molecular formula C11H12N2O2 B1391813 7,8-Dimethoxyquinolin-4-amine CAS No. 99878-77-0

7,8-Dimethoxyquinolin-4-amine

Cat. No.: B1391813
CAS No.: 99878-77-0
M. Wt: 204.22 g/mol
InChI Key: SYTHKTKWSHBYKQ-UHFFFAOYSA-N
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Description

7,8-Dimethoxyquinolin-4-amine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7,8-dimethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTHKTKWSHBYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677802
Record name 7,8-Dimethoxyquinolin-4-amine
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99878-77-0
Record name 7,8-Dimethoxy-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99878-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 7,8-dimethoxyquinolin-4-amine, a heterocyclic compound of interest to researchers and professionals in the field of medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The specific substitution pattern of this compound makes it a valuable synthon for the exploration of novel therapeutic agents. This document details a robust synthetic pathway, the rationale behind the experimental choices, and a thorough characterization protocol to ensure the identity and purity of the final compound.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a fundamental structural motif in a multitude of pharmacologically active molecules. Its derivatives have been extensively investigated for various therapeutic applications.[1] Notably, this scaffold is central to the development of antimalarial drugs and has shown promise in the design of inhibitors for various kinases, including epidermal growth factor receptor (EGFR) and c-Met, which are crucial targets in cancer therapy.[2][3] The strategic placement of methoxy groups on the quinoline ring, as in the case of this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive target for synthetic chemists.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points towards a convergent synthetic strategy. The primary disconnection is at the C4-amino bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloro-7,8-dimethoxyquinoline precursor. This chlorinated intermediate, in turn, can be synthesized from a suitably substituted aniline derivative through a cyclization reaction.

Retrosynthesis of this compound This compound This compound 4-Chloro-7,8-dimethoxyquinoline 4-Chloro-7,8-dimethoxyquinoline This compound->4-Chloro-7,8-dimethoxyquinoline C-N Disconnection (SNA_r) 4-Hydroxy-7,8-dimethoxyquinoline 4-Hydroxy-7,8-dimethoxyquinoline 4-Chloro-7,8-dimethoxyquinoline->4-Hydroxy-7,8-dimethoxyquinoline Chlorination Substituted Aniline Substituted Aniline 4-Hydroxy-7,8-dimethoxyquinoline->Substituted Aniline Cyclization

Caption: Retrosynthetic pathway for this compound.

This guide will focus on a practical and scalable synthetic route, analogous to established methods for related dimethoxyquinoline isomers.[4] The chosen pathway prioritizes the use of readily available starting materials and employs robust chemical transformations.

Experimental Protocols: A Step-by-Step Guide

Synthesis of 4-Chloro-7,8-dimethoxyquinoline

The synthesis of the key intermediate, 4-chloro-7,8-dimethoxyquinoline, is a multi-step process commencing from 2,3-dimethoxyaniline.

Step 1: Synthesis of 2-Nitro-3,4-dimethoxyacetophenone

This initial step involves the nitration of a commercially available substituted acetophenone. The reaction conditions are critical to ensure selective nitration at the desired position.

  • Protocol:

    • To a stirred solution of 3,4-dimethoxyacetophenone in acetic acid, slowly add nitric acid at a controlled temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into an ice-water slurry to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-nitro-4,5-dimethoxyacetophenone. The analogous procedure starting from 2,3-dimethoxyacetophenone would be expected to yield the corresponding 2-nitro-3,4-dimethoxyacetophenone.

Step 2: Reductive Cyclization to 4-Hydroxy-7,8-dimethoxyquinoline

The nitro group is then reduced to an amine, which subsequently undergoes intramolecular cyclization to form the quinoline ring system.

  • Protocol:

    • Dissolve the 2-nitro-3,4-dimethoxyacetophenone in a suitable solvent such as ethanol.

    • Add a reducing agent, for instance, iron powder in the presence of a catalytic amount of acid.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, filter the reaction mixture while hot to remove the iron catalyst.

    • Cool the filtrate to induce crystallization of the 4-hydroxy-7,8-dimethoxyquinoline.

Step 3: Chlorination to 4-Chloro-7,8-dimethoxyquinoline

The final step in the synthesis of the intermediate is the conversion of the hydroxyl group to a chloro group, which is a better leaving group for the subsequent amination reaction.

  • Protocol:

    • Suspend the 4-hydroxy-7,8-dimethoxyquinoline in phosphorus oxychloride (POCl3).

    • Heat the mixture to reflux for several hours.

    • After the reaction is complete, carefully quench the excess POCl3 by pouring the mixture onto crushed ice.

    • Neutralize the acidic solution with a base, such as sodium bicarbonate, to precipitate the product.

    • Filter, wash with water, and dry the solid to yield 4-chloro-7,8-dimethoxyquinoline.

Synthesis of this compound

The final step involves the nucleophilic displacement of the chloride with an amine source. Various amination methods can be employed, including the use of ammonia or a protected amine equivalent.

  • Protocol:

    • In a sealed reaction vessel, dissolve 4-chloro-7,8-dimethoxyquinoline in a suitable solvent like isopropanol or dimethyl sulfoxide (DMSO).

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide.

    • Heat the reaction mixture at an elevated temperature and pressure. Microwave irradiation can also be utilized to accelerate this reaction.[5][6]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 2,3-Dimethoxyaniline B Nitration A->B C 2-Amino-3,4-dimethoxy- acetophenone B->C D Reductive Cyclization C->D E 4-Hydroxy-7,8-dimethoxyquinoline D->E F Chlorination (POCl3) E->F G 4-Chloro-7,8-dimethoxyquinoline F->G H Amination (NH3) G->H I This compound H->I

Caption: Stepwise workflow for the synthesis of this compound.

Comprehensive Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the amine protons, and the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • 13C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the quinoline ring, and C-O stretching of the methoxy groups.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • HPLC is a crucial technique for determining the purity of the final compound. A well-developed HPLC method will show a single major peak for the desired product, and the peak area can be used to quantify its purity.

Melting Point:

  • A sharp and defined melting point range is indicative of a pure crystalline solid.

Data Presentation

Analytical Technique Expected Observations for this compound
1H NMR Aromatic protons (quinoline ring), singlet for NH2, two singlets for OCH3 groups.
13C NMR Signals corresponding to all carbon atoms in the molecule.
IR (cm-1) ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620-1580 (C=N, C=C stretch), ~1250-1000 (C-O stretch).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point range.

Conclusion

This technical guide has outlined a detailed and logical approach to the synthesis and characterization of this compound. By following the described protocols and employing the specified analytical techniques, researchers can confidently prepare and validate this valuable chemical entity for its potential applications in drug discovery and development. The provided framework emphasizes scientific integrity and provides a solid foundation for further exploration of the chemical and biological properties of this promising compound.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. Available at: [Link]

  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed. Available at: [Link]

  • Infrared, Raman and NMR Spectra, Conformational Stability and Vibrational Assignment of 7,8-Dihydroxy-4-Methylcoumarin - PubMed. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. Available at: [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Available at: [Link]

  • Identification of Seven Psychedelic 2,5‐Dimethoxy‐Phenylethyl‐amine‐Based Designer Drugs via Benchtop 1 H NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations | Request PDF - ResearchGate. Available at: [Link]

  • Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
  • 6,7-dimethoxy-N-phenylquinazolin-4-amine | C16H15N3O2 | CID 3798 - PubChem. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available at: [Link]

  • Synthesis of Novel 6,7-dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors - PubMed. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance | Request PDF - ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties and Potential Applications of 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7,8-Dimethoxyquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline family, a class of compounds renowned for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential pharmacological applications of this compound. By synthesizing available data and established scientific principles, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's potential as a scaffold for novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] The versatility of the quinoline nucleus allows for extensive functionalization, leading to derivatives with potent activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] this compound, with its specific substitution pattern of two methoxy groups and a primary amine, presents a unique electronic and steric profile that warrants detailed investigation for its potential as a lead compound in drug discovery programs. The methoxy groups at the 7 and 8 positions are electron-donating, which can influence the molecule's reactivity and interaction with biological targets, while the 4-amino group is a key pharmacophore in many biologically active quinolines.[3]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited, we can infer and predict its key properties based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6,7-Dimethoxyquinolin-4-amine (Predicted)4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
CAS Number 99878-77-013425-92-8190728-25-7
Molecular Formula C₁₁H₁₂N₂O₂C₁₁H₁₂N₂O₂C₁₇H₁₆N₂O₃
Molecular Weight 204.22 g/mol 204.23 g/mol 296.32 g/mol
Melting Point Not availableNot available211-215 °C[]
Boiling Point Not available387.4±37.0 °C481.8±45.0 °C[]
Solubility Expected to be slightly soluble in water, with increased solubility in organic solvents like DMSO and methanol.Soluble in DMSO (Slightly, Sonicated), Methanol (Slightly)[]Soluble in DMSO (Slightly, Sonicated), Methanol (Slightly)[]
pKa (Predicted) The 4-amino group is expected to be basic. The pKa of the conjugate acid is likely to be in the range of 4-6, influenced by the electron-donating methoxy groups.Not availableNot available
LogP (Predicted) The presence of two methoxy groups suggests a moderate lipophilicity.XLogP3: 1.88Not available

Causality Behind Physicochemical Properties:

  • Solubility: The aromatic quinoline core imparts a hydrophobic character, while the amino and methoxy groups can participate in hydrogen bonding, leading to slight aqueous solubility. The solubility is expected to be significantly higher in polar organic solvents like DMSO and methanol, which is a common characteristic for such heterocyclic compounds.

  • pKa: The basicity of the 4-amino group is a critical determinant of its behavior in physiological environments. The electron-donating methoxy groups at positions 7 and 8 are expected to increase the electron density on the quinoline ring system, thereby enhancing the basicity of the 4-amino group compared to unsubstituted 4-aminoquinoline.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The two methoxy groups contribute to the lipophilicity of the molecule. A balanced LogP is often crucial for oral bioavailability, allowing for both sufficient aqueous solubility for dissolution and adequate lipid solubility for membrane permeation.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the construction of the quinoline scaffold and subsequent functionalization.

Proposed Synthetic Pathway

A logical and commonly employed route for the synthesis of 4-aminoquinolines involves the preparation of a 4-chloroquinoline intermediate followed by a nucleophilic aromatic substitution (SNAr) with an amine source.[1][2]

Synthesis_Pathway Start 3,4-Dimethoxyaniline Intermediate1 7,8-Dimethoxyquinolin-4-ol Start->Intermediate1 Cyclization Intermediate2 4-Chloro-7,8-dimethoxyquinoline Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) FinalProduct This compound Intermediate2->FinalProduct Amination (e.g., NH₃ or protected amine)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7,8-Dimethoxyquinolin-4-ol

This precursor can be synthesized via a cyclization reaction starting from 3,4-dimethoxyaniline. A common method is the Conrad-Limpach reaction or a similar cyclization strategy. A plausible approach involves the reaction of 3,4-dimethoxyaniline with an appropriate three-carbon building block, such as diethyl malonate, followed by thermal cyclization.[5]

Protocol:

  • React 3,4-dimethoxyaniline with diethyl malonate in the presence of a catalyst at elevated temperatures to form an intermediate enamine.

  • Heat the enamine intermediate in a high-boiling solvent (e.g., diphenyl ether) to induce cyclization and form 7,8-Dimethoxyquinolin-4-ol.

  • Cool the reaction mixture and isolate the product by filtration. Purify the crude product by recrystallization.

Step 2: Chlorination of 7,8-Dimethoxyquinolin-4-ol

The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6]

Protocol:

  • To a flask containing 7,8-Dimethoxyquinolin-4-ol, add an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 4-chloro-7,8-dimethoxyquinoline.

Step 3: Amination of 4-Chloro-7,8-dimethoxyquinoline

The final step involves the nucleophilic substitution of the chloro group with an amino group.[7][8]

Protocol:

  • Dissolve 4-chloro-7,8-dimethoxyquinoline in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.

  • Add a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium hydroxide) in excess.

  • Heat the reaction mixture at an elevated temperature and pressure.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy:

  • Aromatic Protons: Signals for the protons on the quinoline ring are expected in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts will be influenced by the electron-donating methoxy groups and the amino group.

  • Methoxy Protons: Two distinct singlets are expected for the two methoxy groups, likely in the region of δ 3.8-4.2 ppm.

  • Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent dependent.

13C NMR Spectroscopy:

  • Quinoline Carbons: The carbon atoms of the quinoline ring will appear in the aromatic region (δ 100-160 ppm). The carbons attached to the methoxy groups and the amino group will be significantly shifted.

  • Methoxy Carbons: Signals for the methoxy carbons are expected around δ 55-60 ppm.

Mass Spectrometry:

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 204.

  • Fragmentation Pattern: Common fragmentation pathways for quinolines involve the loss of HCN from the pyridine ring. The methoxy groups may be lost as a methyl radical (-CH₃) or formaldehyde (-CH₂O). The fragmentation of the amino group could involve the loss of NH₂ or NH₃.

Potential Biological Activities and Mechanisms of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities. The specific substitution pattern of this compound suggests several potential avenues for pharmacological investigation.

Anticancer Activity

Many 4-aminoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[1][9]

  • EGFR and HER2 Inhibition: The 4-anilinoquinoline scaffold is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[10][11][12] Overexpression of these receptors is a hallmark of many cancers. This compound could serve as a foundational structure for the development of novel EGFR/HER2 inhibitors.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[13][14][15] Several quinoline derivatives have been shown to inhibit this pathway. The electronic properties of this compound may allow it to interact with key kinases in this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline This compound (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Antimicrobial and Antimalarial Activity

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine.[3][16][17]

  • Inhibition of Heme Polymerization: In the malaria parasite Plasmodium falciparum, 4-aminoquinolines are thought to accumulate in the acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[16][17] They inhibit the polymerization of heme into hemozoin, leading to the buildup of toxic free heme and parasite death. The basicity of the 4-amino group in this compound is crucial for its accumulation in the acidic vacuole.

Heme_Polymerization_Inhibition Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Heme Polymerase ParasiteDeath Parasite Death Heme->ParasiteDeath Quinoline This compound Quinoline->Hemozoin Inhibits Polymerization

Caption: Mechanism of antimalarial action of 4-aminoquinolines.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has outlined its predicted physicochemical properties, a viable synthetic route, and its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

  • Experimental Validation: The synthesis and experimental determination of the physicochemical properties of this compound are crucial next steps to validate the predictions made in this guide.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines and microbial strains is warranted to uncover its potential therapeutic applications.

  • Analogue Synthesis and SAR Studies: The synthesis of a library of derivatives based on the this compound scaffold will be essential for establishing structure-activity relationships (SAR) and optimizing potency and selectivity.

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Unraveling the Enigma: A Researcher's Guide to the Potential Mechanisms of Action of 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Territory

In the vast landscape of small molecule therapeutics, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous approved drugs and clinical candidates. The specific compound, 7,8-Dimethoxyquinolin-4-amine, presents a unique substitution pattern that, while not extensively characterized in publicly available literature, is tantalizingly similar to a host of bioactive molecules. This guide, therefore, is not a retrospective summary but a forward-looking roadmap for the researcher, scientist, and drug development professional. We will dissect the potential mechanisms of action of this compound by drawing logical inferences from its structural cousins and provide a robust experimental framework to systematically investigate these hypotheses. Our approach is grounded in the principles of chemical similarity and the established pharmacology of related quinoline and quinazoline derivatives.

Part 1: Deconstructing the Scaffold - A Hypothesis-Driven Approach

The 7,8-dimethoxy substitution on the quinoline ring, combined with the 4-amino group, creates a molecule with a specific electronic and steric profile. This profile suggests the potential for interaction with a variety of biological targets. Based on extensive analysis of structurally related compounds, we propose the following primary avenues of investigation for elucidating the mechanism of action of this compound.

Hypothesis 1: Inhibition of Key Kinases in Oncology

The quinoline and quinazoline cores are prevalent in a multitude of kinase inhibitors. The 4-amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of many ATP-competitive inhibitors.

  • FMS-like Tyrosine Kinase 3 (FLT3): Derivatives of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline have been synthesized as potent inhibitors of FLT3, a critical target in acute myeloid leukemia (AML).[1] The 6,7-dimethoxy pattern is a known feature of some FLT3 inhibitors. It is plausible that this compound could also fit into the ATP-binding pocket of FLT3.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Novel 6,7-dimethoxyquinazoline derivatives have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis.[2] The dimethoxy substitution is often explored to enhance potency and modulate solubility in this class of inhibitors.

  • Epidermal Growth Factor Receptor (EGFR): A significant number of 4-anilinoquinazolines and quinolines are established EGFR inhibitors.[3] While this compound lacks the typical aniline side chain, the core scaffold's potential to interact with the EGFR kinase domain should not be dismissed.

Hypothesis 2: Modulation of Drug Efflux Pumps

Cancer cell resistance to chemotherapy is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).

  • P-glycoprotein (P-gp) Inhibition: Structurally complex derivatives of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine have been shown to be potent inhibitors of P-gp, thereby reversing multidrug resistance.[4][5] These molecules often feature a dimethoxy-substituted heterocyclic core. This compound, as a smaller, less complex molecule, could potentially act as a fragment or a direct inhibitor of P-gp.

Hypothesis 3: Interference with DNA Topology
  • Topoisomerase I Inhibition: 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have emerged as a new class of topoisomerase I inhibitors.[6] These compounds intercalate into the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand. The planar quinoline core of this compound is consistent with the structural requirements for DNA intercalation.

Hypothesis 4: Disruption of Developmental Signaling Pathways
  • Wnt/β-catenin/TCF4 Signaling Pathway Inhibition: A number of 4,7-disubstituted 8-methoxyquinazoline derivatives have demonstrated cytotoxic effects in cancer cells by inhibiting the β-catenin/TCF4 signaling pathway.[7][8] This pathway is crucial for cell proliferation and is often dysregulated in cancer. The substitution pattern of this compound shares features with these inhibitors.

Part 2: An Experimental Blueprint for Mechanistic Elucidation

To systematically test the hypotheses outlined above, a tiered experimental approach is recommended. This section provides detailed, self-validating protocols for each proposed mechanism.

Tier 1: Initial Target Class Screening

The logical first step is to perform broad-panel screening to identify the general class of targets for this compound.

  • Objective: To determine if this compound inhibits a range of kinases, with a focus on those implicated by structurally similar compounds (e.g., FLT3, VEGFR-2, EGFR).

  • Methodology:

    • Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers a wide range of purified kinases.

    • Perform an initial screen at a high concentration (e.g., 10 µM) of this compound against the panel.

    • The assay typically measures the phosphorylation of a substrate by the kinase in the presence of the test compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Data Analysis and Interpretation:

    • Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO).

    • Hits are typically defined as kinases showing >50% inhibition at the screening concentration.

    • Follow up on any significant hits with dose-response studies to determine the IC₅₀ value.

  • Objective: To assess the compound's effect on the proliferation of various cell lines, including those with known dependencies on the hypothesized targets.

  • Methodology:

    • Select a panel of cell lines:

      • FLT3-dependent AML cells: MV4-11 (FLT3-ITD mutation), MOLM-13.

      • VEGFR-2 expressing cells: HUVEC (human umbilical vein endothelial cells).

      • P-gp overexpressing cancer cells: K562/A02, NCI/ADR-RES.

      • Cancer cells with active Wnt signaling: HCT116, HepG2.

      • Control cell lines: A non-cancerous cell line (e.g., HEK293) and a cancer cell line without the specific target dependencies.

    • Plate cells at an appropriate density in 96-well plates.

    • Treat with a serial dilution of this compound for 48-72 hours.

    • Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis and Interpretation:

    • Plot the percentage of viable cells against the compound concentration.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each cell line.

    • Differential sensitivity between cell lines can provide strong clues about the mechanism of action.

Tier 2: Specific Target Validation and Pathway Analysis

Based on the results of the initial screening, the following more focused experiments can be performed to validate the specific molecular target and elucidate its effect on the relevant signaling pathway.

G cluster_0 Kinase Inhibition Validation A Initial Hit from Kinase Panel B IC50 Determination (Biochemical Assay) A->B Confirm Potency C Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) B->C Confirm Target Binding in Cells D Western Blot for Phospho-Substrate C->D Assess Functional Inhibition E Downstream Pathway Analysis D->E Elucidate Cellular Effect

Caption: Workflow for validating a kinase inhibitor hit.

  • Objective: To determine if this compound can inhibit the efflux of a known P-gp substrate.

  • Methodology:

    • Use a P-gp overexpressing cell line (e.g., K562/A02) and its parental line (K562).

    • Incubate the cells with a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

    • Co-incubate with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control.

    • Measure the intracellular accumulation of the fluorescent substrate using flow cytometry or a fluorescence plate reader.

  • Data Analysis and Interpretation:

    • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

    • Calculate the EC₅₀ for the reversal of resistance.

  • Objective: To directly measure the effect of this compound on the catalytic activity of Topoisomerase I.

  • Methodology:

    • Use a commercially available Topoisomerase I drug screening kit (e.g., from TopoGEN).

    • These kits typically rely on the relaxation of supercoiled plasmid DNA by purified human Topoisomerase I.

    • Incubate the supercoiled plasmid DNA with Topoisomerase I in the presence of varying concentrations of this compound. A known Topoisomerase I inhibitor like Camptothecin should be used as a positive control.

    • Analyze the different topological forms of the plasmid DNA (supercoiled vs. relaxed) by agarose gel electrophoresis.

  • Data Analysis and Interpretation:

    • Inhibition of Topoisomerase I activity will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

    • The concentration of this compound that inhibits 50% of the enzyme's activity can be determined.

G cluster_1 Wnt Pathway Inhibition Analysis A Cell Viability Screen Hit (e.g., HCT116) B TOP/FOP Flash Reporter Assay A->B Confirm Pathway Inhibition C Western Blot for β-catenin (nuclear vs. cytoplasmic) B->C Investigate Mechanism D RT-qPCR for Wnt Target Genes (c-Myc, Cyclin D1) C->D Assess Downstream Effects

Caption: Experimental workflow to investigate Wnt pathway inhibition.

Part 3: Data Synthesis and Mechanistic Conclusion

Quantitative Data Summary
Assay TypeKey ParameterCell Line / TargetResult (e.g., IC₅₀, EC₅₀)
Kinase InhibitionIC₅₀FLT3[Insert Value]
Kinase InhibitionIC₅₀VEGFR-2[Insert Value]
Cell ViabilityGI₅₀MV4-11[Insert Value]
Cell ViabilityGI₅₀HUVEC[Insert Value]
P-gp InhibitionEC₅₀K562/A02[Insert Value]
Topoisomerase I ActivityIC₅₀Purified Enzyme[Insert Value]
Wnt Pathway ReporterIC₅₀HCT116[Insert Value]

Conclusion: From Hypothesis to Understanding

While the direct mechanism of action of this compound remains to be definitively elucidated, its structural features provide a strong foundation for a hypothesis-driven investigation. By systematically applying the experimental protocols detailed in this guide, researchers can efficiently navigate the complexities of mechanistic pharmacology. This structured approach, moving from broad screening to specific target validation, ensures a high degree of scientific rigor and maximizes the potential for uncovering the true biological role of this intriguing quinoline derivative. The insights gained will be invaluable for guiding its future development as a potential therapeutic agent.

References

  • Jang, S. W., Liu, X., Chan, C. B., Weinshenker, D., Hall, R. A., Xiao, G., & Ye, K. (2010). A synthetic 7,8-dihydroxyflavone derivative promotes neurogenesis and exhibits potent antidepressant effect. Journal of medicinal chemistry, 53(23), 8564–8573. [Link]

  • Qiu, K., Wang, Y., Zhang, Y., Wang, X., Lou, H., Sun, H., & Wang, X. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of medicinal chemistry, 60(8), 3289–3302. [Link]

  • Zhang, L., Geng, P., Li, Y., Zhao, Z., & Li, Y. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & medicinal chemistry, 15(20), 6608–6617. [Link]

  • Li, Y., Zhang, H., Wang, X., Wang, L., Zhang, N., & Li, Y. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & medicinal chemistry letters, 29(19), 126630. [Link]

  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European journal of medicinal chemistry, 223, 113645. [Link]

  • Singh, P., Kaur, M., & Singh, P. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational oncology, 19, 101395. [Link]

  • Qiu, K., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Request PDF on ResearchGate. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2025). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. Journal of molecular structure, 1311, 138245. [Link]

  • Singh, P., Kaur, M., & Singh, P. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. ResearchGate. [Link]

  • Wang, Y., Zhang, H., Li, Y., & Li, Y. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules (Basel, Switzerland), 21(10), 1353. [Link]

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The Ascendant Scaffold: A Technical Guide to the Biological Activities of 7,8-Dimethoxyquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged scaffold, derivatives of 7,8-dimethoxyquinolin-4-amine are emerging as a class of compounds with significant potential, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. By synthesizing data from closely related analogs and established experimental protocols, this document serves as a foundational resource for researchers aiming to explore and exploit the therapeutic promise of this chemical space. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental workflows, and present quantitative data to inform future drug discovery and development efforts.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of biologically active compounds. From the historical antimalarial quinine to contemporary anticancer agents, the versatility of the quinoline scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution. The 4-aminoquinoline backbone, in particular, has proven to be a highly fruitful starting point for the development of therapeutics. The introduction of methoxy groups at the 7 and 8 positions of the quinoline ring is anticipated to significantly influence the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This guide focuses specifically on the derivatives of this compound, a subclass with underexplored but promising therapeutic potential.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the construction of the core quinoline ring system, followed by the introduction of the 4-amino group and subsequent derivatization. While a single, universally adopted synthetic route is not established, a plausible and adaptable pathway can be extrapolated from the synthesis of structurally related compounds, such as 6,7,8-trimethoxyquinolines and 6,7-dimethoxyquinolines.[1][2]

A representative synthetic approach is outlined below:

Synthetic_Pathway A 3,4-Dimethoxyaniline B Gould-Jacobs Reaction (Diethyl (ethoxymethylene)malonate) A->B Step 1 C 4-Hydroxy-7,8-dimethoxyquinoline-3-carboxylate B->C D Saponification & Decarboxylation C->D Step 2 E 4-Hydroxy-7,8-dimethoxyquinoline D->E F Chlorination (POCl3) E->F Step 3 G 4-Chloro-7,8-dimethoxyquinoline F->G H Nucleophilic Aromatic Substitution (R-NH2) G->H Step 4 I This compound Derivative H->I

Caption: A plausible synthetic route to this compound derivatives.

Experimental Protocol: A Generalized Synthetic Workflow

The following protocol outlines a generalized, multi-step synthesis for preparing a library of this compound derivatives.

Step 1: Synthesis of 4-Hydroxy-7,8-dimethoxyquinoline

  • Gould-Jacobs Reaction: To a solution of 3,4-dimethoxyaniline in a high-boiling point solvent (e.g., diphenyl ether), add diethyl (ethoxymethylene)malonate.

  • Heat the mixture to facilitate the initial condensation and subsequent cyclization. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product, ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate, is collected by filtration.

  • Saponification and Decarboxylation: The resulting ester is then saponified using a strong base (e.g., NaOH) to the corresponding carboxylic acid.

  • Subsequent heating of the carboxylic acid in a high-boiling point solvent induces decarboxylation to yield 4-hydroxy-7,8-dimethoxyquinoline.

Step 2: Synthesis of 4-Chloro-7,8-dimethoxyquinoline

  • Treat 4-hydroxy-7,8-dimethoxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

  • The reaction is typically heated to ensure complete conversion.

  • After the reaction, the excess POCl₃ is carefully quenched with ice, and the pH is adjusted to precipitate the 4-chloro-7,8-dimethoxyquinoline.

  • The crude product is then purified, for instance, by column chromatography.

Step 3: Synthesis of this compound Derivatives

  • The final step involves a nucleophilic aromatic substitution reaction between 4-chloro-7,8-dimethoxyquinoline and a primary or secondary amine (R-NH₂).

  • The reaction is typically carried out in a polar aprotic solvent, such as isopropanol or dimethyl sulfoxide (DMSO), and may be facilitated by the addition of a base (e.g., triethylamine or potassium carbonate) and/or microwave irradiation to reduce reaction times.[3]

  • The desired this compound derivative is then isolated and purified.

Biological Activities and Mechanistic Insights

While specific data for this compound derivatives are limited in the public domain, the biological activities of closely related analogs provide a strong foundation for predicting their therapeutic potential. The primary areas of interest are anticancer and antimalarial activities.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented.[1][4][5] A study on 4-aroyl-6,7,8-trimethoxyquinolines, which are structurally very similar to the core topic, revealed potent antiproliferative activity against several human cancer cell lines.[1] This suggests that the 7,8-dimethoxy substitution pattern is likely to confer significant anticancer properties.

Putative Mechanism of Action: Tubulin Polymerization Inhibition

Many quinoline-based anticancer agents exert their effects by interfering with microtubule dynamics.[1] The structural similarity of some trimethoxyquinoline derivatives to combretastatin A-4, a potent tubulin polymerization inhibitor, suggests a similar mechanism of action. These compounds are thought to bind to the colchicine-binding site on β-tubulin, thereby preventing microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anticancer_Mechanism A This compound Derivative B Binds to Colchicine-Binding Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: Putative mechanism of anticancer activity for this compound derivatives.

Quantitative Data from a Structurally Related Analog

The following table summarizes the in vitro anticancer activity of a potent 4-aroyl-6,7,8-trimethoxyquinoline derivative (Compound 11 from the cited study), which serves as a strong indicator of the potential of the 7,8-dimethoxy scaffold.[1]

CompoundCell LineCancer TypeIC₅₀ (nM)
Compound 11 KBCervical Carcinoma217
HT-29Colorectal Carcinoma327
MKN45Stomach Carcinoma239
Antimalarial Activity

The 4-aminoquinoline scaffold is the backbone of several crucial antimalarial drugs, most notably chloroquine.[6] The mechanism of action of these compounds is primarily attributed to their accumulation in the acidic food vacuole of the malaria parasite, Plasmodium falciparum. Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. This leads to the buildup of free heme, which is lethal to the parasite.

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies on 4-aminoquinolines have revealed that the nature and position of substituents on the quinoline ring significantly impact their antimalarial potency.[3][7] While the 7-chloro substituent of chloroquine is crucial for its activity, other electron-withdrawing groups at this position can also confer potency. The introduction of methoxy groups, as in the 7,8-dimethoxy scaffold, is likely to alter the basicity and lipophilicity of the molecule, which in turn will affect its accumulation in the parasite's food vacuole and its interaction with heme. While 7-methoxy analogs have shown reduced activity in some studies, the combined effect of the 7,8-dimethoxy substitution warrants further investigation.[7]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel this compound derivatives, a series of standardized in vitro assays are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

This high-throughput assay is commonly used to screen compounds for their activity against Plasmodium falciparum.[8]

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human erythrocytes in a specialized culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in 96-well plates.

  • Parasite Addition: Add the parasitized erythrocytes to the wells containing the test compounds.

  • Incubation: Incubate the plates in a controlled environment (low oxygen, high carbon dioxide) for 72 hours.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the compound concentration.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and malariology. While direct experimental data for this specific substitution pattern is still emerging, the potent biological activities of closely related analogs provide a strong rationale for its further exploration. The synthetic pathways and biological evaluation protocols detailed in this guide offer a solid framework for researchers to synthesize and screen libraries of these derivatives.

Future research should focus on:

  • Synthesis and Screening: The synthesis and comprehensive biological screening of a diverse library of this compound derivatives are paramount to establishing their therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their optimization and further development.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By systematically investigating this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.

References

  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules. [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules. [Link]

  • A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. MMV. [Link]

  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. European Journal of Medicinal Chemistry. [Link]

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The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 7,8-Dimethoxyquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] From the historic antimalarial quinine to contemporary anticancer agents, quinoline derivatives have consistently proven to be a fertile ground for the development of novel therapeutics.[1] The 4-aminoquinoline substructure is particularly noteworthy, forming the backbone of numerous drugs with applications ranging from antimalarial and anticancer to anti-inflammatory and antiviral agents.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class of these compounds: the 7,8-dimethoxyquinolin-4-amine analogs. By understanding how subtle molecular modifications influence biological activity, we can unlock the full therapeutic potential of this ascendant scaffold.

The 7,8-Dimethoxy Substituent Pattern: A Locus of Potency

The placement of methoxy groups on the quinoline ring profoundly impacts the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. While various methoxy substitution patterns have been explored, the 7,8-dimethoxy arrangement presents a unique profile. This section will dissect the critical role of these substituents and explore the consequences of their modification.

Core Principles of Substitution

The electron-donating nature of the methoxy groups at the C7 and C8 positions is a key determinant of the scaffold's reactivity and binding affinity. In the context of anticancer activity, particularly as kinase inhibitors, these groups can enhance binding to the ATP pocket of enzymes like c-Met.

A pivotal study on 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors provides valuable insights that can be extrapolated to the 7,8-dimethoxy scaffold.[3] The study revealed that the dimethoxy substitution was crucial for potent inhibitory activity.

Dissecting the 4-Amino Position: The Gateway to Diverse Activity

The substituent at the 4-amino position is arguably the most critical determinant of both the potency and the spectrum of biological activity of 7,8-dimethoxyquinoline analogs. This position offers a versatile handle for introducing a wide array of side chains, each imparting distinct physicochemical properties to the molecule.

Anilino Derivatives: Targeting Kinases in Oncology

The introduction of a substituted aniline ring at the 4-amino position has been a highly successful strategy in the development of kinase inhibitors. For the closely related 6,7-dimethoxy-4-anilinoquinolines, the nature and position of substituents on the aniline ring dramatically influence their potency as c-Met inhibitors.[3]

Table 1: In Vitro c-Met Inhibitory Activity of 6,7-Dimethoxy-4-anilinoquinoline Analogs [3]

CompoundAniline Substituentc-Met IC50 (µM)
12a Unsubstituted>10
12d 3-fluoro0.12 ± 0.02
12h 3-chloro0.09 ± 0.01
12n 3-bromo-4-(1-methyl-1H-imidazol-2-yl)thio0.030 ± 0.008

This data, while not from 7,8-dimethoxy analogs, strongly suggests that substitution on the anilino ring is a key driver of potency.

The data clearly indicates that electron-withdrawing groups at the meta-position of the aniline ring enhance inhibitory activity. The most potent compound, 12n , features a more complex substitution pattern, highlighting the potential for further optimization.[3]

Antimicrobial Potential: Expanding the Therapeutic Horizon

Beyond oncology, quinoline derivatives have a long-standing history as antimicrobial agents. The this compound scaffold holds promise in this arena as well. Studies on related 8-methoxyquinolones provide a foundation for understanding the structural requirements for antibacterial activity.

A study on 8-methoxyquinolones with 3-amino-4-substituted pyrrolidinyl moieties at the C-7 position demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4] While the core is different, it underscores the importance of the substitution pattern on the benzenoid ring of the quinoline scaffold in tuning antimicrobial efficacy.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful exploration of the SAR of this compound analogs hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of the core scaffold and for the in vitro evaluation of anticancer activity.

Synthesis of 4-Amino-7,8-dimethoxyquinoline Analogs

A common and effective method for the synthesis of 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor.[1]

Step-by-Step Protocol:

  • Synthesis of the 4-Chloro-7,8-dimethoxyquinoline Intermediate: This precursor can be synthesized from the corresponding 7,8-dimethoxyquinolin-4(1H)-one. The quinolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the 4-chloro derivative.

  • Nucleophilic Aromatic Substitution: The 4-chloro-7,8-dimethoxyquinoline is then reacted with the desired primary or secondary amine.

    • Reaction Conditions: The reaction is typically carried out in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Base: A base, such as potassium carbonate (K2CO3) or triethylamine (TEA), is often added to scavenge the HCl generated during the reaction.

    • Temperature: The reaction mixture is heated, often to temperatures above 100°C, to facilitate the substitution.

    • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the product is isolated and purified, typically by column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_product Final Product Quinolinone 7,8-Dimethoxy- quinolin-4(1H)-one Chlorination Chlorination (e.g., POCl3) Quinolinone->Chlorination Step 1 Amine Primary/Secondary Amine (R-NH2) SNAr Nucleophilic Aromatic Substitution (SNAr) Amine->SNAr Step 2 Chlorination->SNAr 4-Chloro Intermediate Final_Compound 7,8-Dimethoxyquinolin- 4-amine Analog SNAr->Final_Compound MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compounds Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Solubilization Solubilize Formazan Crystals Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The structure-activity relationships, while still being fully elucidated, clearly indicate that the substituents at the 4-amino position are a primary driver of potency and selectivity. Insights from closely related quinoline and quinazoline analogs provide a strong rationale for the continued exploration of this scaffold.

Future research should focus on a systematic investigation of a diverse range of substituents at the 4-amino position, including both aliphatic and aromatic moieties. Furthermore, the synthesis and evaluation of analogs with modifications to the 7,8-dimethoxy groups themselves could yield valuable SAR data. The combination of targeted synthesis, robust biological evaluation, and computational modeling will be instrumental in unlocking the full therapeutic potential of this ascendant chemical class.

References

  • De, D., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(2), 287-291.
  • Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364285. [Link]

  • Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

  • Sharada, D. S., et al. (2015). A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. Organic & Biomolecular Chemistry, 13(28), 7614-7618.
  • ResearchGate. (n.d.). Cytotoxic activity of compounds 1-4 and 7-8 against Vero and selected tumor cell lines. [Link]

  • Madrid, P. B., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(23), 7024-7028.
  • Li, X., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(9), 16428-16444. [Link]

  • El-Sayed, M. A. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22183-22204. [Link]

  • Asahina, Y., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667-1672. [Link]

  • Al-Warhi, T., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29841-29864. [Link]

  • Singh, P., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 17, 101344. [Link]

  • Kumar, V., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3609.
  • Kumar, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Carroll, F. I., et al. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-699.
  • Valverde, E., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Strains of Plasmodium falciparum. CUNY Academic Works. [Link]

  • Zhang, Y., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]

  • Singh, P., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. National Institutes of Health. [Link]

  • El-Sayed, M. A. A., et al. (2015). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. [Link]

  • Singh, R., et al. (2022). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(11), e202200892. [Link]

  • Li, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link]

Sources

A Guide to the Crystallographic Analysis of 7,8-Dimethoxyquinolin-4-amine: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7,8-Dimethoxyquinolin-4-amine stands as a significant scaffold in medicinal chemistry, recognized for its role as a versatile precursor in the synthesis of complex bioactive molecules.[1] Its unique substitution pattern, featuring electron-donating methoxy groups and a hydrogen-bonding amine function, suggests intricate intermolecular interactions that are pivotal in determining its solid-state properties and, by extension, its behavior in biological systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the crystallographic characterization of this compound. While specific crystallographic data for this compound is not yet publicly available, this document outlines the established methodologies and predictive insights necessary to undertake and interpret such an analysis, thereby paving the way for structure-based drug design and development.

Introduction: The Quinoline Core and the Significance of Crystallographic Data

The quinoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anti-malarial, anti-cancer, and anti-HIV properties.[2][3] this compound, with its molecular weight of 204.23 g/mol and formula C11H12N2O2, is a key intermediate in the synthesis of more elaborate quinoline-based drugs.[4] The spatial arrangement of atoms and molecules within a crystal lattice, elucidated through X-ray crystallography, provides the most definitive and high-resolution data on a molecule's three-dimensional structure. This information is invaluable for:

  • Understanding Structure-Activity Relationships (SAR): Precise knowledge of bond lengths, bond angles, and torsion angles is fundamental to understanding how a molecule interacts with its biological target.[5]

  • Informing Computational Modeling: Experimental crystal structures serve as the "gold standard" for validating and refining computational models, such as molecular docking and molecular dynamics simulations.[5]

  • Solid-State Characterization: Crystallographic data is essential for identifying and characterizing polymorphs, solvates, and hydrates, which can have profound implications for a drug's stability, solubility, and bioavailability.

Predicted Molecular and Crystal Structure of this compound

Based on the analysis of structurally related quinoline derivatives, we can anticipate key features of the crystal structure of this compound.[1] The molecular packing will likely be governed by a combination of hydrogen bonding and π-π stacking interactions.

Table 1: Predicted Crystallographic Profile of this compound

ParameterPredicted Value/CharacteristicRationale
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules with this level of complexity.
Space Group P2₁/c or P-1These are common centrosymmetric space groups for chiral and achiral small molecules, respectively.
Key Intermolecular Interactions N-H···N or N-H···O hydrogen bonds, π-π stacking of quinoline ringsThe primary amine at the 4-position is a strong hydrogen bond donor, while the quinoline nitrogen and methoxy oxygens can act as acceptors. The planar quinoline core facilitates stacking.[1]
Influence of Methoxy Groups Steric hindrance and dipole-dipole interactionsThe methoxy groups at positions 7 and 8 will influence the planarity of the quinoline system and introduce localized dipoles, affecting the overall crystal packing.[1]

Experimental Workflow for Crystallographic Analysis

The determination of the crystal structure of this compound follows a well-established workflow, from synthesis and crystallization to data collection and structure refinement.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement cluster_database Deposition synthesis Chemical Synthesis of This compound purification Recrystallization or Chromatography synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis (e.g., CheckCIF) structure_refinement->validation deposition Deposition to CSD/COD validation->deposition

Caption: Experimental workflow for the crystallographic analysis of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Conrad-Limpach or Doebner-von Miller reactions, followed by appropriate functional group manipulations.[2][3] High purity (>98%) of the starting material is crucial for successful crystallization.

Step-by-Step Synthesis Protocol (Hypothetical, based on related syntheses):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate aniline precursor in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Slowly add the cyclizing reagent (e.g., an α,β-unsaturated aldehyde or ketone) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a specified period (typically several hours) to facilitate the cyclization and formation of the quinoline ring.

  • Workup: After cooling, the reaction mixture is worked up by extraction and washing to isolate the crude product.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically explored.

Table 2: Crystallization Techniques

TechniqueDescription
Slow Evaporation A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent induces crystallization.
Cooling Crystallization A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically using Mo Kα radiation.[5]

  • Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement
  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using tools like CheckCIF to ensure its quality and correctness before deposition in a crystallographic database.

The Role of Computational Modeling

In conjunction with experimental data, computational modeling can provide deeper insights into the properties of this compound.

computational_modeling exp_structure Experimental Crystal Structure dft Density Functional Theory (DFT) Calculations exp_structure->dft Validation of Conformation docking Molecular Docking exp_structure->docking Starting Conformation md Molecular Dynamics (MD) Simulations dft->md Force Field Parameterization md->docking Binding Free Energy Calculations

Sources

A Technical Guide to the Solubility and Stability of 7,8-Dimethoxyquinolin-4-amine in Biological Buffers for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7,8-Dimethoxyquinolin-4-amine, a member of the versatile quinoline class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The successful progression of any candidate compound from initial screening to preclinical development is fundamentally dependent on its physicochemical properties, primarily aqueous solubility and chemical stability. These parameters directly influence bioassay performance, data reproducibility, and the ultimate bioavailability of the compound.[3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to methodically evaluate the solubility and stability of this compound. It outlines detailed, field-proven protocols for kinetic solubility assessment and forced degradation studies in biologically relevant buffers, explains the scientific rationale behind experimental choices, and offers a blueprint for data interpretation and visualization. The methodologies presented are designed to be self-validating systems, ensuring the generation of robust and reliable data crucial for informed decision-making in drug development programs.

Introduction: The Imperative of Physicochemical Profiling

Quinoline and its derivatives are foundational scaffolds in a multitude of approved therapeutics, demonstrating a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[5][6] The specific molecule, this compound, possesses structural features—a basic amine on a heterocyclic core—that suggest its properties will be highly dependent on the surrounding chemical environment.

Understanding the solubility and stability of a research compound is not a perfunctory step; it is the bedrock of reliable pharmacological data.

  • Solubility dictates the maximum concentration of a compound achievable in an aqueous medium, a critical factor for in vitro assays where poor solubility can lead to underestimated potency and unreliable structure-activity relationships (SAR).[4] Furthermore, for orally administered drugs, dissolution in the gastrointestinal tract is the first step toward absorption.[7][8]

  • Stability defines the compound's resistance to chemical degradation under various conditions.[9] Compound degradation can lead to a loss of potency, inconsistent assay results, and the formation of potentially toxic byproducts.[10] Assessing stability early helps in defining appropriate storage conditions, selecting compatible formulation excipients, and establishing a shelf-life.[11]

This guide provides the necessary protocols to build a comprehensive physicochemical profile for this compound, enabling researchers to mitigate risks and accelerate their development timelines.

Predicted Physicochemical Profile of this compound

While experimental data for this specific molecule is not publicly available, we can infer its likely properties based on its structure and data from closely related quinoline and quinazoline analogs.[][13][14] The structure features a basic quinoline nitrogen and an exocyclic amine group, making it a weak base. The two methoxy groups increase its lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

PropertyPredicted/Reported ValueSignificance in Drug DiscoverySource(s)
Molecular Weight~204.23 g/mol Adheres to Lipinski's Rule of Five, favoring good absorption.[15]N/A (Calculated)
Predicted pKa4.0 - 5.0 (for quinoline core)As a weak base, solubility will be highly pH-dependent, increasing significantly at pH values below the pKa.[7][7]
Predicted LogP1.5 - 2.5Indicates moderate lipophilicity, balancing solubility with membrane permeability.[15]N/A (Estimated)
Appearance of AnalogsPale Brown to Light Brown SolidProvides a baseline for visual inspection during stability studies.[][]
Solubility of AnalogsSoluble in DMSO, slightly in MethanolHighlights the need for an organic co-solvent for stock solutions.[][]

This profile suggests that this compound is likely a moderately lipophilic weak base with limited intrinsic aqueous solubility that can be significantly enhanced in acidic environments.

Aqueous Solubility Assessment

The solubility of ionizable compounds like this compound is not a single value but a function of pH.[7][8] It is crucial to measure solubility in buffers that simulate key physiological environments, such as the neutral pH of blood plasma (pH 7.4) and the acidic environment of the stomach (pH 1.2-2.0).

Experimental Rationale: Kinetic vs. Thermodynamic Solubility

Two primary types of solubility are measured in drug discovery:

  • Kinetic Solubility: This is a high-throughput measurement where a DMSO stock solution of the compound is diluted into an aqueous buffer.[3] It measures the concentration at which the compound begins to precipitate from a supersaturated solution and is ideal for early-stage screening.[4][16]

  • Thermodynamic Solubility: This is an equilibrium measurement where an excess of solid compound is stirred in a buffer until equilibrium is reached (typically 16-72 hours).[17] It represents the true saturation solubility and is more resource-intensive, making it suitable for lead optimization.

For initial profiling, the kinetic solubility assay provides a rapid and resource-efficient assessment.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed to determine the kinetic solubility of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4 and Simulated Gastric Fluid (SGF) at pH 1.2.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF, non-enzymatic): 2 g NaCl, 7 mL HCl, dissolved in water to 1 L (pH ~1.2)

  • 96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[16]

  • Prepare Calibration Standards: Create a set of calibration standards by diluting the 10 mM stock solution with a 50:50 mixture of Acetonitrile:Water to final concentrations ranging from 1 µM to 200 µM.

  • Compound Dosing: Dispense 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well polypropylene plate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (PBS or SGF) to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.[3]

  • Incubation: Seal the plate and shake vigorously on a plate shaker at room temperature for 2 hours to allow for precipitation to occur.[4]

  • Separation: Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitated solid from the saturated solution.[4]

  • Quantification: Analyze the clear filtrate by a validated HPLC-UV or LC-MS/MS method against the prepared calibration curve.[17]

  • Calculation: The solubility is the measured concentration of the compound in the filtrate.

Visualization: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO standards Calibration Standards (1-200 µM) stock->standards dosing Dose 2 µL Stock into 96-well Plate buffer Add 98 µL Buffer (PBS or SGF) dosing->buffer shake Incubate & Shake (2 hours) buffer->shake filter Filter to Remove Precipitate shake->filter hplc Analyze Filtrate via HPLC-UV/MS filter->hplc calc Calculate Solubility (µM) vs. Standards hplc->calc

Caption: Workflow for the high-throughput kinetic solubility assay.

Data Interpretation

The results should be summarized in a table for easy comparison.

Table 2: Sample Solubility Data for this compound

BufferpHTemperature (°C)Measured Solubility (µM)Classification
PBS7.425< 5Poorly Soluble
SGF1.225150Soluble

This data would confirm the hypothesis that, as a weak base, the compound's solubility is dramatically higher in the acidic environment of SGF compared to the neutral pH of PBS.

Chemical Stability Profiling

Forced degradation, or stress testing, is a critical study that deliberately exposes the compound to severe conditions to identify likely degradation products and pathways.[18] This process is essential for developing a stability-indicating analytical method, which is a validated procedure that can accurately measure the active ingredient without interference from its degradants.[10][11]

Protocol: Forced Degradation Study

This protocol outlines the stress testing of this compound under hydrolytic, oxidative, and photolytic conditions. The goal is to achieve 5-20% degradation of the parent compound.

Materials:

  • 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or MS detector.

Methodology:

  • Preparation of Stress Samples: For each condition, mix the stock solution with the stressor solution. For example, mix 1 mL of stock solution with 1 mL of the stressor.[10]

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

    • Photostability: Expose the solution in a photostable, transparent container to a light source as specified by ICH Q1B guidelines. Run a dark control in parallel.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[10]

  • Quenching: Stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.[10] Dilute oxidative and photolytic samples with mobile phase.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The use of a PDA detector is crucial to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.[10]

  • Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

Visualization: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_process Sampling & Analysis stock 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, 60°C) stock->base oxi Oxidative (3% H₂O₂, RT) stock->oxi photo Photolytic (ICH Q1B Light) stock->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxi->sample photo->sample quench Neutralize / Dilute (Quench Reaction) sample->quench analyze Analyze via HPLC-PDA quench->analyze report Calculate % Degradation analyze->report

Caption: Experimental workflow for a forced degradation study.

Data Interpretation and Potential Degradation Pathways

The stability data should be tabulated to clearly show the compound's lability under each condition.

Table 3: Sample Forced Degradation Data (% Parent Compound Remaining)

Time (h)Acid (0.1M HCl)Base (0.1M NaOH)Oxidative (3% H₂O₂)Photolytic
0100.0100.0100.0100.0
491.599.885.299.5
882.199.574.399.1
2465.799.150.198.9

This hypothetical data suggests that this compound is most susceptible to oxidative degradation, followed by acid hydrolysis, while being relatively stable in basic and photolytic conditions. Discoloration of the solution, often to yellow or brown, is a common visual indicator of quinoline degradation.[10]

Visualization: General Degradation Pathways for Quinolines

The quinoline scaffold can undergo several types of degradation. The primary amine and electron-rich dimethoxy-substituted ring in this compound may influence its specific degradation profile.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., Hydroxyquinolines) parent->hydrolysis Acid/Base Catalysis oxidation Oxidation Products (e.g., N-oxides, Ring Opening) parent->oxidation H₂O₂ / O₂ photodegradation Photoproducts parent->photodegradation UV/Visible Light

Caption: General degradation pathways for quinoline compounds.

Summary and Recommendations

  • Solubility: The compound is predicted to be a weak base with low solubility at neutral pH. Solubility will be significantly improved in acidic conditions.

    • Recommendation: For in vitro assays in neutral buffers (pH 7.4), prepare high-concentration stock solutions in DMSO and ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all experiments. For potential oral formulation development, the enhanced solubility in acidic conditions is a favorable attribute.

  • Stability: The compound is likely susceptible to degradation, particularly via oxidation and acid hydrolysis.[10]

    • Recommendation: Stock solutions should be stored protected from light at low temperatures (e.g., -20°C) to minimize degradation.[10][] For sensitive experiments, it is advisable to use freshly prepared solutions.[10] Avoid prolonged exposure to strongly acidic conditions or oxidizing agents.

By systematically applying the protocols within this guide, researchers can generate the high-quality, reliable data needed to understand the behavior of this compound, enabling confident progression through the drug discovery pipeline.

References

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  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • University of Kentucky UKnowledge. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Application of Biotechnology to Dental Treatment. International Journal of Molecular Sciences. Retrieved from [Link]

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  • CPMP. (2003). Guideline on Stability Testing: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Stability sample testing. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • RSC Blogs. (2024). Greener synthetic approaches towards quinoline derivatives. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • Vertzoni, M., et al. (2012). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 19(3), 14-19. Retrieved from [Link]

  • Laskin, A., et al. (2016). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 50(19), 10731-10738. Retrieved from [Link]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • PharmaQuesT. (n.d.). Regulatory Requirements Related to Stability Testing. Retrieved from [Link]

  • Prof Talks. (2025). Stability Study ICH Guidelines Q1A, Q1B & Q1C. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-dimethoxy-N-phenylquinazolin-4-amine. Retrieved from [Link]

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Unveiling the Therapeutic Promise of 7,8-Dimethoxyquinolin-4-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative: 7,8-Dimethoxyquinolin-4-amine. In the absence of direct extensive research on this molecule, we present a comprehensive, hypothesis-driven approach to identifying and validating its therapeutic targets. By drawing parallels with structurally related compounds, we postulate that this compound holds significant promise as an anticancer agent. This document provides a strategic framework, from initial computational target prediction to detailed experimental validation protocols, designed to empower researchers to unlock the full therapeutic potential of this compound. Our narrative is grounded in established scientific principles, offering not just methodologies, but the strategic rationale behind them to ensure a robust and efficient drug discovery process.

Introduction: The Quinoline Core and the Rationale for Investigation

The 4-aminoquinoline framework is a well-established pharmacophore present in numerous approved drugs, demonstrating a broad spectrum of bioactivity, including antimalarial, anti-inflammatory, and anticancer effects.[1][2] The therapeutic versatility of this scaffold arises from its ability to intercalate into DNA, interfere with heme metabolism, and modulate the activity of various enzymes, particularly protein kinases.[3][4]

The specific substitution pattern of methoxy groups on the quinoline ring is known to significantly influence biological activity. Notably, the 6,7-dimethoxy substitution has been linked to potent inhibition of key oncogenic signaling pathways. For instance, derivatives of 6,7-dimethoxyquinoline have been identified as powerful inhibitors of the c-Met receptor tyrosine kinase, a critical driver in many cancers.[5] Furthermore, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a related heterocyclic system, has been shown to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[6] Other dimethoxy-substituted quinolines have demonstrated anticancer activity by targeting topoisomerase I and the PI3K/AKT/mTOR signaling pathway.[4][7]

Given this compelling evidence from structurally analogous compounds, we hypothesize that This compound is a promising candidate for anticancer drug development. This guide outlines a systematic approach to test this hypothesis by identifying and validating its molecular targets.

A Multi-pronged Strategy for Target Identification

A robust target identification strategy should be multi-faceted, integrating computational and experimental approaches to build a strong, evidence-based case for a drug-target interaction.

In Silico Target Prediction: Fishing in the Proteome

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's biological targets.[8][9][10] These "target fishing" approaches leverage the principle of chemical similarity, machine learning, and molecular docking to predict potential protein binders.[11][12]

Experimental Protocol: Computational Target Prediction

  • Ligand-Based Virtual Screening:

    • Objective: To identify proteins known to bind molecules structurally similar to this compound.

    • Methodology:

      • Generate a 2D and 3D representation of this compound.

      • Utilize public and commercial databases (e.g., ChEMBL, PubChem, BindingDB) to search for compounds with high structural similarity (Tanimoto coefficient > 0.85).

      • Compile a list of the known biological targets of these similar compounds.

      • Prioritize targets that appear frequently and are associated with oncology.

    • Rationale: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.

  • Pharmacophore-Based Screening:

    • Objective: To identify proteins that have binding sites complementary to the key chemical features of this compound.

    • Methodology:

      • Define a pharmacophore model based on the structure of this compound, highlighting hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features.

      • Screen this pharmacophore model against a database of protein structures (e.g., PDB).

      • Rank the hits based on the goodness of fit.

    • Rationale: This method focuses on the 3D arrangement of chemical features essential for biological activity, potentially identifying targets that bind to structurally diverse ligands with similar pharmacophoric features.

  • Molecular Docking:

    • Objective: To predict the binding mode and estimate the binding affinity of this compound to a prioritized list of potential targets.[13]

    • Methodology:

      • Select a panel of high-priority cancer-related targets identified in the previous steps (e.g., c-Met, EGFR, PI3K, AKT, mTOR, Topoisomerase I, P-gp).

      • Prepare the 3D structures of the target proteins and the ligand.

      • Perform molecular docking simulations using software such as AutoDock Vina or Glide.

      • Analyze the predicted binding poses and docking scores.

    • Rationale: Docking provides a structural basis for the potential interaction and can help to prioritize targets for experimental validation.

Data Presentation: Prioritized Target List

Predicted TargetRationaleDocking Score (kcal/mol)
c-Met KinaseHigh structural similarity to known inhibitors[5]Predicted Value
PI3K/AKT/mTOR Pathway KinasesCommon target for quinoline derivatives[7]Predicted Value
Topoisomerase IKnown target for anticancer quinolines[4]Predicted Value
P-glycoprotein (P-gp)Association of dimethoxy-isoquinolines with P-gp inhibition[6]Predicted Value
Experimental Target Identification: From Hypothesis to Validation

Following in silico prediction, a series of biochemical and cell-based assays are essential to confirm the predicted targets and elucidate the mechanism of action.

Workflow for Experimental Target Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Confirmation In_Vitro_Assays In Vitro Biochemical/Enzymatic Assays Cell_Based_Assays Cell-Based Functional Assays In_Vitro_Assays->Cell_Based_Assays Confirm cellular activity Target_Engagement Target Engagement Assays (e.g., CETSA) Cell_Based_Assays->Target_Engagement Validate direct binding Downstream_Signaling Western Blot for Downstream Signaling Target_Engagement->Downstream_Signaling Elucidate pathway effects Knockdown_Rescue Target Knockdown/ Rescue Experiments Downstream_Signaling->Knockdown_Rescue Confirm target specificity

Caption: A stepwise workflow for the experimental validation of predicted therapeutic targets.

Experimental Protocol: Kinase Inhibition Assay

  • Objective: To determine if this compound directly inhibits the activity of prioritized kinases (e.g., c-Met, PI3K, AKT).

  • Methodology:

    • Utilize a commercial kinase panel screening service or in-house assays (e.g., ADP-Glo™, LanthaScreen™).

    • Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of cancer-related kinases.

    • For any significant "hits" (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 value.

  • Rationale: This provides direct evidence of enzyme inhibition and allows for the assessment of selectivity.

Experimental Protocol: Cell Proliferation Assay

  • Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Methodology:

    • Select a panel of human cancer cell lines with known genetic backgrounds (e.g., high c-Met expression, PI3K pathway mutations).

    • Seed cells in 96-well plates and treat with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Rationale: This assay provides a broad indication of the compound's anticancer activity and can reveal differential sensitivity across cell lines, offering clues about the mechanism of action.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of this compound to its target protein in a cellular context.

  • Methodology:

    • Treat intact cancer cells with this compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Rationale: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This provides strong evidence of target engagement in a physiological setting.

Signaling Pathway Analysis

G HGF HGF cMet c-Met HGF->cMet Activates PI3K PI3K cMet->PI3K Phosphorylates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->cMet Inhibits Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the c-Met and PI3K signaling pathways by this compound.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if this compound modulates the activity of its target's signaling pathway.

  • Methodology:

    • Treat cancer cells with this compound for various times and at different concentrations.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Probe with antibodies against phosphorylated and total forms of the target protein and key downstream effectors (e.g., p-c-Met, p-AKT, p-mTOR).

  • Rationale: A reduction in the phosphorylation of downstream proteins provides mechanistic evidence that the compound is inhibiting the activity of the target kinase.

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for the systematic identification and validation of therapeutic targets for this compound. By leveraging a combination of computational prediction and rigorous experimental validation, researchers can efficiently navigate the early stages of the drug discovery process. The strong rationale, based on the known activities of structurally related compounds, positions this compound as a high-potential candidate for anticancer therapy. Future work should focus on lead optimization to improve potency and drug-like properties, as well as in vivo studies in relevant animal models to assess efficacy and safety.

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  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic & Medicinal Chemistry.[4]

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An In-Depth Technical Guide to the Discovery and History of Quinoline Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal and industrial chemistry.[1][2] Its derivatives, particularly the quinoline amines, have played a pivotal role in the fight against infectious diseases, most notably malaria, and continue to be a source of inspiration for the development of novel therapeutic agents targeting a wide array of human ailments, including cancer, bacterial infections, and inflammatory disorders.[2][3][4] This guide provides a comprehensive exploration of the discovery and historical evolution of quinoline amine compounds, from the initial isolation of the parent heterocycle to the development of sophisticated synthetic methodologies and the elucidation of their therapeutic applications. By understanding the historical context and the scientific ingenuity that propelled this field forward, researchers can gain valuable insights to navigate the challenges and opportunities in the ongoing quest for new and improved quinoline-based molecules.

Part 1: The Genesis of a Privileged Scaffold: The Discovery of Quinoline

The story of quinoline begins in the early 19th century, a period of burgeoning interest in the chemical constituents of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily liquid from coal tar, which he named "leukol" (from the Greek for "white oil").[2][5] This substance, later identified as quinoline, was one of many organic compounds to emerge from the fractional distillation of this complex industrial byproduct.

A separate but converging path to quinoline's discovery emerged from the study of natural products. In 1842, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of quinine, an alkaloid derived from the bark of the Cinchona tree, with potassium hydroxide. He named this compound "Chinoilin" or "Chinolein," a name that would eventually evolve into "quinoline."[5] For a time, Runge's "leukol" and Gerhardt's "Chinoilin" were thought to be distinct isomers due to differences in their observed reactivity.[5] However, subsequent work established their identical chemical nature, solidifying the connection between the industrial byproduct and the degradation product of a vital natural medicine.

The dual origins of quinoline—from the black depths of coal tar and the curative bark of the Cinchona tree—foreshadowed the vast synthetic and medicinal potential that would be unlocked in the decades to come.

Part 2: The Architectural Blueprints: Key Synthetic Methodologies for the Quinoline Core

The late 19th century witnessed a flurry of activity in the field of organic synthesis, with chemists developing ingenious methods to construct the quinoline ring system from simpler starting materials. These "named reactions" not only provided access to a wide range of substituted quinolines but also laid the foundation for the systematic exploration of their chemical and biological properties. Several of these classical syntheses remain relevant today, albeit with modern modifications to improve efficiency and safety.[2]

The Skraup Synthesis: A Forceful Condensation

In 1880, the Czech chemist Zdenko Hans Skraup reported a powerful method for synthesizing quinoline itself.[2][6] The archetypal Skraup reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[6][7] This famously vigorous and often violent reaction proceeds through a multi-step mechanism.[7]

First, the concentrated sulfuric acid dehydrates the glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to the aromatic quinoline.[1][7]

Skraup_Mechanism Glycerol Glycerol H2SO4 H₂SO₄ (conc.) -2H₂O Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Cyclization 1,2-Dihydroquinoline Michael_Adduct->Cyclization Cyclization/ Dehydration Oxidation Quinoline Cyclization->Oxidation Nitrobenzene Nitrobenzene (Oxidant) Nitrobenzene->Oxidation Oxidation

Caption: Simplified mechanism of the Skraup quinoline synthesis.

Due to the exothermic nature of the reaction, modifications were developed to moderate its intensity, such as the inclusion of ferrous sulfate.[6] Arsenic acid was also employed as a less violent oxidizing agent than nitrobenzene.[6][7]

The Friedländer Synthesis: A Versatile Cyclocondensation

In 1882, German chemist Paul Friedländer introduced a more versatile and generally milder method for preparing substituted quinolines.[8][9][10] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a carbonyl compound containing an α-methylene group.[8][9] The reaction can be catalyzed by either acids or bases.[9][10]

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[8] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the second carbonyl compound, which then undergoes an intramolecular aldol reaction and dehydration to yield the quinoline product.[8]

Friedlander_Workflow start Start Materials: 2-Aminobenzaldehyde/ketone + Carbonyl with α-methylene reaction Reaction Vessel (Acid or Base Catalyst) start->reaction path1 Pathway 1: Aldol Condensation reaction->path1 path2 Pathway 2: Schiff Base Formation reaction->path2 intermediate1 Aldol Adduct path1->intermediate1 intermediate2 Schiff Base path2->intermediate2 cyclization Cyclization & Dehydration intermediate1->cyclization intermediate2->cyclization product Substituted Quinoline cyclization->product

Caption: Experimental workflow for the Friedländer synthesis.

Other Foundational Syntheses

Several other named reactions, developed in the late 19th and early 20th centuries, expanded the synthetic toolkit for accessing diverse quinoline structures.

  • Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine ring.[2][11][12]

  • Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][13][14] The reaction proceeds through an enamine intermediate which then cyclizes.[15]

  • Pfitzinger Reaction (1886): A distinct approach that utilizes isatin (or its derivatives) and a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids.[16][17]

Synthesis NameYearKey ReactantsTypical Product
Skraup Synthesis1880Aniline, Glycerol, Oxidizing AgentQuinoline (unsubstituted)
Doebner-von Miller1881Aniline, α,β-Unsaturated CarbonylSubstituted Quinolines
Friedländer Synthesis18822-Aminobenzaldehyde/ketone, CarbonylSubstituted Quinolines
Pfitzinger Reaction1886Isatin, Carbonyl CompoundQuinoline-4-carboxylic acids
Combes Synthesis1888Aniline, β-Diketone2,4-Disubstituted Quinolines

Table 1: Summary of Classical Quinoline Syntheses.

Part 3: From "Fever Bark" to Synthetic Drugs: The Medicinal History of Quinoline Amines

The medicinal importance of the quinoline scaffold predates its chemical isolation and synthesis. For centuries, the bark of the Cinchona tree was used by indigenous peoples of South America to treat fevers.[18][19] This traditional remedy was introduced to Europe in the 17th century and became the primary treatment for malaria.[18]

The Era of Quinine

In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from Cinchona bark and named it quinine.[4][18] Quinine, a complex quinoline alkaloid, remained the only effective treatment for malaria for over a century.[20] Its availability, however, was subject to geopolitical and logistical challenges, particularly during times of war, which spurred the search for synthetic alternatives.

The Rise of Synthetic Antimalarials: 4-Aminoquinolines

The quest for synthetic antimalarials gained urgency during World War I and II. German scientists at Bayer, seeking alternatives to quinine, synthesized chloroquine in 1934.[21][22] Initially deemed too toxic, it was re-evaluated by American researchers during World War II and introduced into clinical practice in 1947.[21][22] Chloroquine, a 4-aminoquinoline, proved to be a highly effective and well-tolerated antimalarial.

In 1946, a hydroxylated analog, hydroxychloroquine , was developed.[23] This modification resulted in a compound with a better safety profile, reducing some of the severe side effects associated with chloroquine.[24] Hydroxychloroquine was approved for medical use in 1955 and, like chloroquine, has found applications beyond malaria, notably in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[22][23][24]

Expanding the Arsenal: 8-Aminoquinolines

The discovery of the 8-aminoquinoline class of antimalarials was inspired by the mild antimalarial activity observed in the synthetic dye, methylene blue.[18] This led to the development of pamaquine , the first clinically investigated 8-aminoquinoline.[25]

In the 1940s, primaquine was developed and has since been a crucial drug in the fight against malaria.[25] Unlike the 4-aminoquinolines, which primarily target the blood stages of the malaria parasite, primaquine is effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, making it essential for preventing relapse (radical cure).[25][26] However, the use of primaquine is complicated by its potential to cause severe hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[26]

More recently, tafenoquine , another 8-aminoquinoline, was developed over a period of 40 years and approved by the US FDA in 2018.[26] It offers the advantage of a single-dose regimen for the radical cure of P. vivax malaria, improving patient adherence compared to the 14-day course of primaquine.[27] Like primaquine, tafenoquine carries the risk of hemolysis in G6PD-deficient individuals.[26]

Antimalarial_Timeline cluster_Timeline Timeline of Key Quinoline Antimalarial Discoveries y1600 17th Century Cinchona bark used in Europe y1820 1820 Quinine isolated y1934 1934 Chloroquine synthesized y1946 1946 Hydroxychloroquine developed y1940s 1940s Primaquine developed y2018 2018 Tafenoquine approved

Caption: Chronology of major quinoline-based antimalarial drugs.

Part 4: Experimental Protocol: The Skraup Synthesis of Quinoline

To provide a practical context to the historical discussion, this section details a representative laboratory protocol for the Skraup synthesis of quinoline from aniline. This procedure is adapted from established methods and highlights the necessary precautions for this energetic reaction.

Objective: To synthesize quinoline from aniline, glycerol, and an oxidizing agent.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (or Arsenic Pentoxide)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Anhydrous Potassium Carbonate (K₂CO₃) (for drying)

  • Round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline, glycerol, and the oxidizing agent (e.g., nitrobenzene).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and should be done in an ice bath to control the temperature.

  • Moderator Addition: If using, add ferrous sulfate heptahydrate to the reaction mixture.[7]

  • Heating: Gently heat the mixture using a heating mantle or oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at approximately 140-150°C for 3-4 hours.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step should be performed in a fume hood and with cooling, as it is also exothermic.

  • Isolation: Perform a steam distillation to isolate the crude quinoline from the reaction mixture.[7]

  • Purification: Separate the quinoline layer from the aqueous layer in the distillate using a separatory funnel.

  • Drying and Distillation: Dry the crude quinoline over anhydrous potassium carbonate and then purify by vacuum distillation. Collect the fraction boiling at the appropriate temperature (for quinoline, approx. 237°C at atmospheric pressure).[7]

Safety Precautions: The Skraup synthesis is notoriously vigorous and potentially explosive if not controlled properly. All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times. The addition of sulfuric acid must be done slowly and with adequate cooling.

Conclusion

The journey of quinoline amine compounds, from their serendipitous discovery in coal tar and natural alkaloids to their rational design as life-saving medicines, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The foundational synthetic methods developed over a century ago continue to provide the structural diversity needed for modern drug discovery campaigns. The rich history of quinoline-based antimalarials, from quinine to tafenoquine, illustrates a continuous cycle of discovery, challenge (in the form of drug resistance and toxicity), and innovation. For today's researchers, the quinoline scaffold remains a "privileged structure," a starting point for the development of new agents to combat a host of diseases, ensuring that the legacy of this remarkable heterocyclic system will continue to unfold for many years to come.

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Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 7,8-Dimethoxyquinolin-4-amine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Quinoline derivatives have demonstrated a vast spectrum of therapeutic applications, including roles as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of tubulin polymerization to the targeted inhibition of crucial cellular signaling pathways.[1][2][4]

This document focuses on 7,8-Dimethoxyquinolin-4-amine , a specific derivative of the quinoline family. While extensive research exists for the broader class of dimethoxy-substituted quinolines and quinazolines, public domain data on the specific biological targets and a comprehensive bioactivity profile for this compound are not yet widely established. However, based on the well-documented activities of structurally related analogs, such as 6,7-dimethoxyquinoline and 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives, it is hypothesized that this compound holds potential as a modulator of key cellular processes, particularly in the context of oncology.[5][6][7]

These structurally similar compounds have been shown to exert their effects through the inhibition of protein kinases critical to cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[1][8][9] Furthermore, a common primary evaluation for this class of compounds is the assessment of their cytotoxic effects on cancer cell lines.[1][5]

Therefore, these application notes provide a detailed guide for researchers, scientists, and drug development professionals to conduct foundational in vitro assays to elucidate the biological activity of this compound. The protocols herein are based on established methodologies for analogous quinoline derivatives and are designed to be robust and self-validating. We will detail the protocols for a generic enzymatic kinase inhibition assay and a cell-based viability assay, two fundamental starting points for characterizing a novel compound within this chemical class.

I. Enzymatic Kinase Inhibition Assay

Rationale: Given that many quinoline derivatives function as ATP-competitive kinase inhibitors, a direct enzymatic assay is a crucial first step to identify potential kinase targets and to quantify the inhibitory potency of this compound. This protocol describes a generalized, flexible framework that can be adapted for various kinases.

Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound add_inhibitor Add test compound (or vehicle control) prep_compound->add_inhibitor prep_kinase Prepare kinase solution in assay buffer add_kinase Add kinase solution to 96-well plate prep_kinase->add_kinase prep_substrate Prepare substrate and ATP solution add_atp Initiate reaction by adding ATP/substrate mix prep_substrate->add_atp add_kinase->add_inhibitor incubate1 Pre-incubate kinase and inhibitor add_inhibitor->incubate1 incubate1->add_atp incubate2 Incubate at 37°C add_atp->incubate2 stop_reaction Stop reaction and add detection reagent incubate2->stop_reaction read_plate Read plate (e.g., luminescence, fluorescence) stop_reaction->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method that can be adapted for commercially available kinase assay kits, which often utilize luminescence or fluorescence resonance energy transfer (FRET) for detection.

Materials:

  • Recombinant human kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (typically provided in commercial kits)

  • Detection reagent (e.g., ADP-Glo™, HTRF® reagents)

  • 96-well or 384-well assay plates (white, opaque for luminescence)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

    • Further dilute these DMSO stocks into the kinase assay buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

  • Assay Plate Setup:

    • In a 96-well plate, add the diluted test compound solutions. Include wells for a positive control (a known inhibitor of the kinase) and a negative/vehicle control (DMSO at the same final concentration as the test compound wells).

    • Add the recombinant kinase to each well, except for the "no enzyme" control wells.

  • Kinase Reaction:

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time may require optimization.

  • Detection and Data Analysis:

    • Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced (a measure of kinase activity) or measures the phosphorylation of the substrate.

    • Incubate the plate as required by the detection reagent.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Data Presentation:

The inhibitory activities of various quinoline derivatives against different kinases are summarized below to provide a reference for the potential potency of this compound.

Compound ClassSpecific Derivative ExampleTarget KinaseIC50 (nM)Reference
4,6,7-substituted quinolineCompound 27c-Met19[9]
4,6,7-substituted quinolineCompound 28c-Met64[9]
3,6-disubstituted quinolineCompound 26c-Met9.3[9]
Quinazoline-Isatin HybridCompound 6cEGFR83[8]
Quinazoline-Isatin HybridCompound 6cVEGFR-276[8]

II. Cell Viability and Cytotoxicity Assay

Rationale: A cell viability assay is a fundamental secondary screen to assess the effect of a compound on cell proliferation and to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Workflow for MTT Cell Viability Assay:

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24h to allow cell adhesion seed_cells->incubate_adhesion add_compound Treat cells with serial dilutions of the compound incubate_adhesion->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and determine GI50/IC50 read_absorbance->calculate_viability

Caption: Workflow for an MTT cell viability assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[11]

    • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Data Presentation:

The following table presents the cytotoxic activity of various quinoline and quinazoline derivatives against several human cancer cell lines, providing a comparative context for the potential efficacy of this compound.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
6,7,8-trimethoxy-N-aryl-4-aminoquinazolineCompound 6bPC3 (Prostate)5.8[5]
6,7,8-trimethoxy-N-aryl-4-aminoquinazolineCompound 6eA431 (Skin)9.8[5]
4-Aroyl-6,7,8-trimethoxyquinolineCompound 11KB (Oral)0.217[7]
4-Aroyl-6,7,8-trimethoxyquinolineCompound 11HT29 (Colon)0.327[7]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolineCompound 14mSR (Leukemia)0.133[1]

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust starting point for the initial in vitro characterization of this compound. Successful demonstration of activity in these assays, such as potent kinase inhibition or significant cancer cell cytotoxicity, would warrant further investigation. Subsequent studies could include broader kinase profiling to determine selectivity, analysis of downstream signaling pathways affected by the compound, and more advanced cell-based assays to explore the mechanism of action, such as cell cycle analysis and apoptosis assays. These foundational experiments are critical in the early stages of drug discovery and will help to elucidate the therapeutic potential of this novel quinoline derivative.

References

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  • Li, X., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 29(19), 126630.
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  • Masunari, A., et al. (2001). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Bioorganic & Medicinal Chemistry, 9(4), 891-901.
  • Liou, J. P., et al. (2010). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Journal of Medicinal Chemistry, 53(12), 4747-4757. Available at: [Link]

  • Basilicata, M. G., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4995. Available at: [Link]

  • S, S., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11165-11192. Available at: [Link]

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Application Notes and Protocols for the Evaluation of 7,8-Dimethoxyquinolin-4-amine as a Putative Kinase Inhibitor in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 7,8-Dimethoxyquinolin-4-amine as a potential kinase inhibitor for cancer therapy. While direct studies on the 7,8-dimethoxy isomer are emerging, the protocols and scientific rationale outlined herein are based on extensive research on structurally related quinoline and quinazoline analogs that have shown significant promise as kinase inhibitors.[1][2][3][4][5][6][7][8] This document provides the foundational methodologies to assess the biological activity of this specific compound.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In oncology, quinoline derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][5] Kinases such as Epidermal Growth Factor Receptor (EGFR), c-Met, and FMS-like tyrosine kinase 3 (FLT3) are frequently targeted by quinoline-based inhibitors.[1][3][4][6] The dimethoxy substitution pattern on the quinoline ring has been shown to be a key determinant of inhibitory activity and selectivity.[3][4]

This compound is a novel analog within this class. Its structural similarity to known kinase inhibitors suggests it may also exhibit potent anti-cancer properties by targeting key signaling pathways. These notes will guide the user through a systematic evaluation of its efficacy, from initial cell viability screening to the elucidation of its mechanism of action.

Part 1: Initial Screening for Bioactivity - Cell Viability Assays

The first step in evaluating a novel compound is to determine its effect on the viability and proliferation of cancer cells. The MTT or MTS assay is a robust and widely used colorimetric method for this purpose.[9][10][11] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, MKN-45 gastric cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be calculated. This is a key parameter for quantifying the potency of the compound.

Compound Cell Line IC50 (µM) - Hypothetical Data
This compoundA549 (Lung Cancer)5.2
This compoundMCF-7 (Breast Cancer)8.9
This compoundMKN-45 (Gastric Cancer)3.5
Positive Control (e.g., Gefitinib)A549 (Lung Cancer)0.1

Part 2: Mechanistic Insights - Probing Kinase Signaling Pathways

Once the antiproliferative activity of this compound has been established, the next step is to investigate its mechanism of action. Given its structural similarity to known kinase inhibitors, a logical approach is to examine its effect on key cancer-related signaling pathways, such as the MAPK and PI3K/AKT pathways.[12] Western blotting is a powerful technique to assess the phosphorylation status of key proteins within these cascades.[12]

Principle of Western Blotting for Phospho-Proteins

Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that specifically recognize the phosphorylated forms of proteins, it is possible to determine if a compound inhibits the activity of an upstream kinase.[12][13] A decrease in the phosphorylation of a downstream target is indicative of inhibition of the upstream kinase.[13]

Protocol: Western Blot Analysis of Kinase Pathway Modulation

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis:

    • Plate and treat cells with this compound at concentrations around the IC50 value for a shorter duration (e.g., 1-6 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel.[12]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK).[13]

Visualizing the Experimental Workflow and Potential Signaling Pathway

G ic50 ic50 treat_wb treat_wb ic50->treat_wb Inform Concentration

G compound This compound receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) compound->receptor Inhibition ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt akt->proliferation

Trustworthiness and Self-Validating Systems

For robust and reproducible results, it is imperative to incorporate the following controls and validation steps in your experiments:

  • Positive and Negative Controls: In kinase assays, include a known inhibitor of the target kinase as a positive control and a vehicle (DMSO) as a negative control.

  • Dose-Response and Time-Course Studies: Evaluate the effect of the compound over a range of concentrations and time points to understand its potency and kinetics.

  • Orthogonal Assays: Validate findings from one assay with a different, independent method. For example, confirm the inhibition of a signaling pathway observed by Western blot with a cell-based reporter assay.[14]

  • Selectivity Profiling: To assess the specificity of this compound, it is advisable to screen it against a panel of different kinases.[15]

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of this compound as a potential kinase inhibitor in cancer cell lines. The successful completion of these protocols will provide critical data on its antiproliferative activity and its impact on key oncogenic signaling pathways. Positive results from these initial studies would warrant further investigation, including in vitro kinase assays to identify the direct molecular target(s), and in vivo studies in animal models to evaluate its therapeutic potential.

References

  • Berridge, M. V., & Tan, A. S. (1993). Bioassays for anticancer activities. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. Retrieved from [Link]

  • Li, Y., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Retrieved from [Link]

  • Alqarni, M. H., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. MDPI. Retrieved from [Link]

  • Wang, T., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Retrieved from [Link]

  • Xu, W., et al. (2008). The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS. PubMed. Retrieved from [Link]

  • Alqarni, M. H., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PubMed. Retrieved from [Link]

  • Kihara, M., et al. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. PubMed. Retrieved from [Link]

  • Xia, Y., et al. (2012). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Retrieved from [Link]

  • Lv, P.-C., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Retrieved from [Link]

  • Huang, Y., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. PubMed. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

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Application Note: A Guide to High-Throughput Screening Using 7,8-Dimethoxyquinolin-4-amine as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 7,8-Dimethoxyquinolin-4-amine in high-throughput screening (HTS) campaigns. We move beyond generic templates to offer a strategic framework grounded in the specific chemical nature of this compound class. This document details its potential as a screening compound, provides validated protocols for both biochemical and cell-based assays, and establishes a robust system for identifying and mitigating common HTS artifacts, ensuring the generation of high-quality, actionable data.

Compound Profile and Strategic Considerations

This compound belongs to a chemical class renowned for its diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[2][3][4][5] Its structural similarity to the core of kinase inhibitors, such as intermediates used in the synthesis of Cabozantinib, makes it a particularly compelling candidate for oncology-focused screens.[][7] The dimethoxy substitutions on the quinoline ring can enhance properties like membrane permeability and metabolic stability, while the 4-amino group provides a key interaction point for binding to target proteins.[]

Physicochemical Properties & Handling

Proper handling and solubilization are foundational to a successful HTS campaign. Compound precipitation is a primary source of false positives and assay variability.

PropertyValueSource & Comments
Molecular Formula C₁₁H₁₂N₂O₂PubChem CID: Not directly available, inferred from related structures.
Molecular Weight ~204.23 g/mol Calculated based on the molecular formula.
Appearance Pale Brown to Light Brown Solid (predicted)Based on analogous compounds like 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine.[]
Solubility Slightly soluble in DMSO and MethanolThis is a critical parameter. Empirical testing is required.[]
Storage Store at -20°C under an inert atmosphereProtects from degradation and moisture.[]
Protocol: Stock Solution Preparation and Quality Control
  • Initial Solubility Testing: Before preparing a high-concentration stock, empirically determine the maximum solubility in 100% DMSO. Start by attempting to dissolve 1-2 mg in 100 µL of DMSO. Vortex thoroughly and visually inspect for particulates.

  • Master Stock Preparation (10 mM):

    • Accurately weigh the required amount of this compound.

    • Add research-grade, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Use a combination of vortexing and sonication in a water bath to ensure complete dissolution.

    • Visually inspect the final solution against a light source to confirm the absence of precipitates.

  • Aliquoting and Storage: Aliquot the master stock into single-use volumes in low-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Assay-Ready Plates: Prepare intermediate plates by diluting the master stock in an appropriate buffer or cell culture medium. Be mindful of the final DMSO concentration, which should typically be kept ≤0.5% in the final assay to avoid solvent-induced artifacts.

Target Selection and Assay Development Rationale

The quinoline scaffold has demonstrated remarkable versatility, successfully targeting multiple protein families.[1][2][4] The strategic selection of a primary screen is therefore paramount.

Primary Target Class: Protein Kinases

Protein kinases are a well-established and "druggable" target class, and quinoline-based molecules are prominent among approved kinase inhibitors.[8][9] Many function by competing with ATP at the enzyme's active site. Given the structural alerts within this compound, launching an HTS campaign against a panel of oncologically relevant kinases (e.g., EGFR, VEGFR, c-Met) is a logical starting point.[1][][10]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Promotes GF Growth Factor GF->RTK Binds Compound This compound (Hypothesized Inhibitor) Compound->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Assay Format: Biochemical vs. Cell-Based

The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the screening goals.[11][12]

  • Biochemical Assays: Offer a direct measure of target engagement (e.g., enzyme inhibition). They are less prone to artifacts related to cell health or membrane permeability but may miss compounds requiring cellular metabolism for activity.

  • Cell-Based Assays: Provide more physiologically relevant data by assessing a compound's effect in a living system.[13][14] They inherently account for cell permeability and toxicity but can be more complex, with a higher potential for off-target effects.[12]

Recommendation: A dual-screening approach is optimal. A primary biochemical screen against a specific kinase can identify direct inhibitors, while a parallel cell-based anti-proliferation screen can uncover compounds with broader cytotoxic effects or those targeting alternative pathways.

Protocol: Biochemical HTS for Kinase Inhibition

This protocol describes a universal, luminescence-based assay for measuring kinase activity by quantifying the amount of ADP produced. It is robust, highly sensitive, and adaptable to most kinases.[15]

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a two-step process. First, the kinase reaction is performed. Then, a reagent is added to terminate the reaction and deplete any remaining ATP. Finally, a second reagent converts the ADP generated into ATP, which is used by a luciferase/luciferin pair to produce a light signal directly proportional to kinase activity.

Materials:

  • 384-well, white, solid-bottom assay plates

  • Purified kinase of interest and its specific peptide substrate

  • Kinase buffer (containing MgCl₂)

  • ATP at the Kₘ concentration for the target kinase

  • This compound assay-ready plate

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay reagents (Promega, Cat. V9101)

  • Luminescence-capable plate reader

Protocol Steps (per 384-well):

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 25-50 nL of this compound from the assay-ready plate into the wells.

  • Controls:

    • Negative Control (100% Activity): Add vehicle (DMSO) instead of compound.

    • Positive Control (0% Activity): Add a known inhibitor at a concentration >10x its IC₅₀.

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate mix prepared in kinase buffer.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution to all wells to start the reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes (or the optimized reaction time for the specific kinase).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the plate on a luminometer with an integration time of 0.5-1 second per well.

Protocol: Cell-Based HTS for Anti-Proliferation

This protocol uses a luminescence-based cell viability assay to measure the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells.

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) generates a "glow-type" luminescent signal produced by the luciferase reaction, where the amount of light is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound assay-ready plate

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Reagent (Promega, Cat. G7570)

  • Luminescence-capable plate reader

Protocol Steps (per 384-well):

  • Cell Seeding: Dispense 30 µL of cell suspension into each well at a pre-determined optimal density (e.g., 1000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 nL of compounds and controls to the wells.

  • Incubation: Return plates to the incubator for 72 hours.

  • Reagent Equilibration: On the day of the reading, remove the CellTiter-Glo® Reagent from the freezer and allow it to equilibrate to room temperature.

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 30 µL of CellTiter-Glo® Reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

A Self-Validating System: Managing Artifacts & Hit Confirmation

A significant portion of initial HTS hits are false positives resulting from assay interference.[16][17] A robust screening campaign must proactively identify and eliminate these artifacts.[18][19] Quinoline-based compounds, due to their aromatic nature, can be prone to autofluorescence, which may interfere with certain assay formats (though less so with the luminescence protocols described above).[]

Common Liabilities & Counter-Screens
Liability TypeMechanism of InterferenceRecommended Counter-Screen
Autofluorescence Compound emits light at the detection wavelength.Excite wells containing only compound and buffer; read emission at the assay wavelength.
Luciferase Inhibition Compound directly inhibits the reporter enzyme (e.g., Firefly Luciferase).Run the assay protocol in the absence of the primary enzyme (kinase) and ATP. Add a known amount of ADP to serve as the substrate for the detection reaction. A signal decrease indicates luciferase inhibition.
Compound Aggregation At higher concentrations, compounds can form aggregates that non-specifically sequester and inhibit proteins.[20]Test active compounds in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts aggregates. A significant loss of activity suggests aggregation.
Redox Activity Compound interferes with assay chemistry through redox cycling.Perform assays in the presence of antioxidants like DTT. A change in potency can indicate redox activity.
Hit Validation Workflow

A structured workflow is essential to triage hits efficiently and build confidence in their activity.

Hit_Validation_Workflow cluster_0 Primary Screening cluster_1 Confirmation & Potency cluster_2 Artifact Triage (Self-Validation) cluster_3 Orthogonal Validation Primary Primary HTS (Single Concentration, e.g., 10 µM) Hit_Triage Hit Selection (e.g., >50% Inhibition) Primary->Hit_Triage Dose_Response Confirmatory Screen (10-point Dose-Response Curve) Hit_Triage->Dose_Response Yes Discard_1 Discard Hit_Triage->Discard_1 No IC50 Calculate IC₅₀ Dose_Response->IC50 Counter_Screens Run Counter-Screens (Luciferase Inhibition, Aggregation, etc.) IC50->Counter_Screens Potent (e.g., <10 µM) Discard_2 Discard IC50->Discard_2 Not Potent / Inactive Artifact_Check Is Compound an Artifact? Counter_Screens->Artifact_Check Orthogonal Orthogonal Assay (e.g., Different technology, Cell-based thermal shift) Artifact_Check->Orthogonal No Discard_3 Discard Artifact_Check->Discard_3 Yes Validated_Hit Validated Hit for Lead-Op Orthogonal->Validated_Hit

Caption: A decision-making workflow for validating hits from a primary HTS campaign.

Data Analysis and Quality Control

Rigorous data analysis ensures the reliability of screening results.

Key Metrics
  • Percent Inhibition: Calculated for each well relative to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Z'-Factor: A measure of assay quality and statistical separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • IC₅₀ (Half-maximal inhibitory concentration): Determined by fitting the dose-response data to a four-parameter logistic equation.

ParameterAcceptance CriteriaPurpose
Z'-Factor ≥ 0.5Ensures the assay is robust and can reliably distinguish hits from noise.[21]
Signal-to-Background ≥ 5Confirms a sufficient dynamic range for the assay.
DMSO Plate CV% < 15%Measures plate-to-plate and within-plate variability.
Hit Rate 0.5% - 2%An unusually high hit rate may indicate a systemic assay artifact.

Conclusion

This compound represents a promising chemical scaffold for high-throughput screening, particularly in the search for novel kinase inhibitors and anti-cancer agents. Success in this endeavor is not merely a matter of automation but hinges on a deep understanding of the compound's properties, the rational design of assays, and, most critically, the implementation of a self-validating workflow to systematically eliminate artifacts. By following the strategic protocols and validation funnels outlined in this note, researchers can maximize the probability of identifying genuine, potent, and tractable hits, thereby accelerating the journey from initial screen to lead optimization.

References

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Available at: [Link]

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. Available at: [Link]

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  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Martí-Solano, M., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020). International Journal of Molecular Sciences. Available at: [Link]

  • Interference and Artifacts in High-content Screening. (2023). Assay Guidance Manual. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2010). Methods in Molecular Biology. Available at: [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. Available at: [Link]

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Application Notes & Protocols: A Framework for In Vivo Preclinical Evaluation of 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive framework for the in vivo experimental design and evaluation of novel quinoline derivatives, using the uncharacterized compound 7,8-Dimethoxyquinolin-4-amine as a case study. As the precise mechanism of action for this compound is not yet elucidated, this guide emphasizes a foundational, phased approach to systematically characterize its pharmacokinetic, toxicological, and efficacy profiles. The protocols herein are designed to be self-validating and are grounded in established best practices for preclinical research, ensuring scientific rigor and data reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel small molecules.

Section 1: The Strategic Imperative for a Phased In Vivo Evaluation

The journey of a novel chemical entity from bench to bedside is predicated on a series of rigorous preclinical evaluations. A haphazard approach to in vivo testing can lead to misleading results, wasted resources, and significant ethical concerns.[1] Therefore, a logical, stepwise strategy is paramount. Before assessing if a compound works (efficacy), one must first understand how the body acts upon it (pharmacokinetics) and what dose levels are safe (toxicology).

This phased approach ensures that efficacy studies are conducted within a therapeutically relevant and non-toxic dose range, a critical factor for generating meaningful and interpretable data.[2] All animal experiments must be designed with the highest ethical standards, adhering to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) framework to ensure transparency and rigor.[3]

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanistic Validation PK Pharmacokinetics (PK) Study (Single Dose) MTD Dose Range-Finding (MTD) Study (Acute Toxicity) PK->MTD Determines dose range Efficacy Tumor Growth Inhibition (TGI) Study (Xenograft Model) MTD->Efficacy Defines safe & tolerable dose ExVivo Ex Vivo Analysis (Target Engagement & Biomarkers) Efficacy->ExVivo Provides tissue for analysis Start Start Start->PK

Figure 1: A phased workflow for the in vivo evaluation of a novel compound.

Section 2: Phase 1 Protocols - Pharmacokinetics and Acute Toxicity

Rationale for Initial Profiling

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living system.[4][5] This profile dictates the dosing regimen required to maintain therapeutic concentrations. Concurrently, a dose range-finding or Maximum Tolerated Dose (MTD) study is performed to identify the upper limit of dosing that does not cause unacceptable side effects, establishing a safe therapeutic window for subsequent efficacy studies.[6][7]

Animal Model Selection

For initial PK and MTD studies, common rodent models such as BALB/c or C57BL/6 mice are appropriate. These strains are widely available, well-characterized, and cost-effective for foundational studies.[1] The choice of species should be justified based on factors like metabolic profile similarities to humans, where known.[6]

Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Female BALB/c mice (8-10 weeks old)

  • Dosing syringes and needles (size dependent on route)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., Isoflurane)

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Acclimatization: Acclimate animals to the facility for at least 7 days prior to the study.

  • Dose Preparation: Prepare a sterile, isotonic formulation of this compound in the chosen vehicle. The concentration should be calculated based on the target dose and a standard dosing volume (e.g., 10 mL/kg).[8]

  • Animal Grouping: Assign animals to two groups (n=3-4 per group/timepoint).

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via the tail vein. This route provides 100% bioavailability and serves as a reference.[9][10]

    • Group 2: Intraperitoneal (IP) or Oral (PO) administration (e.g., 10 mg/kg). IP is often used for early screening to ensure systemic exposure, while PO is necessary if oral delivery is the intended clinical route.[8][11]

  • Dosing: Administer the compound to each mouse according to its assigned group and body weight.

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) via saphenous or submandibular vein at predetermined time points. A typical sparse sampling schedule would be:

    • IV Route: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • IP/PO Route: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.[12]

Table 1: Key Pharmacokinetic Parameters to Report

ParameterUnitDescription
Cmax ng/mLMaximum observed plasma concentration
Tmax hrTime to reach Cmax
AUC(0-t) nghr/mLArea under the concentration-time curve from time 0 to the last measured point
AUC(0-inf) nghr/mLArea under the curve extrapolated to infinity
hrTerminal half-life
CL mL/hr/kgClearance (for IV administration)
Vdss L/kgVolume of distribution at steady state (for IV administration)
F% %Bioavailability (calculated from PO/IP vs. IV AUC)[4]
Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without inducing severe or irreversible toxicity.

Methodology:

  • Animal Selection: Use the same strain of mice as in the PK study (n=3-5 per group).

  • Dose Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a range of escalating doses (e.g., 10, 30, 100 mg/kg).

  • Dosing Schedule: Administer the compound daily for 5-7 consecutive days via the intended efficacy study route (e.g., IP or PO).[6]

  • Monitoring: Observe animals at least twice daily for clinical signs of toxicity. Key parameters include:

    • Body Weight: Record daily. A weight loss of >15-20% is a common humane endpoint.

    • Clinical Observations: Note changes in posture, activity, fur texture, and behavior (e.g., lethargy, ataxia).

    • Mortality: Record any deaths.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10-15% mean body weight loss is observed, with all clinical signs being reversible.[13] This dose (or a fraction thereof) will be used in the subsequent efficacy studies.

Section 3: Phase 2 Protocol - In Vivo Efficacy Assessment

Rationale and Model Selection

With PK and safety data in hand, an efficacy study can be designed to test the central hypothesis: does this compound inhibit tumor growth?[14] For an initial screen, a Cell-Line Derived Xenograft (CDX) model is a robust and widely used choice.[15] This involves implanting human cancer cells into immunodeficient mice (e.g., Nude or NOD/SCID). The choice of cell line should be based on in vitro sensitivity to the compound. For example, if this compound showed potent activity against the HCT116 colon cancer cell line in vitro, this would be a logical choice for the in vivo model.

While CDX models are excellent for assessing direct anti-tumor activity, they lack a functional immune system. If the compound is suspected to have immunomodulatory effects, a syngeneic model (mouse tumor cells in immunocompetent mice) would be more appropriate.[16]

Protocol: Tumor Growth Inhibition (TGI) in a CDX Model

Objective: To evaluate the anti-tumor efficacy of this compound in an established human tumor xenograft model.

Methodology:

  • Cell Culture: Culture HCT116 cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before implantation.

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells (resuspended in Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization and Grouping: When mean tumor volume reaches 100-150 mm³, randomly assign mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.[1]

    • Group 1: Vehicle Control (administered on the same schedule as the drug).

    • Group 2: this compound (e.g., at the MTD, or 1/2 MTD).

    • Group 3 (Optional): Positive Control (a standard-of-care chemotherapy for colon cancer, e.g., 5-FU).

  • Treatment: Administer treatments (e.g., daily, via IP or PO route) for a defined period (e.g., 14-21 days). The investigator administering the treatment and measuring tumors should be blinded to the group assignments to prevent bias.[17]

  • Data Collection: Throughout the study, record:

    • Tumor Volume: 2-3 times per week.

    • Body Weight: 2-3 times per week as a measure of toxicity.

    • Clinical Observations: Daily.

  • Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after the planned treatment duration. Euthanize animals according to institutional guidelines.

  • Tissue Collection: At necropsy, excise tumors, weigh them, and preserve samples for ex vivo analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).

G A Day 0: Implant Cancer Cells (e.g., 5x10^6 HCT116 in Nude Mice) B Days 7-10: Monitor Tumor Growth (Measure 2-3x weekly) A->B Tumor Establishment C Randomization Day (T ≈ 100-150 mm³) (Assign to groups: Vehicle, Drug) B->C Tumors reach target size D Days 10-31: Treatment Period (Daily Dosing & Monitoring) C->D Start Dosing E Data Collection during Treatment (Tumor Volume, Body Weight) D->E F End of Study (Vehicle tumor > 1500 mm³ or Day 31) D->F Conclude Treatment G Necropsy & Tissue Harvest (Tumor Weight, Samples for Ex Vivo) F->G Final Analysis

Figure 2: Standard workflow for a Cell-Line Derived Xenograft (CDX) efficacy study.

Data Analysis and Presentation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the following formula:

  • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group.

    • Where ΔC is the change in mean tumor volume for the control group.

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine if the difference between treated and control groups is significant.[18]

Table 2: Example Efficacy Data Summary

Treatment GroupDose (mg/kg) & ScheduleMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEMP-value (vs. Vehicle)
Vehicle 10 mL/kg, QD, PO125 ± 10.21650 ± 155.4--2.5 ± 1.1-
7,8-DMQ-4-amine 50, QD, PO128 ± 9.8750 ± 95.760.2-8.1 ± 2.4<0.01
Positive Control 20, Q3D, IP123 ± 11.1450 ± 78.379.5-12.5 ± 3.1<0.001

Section 4: Mechanistic Investigation - A Hypothetical Pathway

While the precise target of this compound is unknown, many quinoline/quinazoline compounds function as kinase inhibitors.[19] If efficacy is confirmed, ex vivo analysis of harvested tumors is crucial for hypothesis generation. For instance, one could probe key cancer signaling pathways like the PI3K/Akt/mTOR pathway. A decrease in the phosphorylation of key nodes like Akt or S6 ribosomal protein in tumors from the treated group would suggest pathway inhibition.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT p mTOR mTOR AKT->mTOR p Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->AKT Blocks Phosphorylation

Figure 3: Hypothetical signaling pathway targeted by a novel quinoline inhibitor.

References

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  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]

  • wisdomlib. (2023). In-vivo pharmacokinetic study: Significance and symbolism. [Link]

  • PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. InterBioTox. [Link]

  • Inotiv. (n.d.). In Vivo Toxicology. Inotiv. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicology. Creative Bioarray. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • MDPI. (2022). An Antagonist Antibody That Inhibits Cancer Cell Growth In Vitro through RACK1. MDPI. [Link]

  • MDPI. (2019). In Vitro Tumor Cell Growth Inhibition Induced by Lophocereus marginatus (DC.) S. Arias and Terrazas Endophytic Fungi Extracts. MDPI. [Link]

  • second scight. (2024). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. [Link]

  • Liu, X., et al. (2013). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry, 56(19), 7579–7587. [Link]

  • Qiu, Q., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(8), 3289-3302. [Link]

  • El-Sayed, M. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 199, 112398. [Link]

  • ResearchGate. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. [Link]

  • Wang, Y., et al. (2014). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 57(15), 6437-6453. [Link]

  • Singh, S., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic Chemistry, 122, 105719. [Link]

  • PubChem. (n.d.). 6,7-Dimethoxyquinazolin-4-amine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine. Pharmaffiliates. [Link]

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Application Notes and Protocols for the Synthesis of 7,8-Dimethoxyquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of 7,8-dimethoxyquinolin-4-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound offers a unique electronic and steric profile, making it a valuable building block for the development of novel kinase inhibitors, anti-infective agents, and other targeted therapies.

This document outlines two robust and complementary synthetic strategies: a classical multi-step approach commencing with a Gould-Jacobs-type cyclization, and a more contemporary method leveraging a palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical applicability.

Method 1: Classical Synthesis via Gould-Jacobs Cyclization and Subsequent Amination

This traditional and cost-effective approach builds the quinoline core from acyclic precursors. It is a well-established route that offers a high degree of control over the substitution pattern of the final product. The synthesis proceeds in three key stages:

  • Formation of 4-hydroxy-7,8-dimethoxyquinoline: A Gould-Jacobs-type reaction involving the condensation of 2,3-dimethoxyaniline with an appropriate three-carbon electrophile, followed by thermal cyclization.

  • Chlorination of the 4-hydroxyquinoline intermediate: Conversion of the hydroxyl group at the 4-position to a more reactive chloro group, creating a key intermediate for nucleophilic substitution.

  • Amination of 4-chloro-7,8-dimethoxyquinoline: Introduction of the desired amine functionality at the 4-position.

Rationale and Mechanistic Insights

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines.[1][2] The reaction begins with the nucleophilic attack of the aniline nitrogen onto an electrophilic three-carbon synthon, typically an alkoxymethylenemalonate ester. This is followed by a thermally induced 6-electron electrocyclization to form the quinoline ring system.[1] The choice of 2,3-dimethoxyaniline as the starting material directly leads to the desired 7,8-dimethoxy substitution pattern on the resulting quinoline core.

The subsequent chlorination, typically achieved with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), transforms the relatively unreactive hydroxyl group into a good leaving group (chloride). This activation is crucial for the final amination step. The 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution, facilitating the displacement of the chloride by an amine.

Experimental Workflow: Method 1

cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2,3-Dimethoxyaniline C Condensation & Thermal Cyclization A->C B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-7,8-dimethoxyquinoline C->D High Temperature E 4-Hydroxy-7,8-dimethoxyquinoline G Chlorination Reaction E->G F POCl3 F->G H 4-Chloro-7,8-dimethoxyquinoline G->H Reflux I 4-Chloro-7,8-dimethoxyquinoline K Nucleophilic Aromatic Substitution I->K J Amine (e.g., NH3 source) J->K L This compound K->L Heating

Caption: Workflow for the classical synthesis of this compound.

Detailed Protocol: Method 1

Step 1: Synthesis of 4-Hydroxy-7,8-dimethoxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the anilinomethylenemalonate intermediate.

  • Cyclization: Increase the temperature to 250 °C and maintain for 30 minutes. A high-boiling point solvent such as diphenyl ether can be used to facilitate even heating. The product will precipitate upon cooling.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add hexane to the solidified mass and break it up. Filter the solid, wash with hexane, and then with ethanol to afford the crude 4-hydroxy-7,8-dimethoxyquinoline. The product can be further purified by recrystallization from ethanol or a suitable solvent system.

Step 2: Synthesis of 4-Chloro-7,8-dimethoxyquinoline

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-7,8-dimethoxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. Filter the solid, wash with water, and dry under vacuum to yield 4-chloro-7,8-dimethoxyquinoline.[3]

Step 3: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-7,8-dimethoxyquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Amination: Add a source of ammonia, such as a saturated solution of ammonia in ethanol or ammonium hydroxide.

  • Reaction: Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Cool the reaction vessel to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography on silica gel or by recrystallization to obtain this compound.

Method 2: Modern Approach via Buchwald-Hartwig Amination

This method offers a more direct and often higher-yielding route to the final product, particularly when a diverse range of amine derivatives is desired. It relies on the palladium-catalyzed cross-coupling of an amine with a halo-quinoline. This approach is advantageous for its broad substrate scope and functional group tolerance.

Rationale and Mechanistic Insights

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that has revolutionized the synthesis of arylamines. The catalytic cycle involves the oxidative addition of the aryl halide (4-chloro-7,8-dimethoxyquinoline) to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired this compound derivative and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.

Experimental Workflow: Method 2

cluster_0 Buchwald-Hartwig Amination A 4-Chloro-7,8-dimethoxyquinoline E Cross-Coupling Reaction A->E B Primary or Secondary Amine B->E C Pd Catalyst & Ligand C->E D Base D->E F This compound Derivative E->F Inert Atmosphere, Heating

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Detailed Protocol: Method 2
  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-7,8-dimethoxyquinoline (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Comparison of Synthetic Methods

ParameterMethod 1: Classical SynthesisMethod 2: Buchwald-Hartwig Amination
Starting Materials Readily available and inexpensiveRequires pre-functionalized halo-quinoline
Number of Steps 3 (from substituted aniline)1 (from halo-quinoline)
Reaction Conditions Often harsh (high temperatures)Generally milder
Substrate Scope Good for the parent amineExcellent for a wide range of amines
Yields Can be variable, sometimes moderateGenerally good to excellent
Purification May require multiple purificationsOften cleaner reactions, simpler purification
Cost-Effectiveness High for large-scale synthesisReagents (catalyst, ligand) can be expensive

Conclusion

Both the classical Gould-Jacobs pathway and the modern Buchwald-Hartwig amination offer viable and effective routes for the synthesis of this compound derivatives. The choice of method will depend on the specific research or development goals, including the desired scale of synthesis, the need for analogue libraries, and cost considerations. The classical approach is well-suited for large-scale production of the parent amine, while the Buchwald-Hartwig amination provides unparalleled flexibility for the rapid generation of a diverse set of derivatives for structure-activity relationship studies.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025). Journal of Heterocyclic Chemistry.
  • Gould-Jacobs Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley.
  • How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? (n.d.). Guidechem.
  • An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (2004).
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.).
  • Amination of 4,7-Dichloroquinoline. (n.d.). BenchChem Technical Support Center.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(20), 14285–14298.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethyl quinazoline. (2006).
  • Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. (2024). IP.com Journal, 24(10A), 1.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2013).
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2007). Molecules, 12(4), 889–897.
  • Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. (2025). Journal of the Korean Chemical Society.
  • Bisindolines from the reaction of 3,5-dimethoxyaniline with vicinal diones. (2003). Organic & Biomolecular Chemistry, 1(18), 3159–3164.
  • Process for preparing 2-sustituted 4-amino-6,7-dimethoxy-quinoline derivatives. (1987).
  • Utilisation of 6-Amino-2,3-dimethylquinoxaline for the Synthesis of Tricyclic Pyridoquinoxalines via Gould-Jacobs Reaction. (2025). Journal of Heterocyclic Chemistry.

Sources

Application Notes and Protocols for the Quantification of 7,8-Dimethoxyquinolin-4-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Quantifying 7,8-Dimethoxyquinolin-4-amine

This compound belongs to the quinoline family of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules, including anticancer and antimalarial agents.[1][2] The precise quantification of such novel compounds in biological matrices is a cornerstone of preclinical and clinical drug development. It provides essential pharmacokinetic (PK) and pharmacodynamic (PD) data, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

These application notes provide two robust and validated methodologies for the quantification of this compound in human plasma: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for demanding pharmacokinetic studies, and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analyses where lower sensitivity is acceptable. Both methods are designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[3][4]

Method 1: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS

This method is the gold standard for bioanalysis, offering exceptional sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte, especially in early time points or low-dose studies.[5][6]

Principle of the Method

The principle of this method involves the isolation of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection minimizes interference from endogenous matrix components.[7]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Internal Standard (IS): A structurally similar but isotopically labeled compound (e.g., this compound-d4) is ideal. If unavailable, a stable, structurally related quinoline derivative can be used.

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from a reputable supplier, stored at -80°C)

2. Sample Preparation (Protein Precipitation):

  • Thaw human plasma samples and quality control (QC) samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System High-performance liquid chromatography system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5-95% B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Hypothetical values: this compound: m/z 205.1 → 162.1; IS: m/z 209.1 → 166.1
Collision Energy (CE) Optimized for each transition
Source Temperature 550°C
Method Validation

The method must be validated according to FDA guidelines, assessing the following parameters:[3][4][8]

Validation ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio > 10.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler. Analyte concentration should be within ±15% of the nominal concentration.
Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant lc_column LC Separation (C18 Column) supernatant->lc_column ms_detection MS/MS Detection (MRM Mode) lc_column->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Analyte Concentration calibration->quantification

Caption: LC-MS/MS workflow for this compound quantification.

Method 2: HPLC-UV Quantification of this compound in Human Plasma

This method provides a cost-effective and widely accessible alternative to LC-MS/MS for applications where high sensitivity is not a primary requirement, such as in later-stage drug development or for formulations with higher expected plasma concentrations.[9][10]

Principle of the Method

This method utilizes liquid-liquid extraction (LLE) to isolate this compound and an internal standard from plasma. The extracted analytes are then separated by reverse-phase HPLC and quantified by UV detection at a wavelength corresponding to the analyte's maximum absorbance.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Internal Standard (IS): A suitable, commercially available quinoline derivative with a distinct retention time and UV absorbance.

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Sodium hydroxide solution (0.1 M)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples and QCs on ice and vortex.

  • To 200 µL of plasma in a glass tube, add 20 µL of IS working solution.

  • Add 100 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 1 mL of MTBE.

  • Cap and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

3. HPLC-UV Instrumentation and Conditions:

ParameterCondition
HPLC System HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Shimadzu Prominence)
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 40:60 (v/v) ratio.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV scan of the analyte (hypothetically 254 nm).
Run Time Approximately 10 minutes.
Method Validation

The validation parameters and acceptance criteria are the same as for the LC-MS/MS method, following FDA guidelines.[3][4][8]

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is basify Add 0.1 M NaOH (100 µL) add_is->basify add_mtbe Add MTBE (1 mL) basify->add_mtbe vortex_extract Vortex (5 min) add_mtbe->vortex_extract centrifuge Centrifuge (4,000 rpm, 10 min) vortex_extract->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc_column HPLC Separation (C18 Column) reconstitute->hplc_column uv_detection UV Detection (e.g., 254 nm) hplc_column->uv_detection integration Peak Area Integration uv_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: HPLC-UV workflow for this compound quantification.

Conclusion

The choice between the LC-MS/MS and HPLC-UV methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method is recommended for regulated bioanalysis supporting pharmacokinetic studies due to its superior sensitivity and selectivity. The HPLC-UV method, while less sensitive, offers a robust and cost-effective solution for applications where higher analyte concentrations are expected. Both methods, when properly validated, can provide reliable and accurate data for the quantification of this compound in biological samples, thereby supporting its development as a potential therapeutic agent.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][3]

  • Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link][8]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link][5]

  • Bioanalysis Zone. (n.d.). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Retrieved from [Link][11]

  • ResearchGate. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Retrieved from [Link][12]

  • PubMed. (2015). Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. Retrieved from [Link][13]

  • North American Bioanalytical. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link][6]

  • Asian Journal of Pharmaceutical Research and Development. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. Retrieved from [Link][9]

  • PubMed Central. (n.d.). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Retrieved from [Link][10]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link][7]

  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link][2]

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Application Note: Evaluating 7,8-Dimethoxyquinolin-4-amine for P-glycoprotein-Mediated Multidrug Resistance Studies

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Assessment of 7,8-Dimethoxyquinolin-4-amine as a Modulator of P-glycoprotein (P-gp)

1. Executive Summary

This document addresses the proposed study of this compound as a potential agent for reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). A comprehensive review of the current scientific literature was conducted to provide a basis for the development of detailed application notes and protocols. The search included databases for chemical synthesis, biological evaluation, and specific assays related to P-gp inhibition.

Our key finding is that there is currently no published scientific literature, experimental data, or established protocols detailing the use of this compound as an inhibitor or modulator of P-glycoprotein. While the quinoline scaffold is a feature in several known P-gp inhibitors, the specific activity of this particular compound has not been characterized.[1][2]

Therefore, creating a detailed, scientifically validated protocol for this compound is not feasible at this time. Doing so would be speculative and would not meet the standards of scientific integrity and evidence-based research.

Instead, this document will serve as a foundational guide, outlining the established principles and a general methodological framework for characterizing any novel compound, such as this compound, for its potential to modulate P-gp-mediated MDR.

Part I: Conceptual Framework for Characterizing Novel P-gp Modulators

The Central Role of P-glycoprotein in Multidrug Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene in humans, is a 170 kDa transmembrane protein belonging to the ATP-binding cassette (ABC) transporter superfamily.[3][4][5] It functions as an ATP-dependent efflux pump, actively extruding a wide variety of structurally diverse, hydrophobic compounds from within the cell to the extracellular space.[6] This function is a crucial defense mechanism in normal tissues, such as the intestinal epithelium, blood-brain barrier, liver, and kidneys, where it limits the absorption and distribution of xenobiotics.[7]

In oncology, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR).[8] By pumping out chemotherapeutic agents (e.g., taxanes, anthracyclines, vinca alkaloids), P-gp reduces their intracellular concentration below the cytotoxic threshold, rendering the cancer cells resistant to treatment.[9] Consequently, the identification of potent and specific P-gp inhibitors is a significant goal in cancer therapy to re-sensitize resistant tumors to chemotherapy.[10]

The Quinoline Scaffold in P-gp Modulation

The quinoline ring system is a privileged scaffold in medicinal chemistry and is present in numerous compounds that interact with P-gp.[1] Structure-activity relationship (SAR) studies on various quinoline and quinazoline derivatives have highlighted key features that often contribute to P-gp inhibitory activity. These include the presence of methoxy groups and a basic tertiary nitrogen atom, both of which are structural components of this compound.[1] This structural similarity provides a scientific rationale for investigating its potential as a P-gp modulator, even in the absence of direct evidence.

Part II: A Generalized Experimental Workflow for Screening Putative P-gp Inhibitors

To rigorously assess a novel compound like this compound for P-gp inhibitory activity, a multi-step, hierarchical approach is essential. This ensures that the observed effects are specific to P-gp modulation and not a result of confounding factors like intrinsic cytotoxicity.

Below is a generalized workflow that represents the industry-standard, self-validating system for such an investigation.

G A Compound Synthesis & Characterization B Cytotoxicity Profiling (MTT/CCK-8 Assay) A->B C Cellular Accumulation Assay (e.g., Rhodamine 123) B->C Establish max non-toxic concentration for functional assays D Chemosensitization Assay (Cytotoxicity with P-gp Substrate) C->D E P-gp ATPase Activity Assay D->E Validate direct interaction G Western Blot (P-gp Expression) D->G Rule out expression changes F Efflux Transport Assay (Bidirectional Transport) E->F

Caption: Generalized workflow for characterizing a novel P-gp inhibitor.

Part III: High-Level Overview of Key Experimental Protocols

The following sections provide a conceptual overview of the critical assays required to characterize a novel compound. Note: These are not detailed, step-by-step protocols for this compound but rather descriptions of standard methodologies.

Protocol 1: Intrinsic Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)

Causality and Rationale: Before assessing a compound's ability to modulate P-gp, its own effect on cell viability must be determined. A highly cytotoxic compound could give a false positive in a chemosensitization assay by simply adding to the toxicity of the chemotherapeutic agent. This assay establishes the non-toxic concentration range of the test compound for use in subsequent functional assays.

Methodology Overview:

  • Cell Lines: A pair of cell lines is typically used: a parental, drug-sensitive line (e.g., MCF-7, KB-3-1) and its P-gp-overexpressing, drug-resistant counterpart (e.g., MCF-7/ADR, KB-V1).

  • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., this compound) for 48-72 hours.

  • Viability Measurement: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added. Viable cells metabolize the reagent, producing a colored formazan product, which is quantified by measuring absorbance.

  • Data Analysis: Cell viability is plotted against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%). The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is selected for subsequent experiments.

Protocol 2: P-gp Substrate Accumulation Assay (Rhodamine 123 Assay)

Causality and Rationale: This is a direct functional assay to determine if the test compound inhibits the efflux activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp-overexpressing cells, it is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular rhodamine 123 accumulation and a measurable increase in fluorescence.

Methodology Overview:

  • Cell Lines: Use P-gp-overexpressing cells (e.g., MCF-7/ADR, MDCK-MDR1).

  • Treatment: Cells are pre-incubated with various non-toxic concentrations of the test compound or a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control.

  • Substrate Addition: Rhodamine 123 is added, and the cells are incubated for a defined period (e.g., 60-90 minutes).

  • Quantification: After incubation, cells are washed with ice-cold buffer to stop the transport process. The intracellular fluorescence is then measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in fluorescence in the presence of the test compound indicates P-gp inhibition. Data can be used to calculate an EC50 value for P-gp inhibition.

Protocol 3: Chemosensitization (MDR Reversal) Assay

Causality and Rationale: This assay determines if the test compound can re-sensitize resistant cells to a P-gp substrate chemotherapeutic drug. By inhibiting P-gp, the modulator should increase the intracellular concentration of the chemotherapy drug, restoring its cytotoxic effect. This is the ultimate proof-of-concept for an MDR reversal agent.

Methodology Overview:

  • Cell Lines: Use a pair of sensitive and P-gp-overexpressing resistant cell lines.

  • Treatment: Cells are treated with a serial dilution of a P-gp substrate chemotherapeutic (e.g., Doxorubicin, Paclitaxel) alone or in combination with a fixed, non-toxic concentration of the test compound.

  • Viability Measurement: Cell viability is assessed after 48-72 hours using an MTT or similar assay.

  • Data Analysis: The IC50 of the chemotherapeutic drug is calculated in the absence and presence of the test compound. A significant decrease in the IC50 value in the resistant cell line in the presence of the test compound indicates successful reversal of resistance. The "fold reversal" (FR) is calculated as (IC50 of chemo alone) / (IC50 of chemo + test compound).

Protocol 4: P-gp ATPase Activity Assay

Causality and Rationale: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The interaction of substrates or inhibitors with P-gp can modulate its ATPase activity. This cell-free assay uses purified P-gp-containing membrane vesicles to confirm a direct interaction between the test compound and the P-gp enzyme. Compounds can either stimulate or inhibit the basal ATPase activity.

Methodology Overview:

  • Reagents: Recombinant human P-gp membranes, MgATP, and a phosphate detection system are required.

  • Incubation: P-gp membranes are incubated with the test compound at various concentrations. The reaction is initiated by adding MgATP. Verapamil (stimulator) and sodium orthovanadate (inhibitor) are used as controls.

  • Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured, often via a luminescence-based or colorimetric assay.

  • Data Analysis: A change in ATPase activity (luminescence or absorbance) relative to the basal level indicates a direct interaction of the compound with P-gp.

Conclusion and Path Forward

While this compound possesses structural motifs common to known P-gp modulators, there is no empirical data in the public domain to support its activity. The experimental framework outlined above provides a scientifically rigorous pathway for the initial characterization of this, or any novel compound, for its potential role in reversing P-gp-mediated multidrug resistance. Any investigation should begin with cytotoxicity profiling to establish safe concentrations, followed by functional assays to demonstrate P-gp inhibition and chemosensitization, and finally, mechanistic assays to confirm a direct interaction with the transporter.

References

Due to the lack of specific data for this compound, this reference list supports the general principles and methodologies described in this document.

  • Loor, F., & St-Pierre, J. (2010). Structure and Function of P-glycoprotein. PubMed. Available at: [Link]

  • Fojo, A. T., & Bates, S. E. (2003). The role of the MDR1 (P-glycoprotein) gene in multidrug resistance in vitro and in vivo. PubMed. Available at: [Link]

  • Li, Y., Yuan, H., Yang, K., Xu, W., Tang, W., & Li, X. (2010). The Structure and Functions of P-Glycoprotein. Ingenta Connect. Available at: [Link]

  • P-glycoprotein. Wikipedia. Available at: [Link]

  • Xie, Y., et al. (2020). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Royal Society of Chemistry. Available at: [Link]

  • Aller, S. G., et al. (2009). Structures of the Multidrug Transporter P-Glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity. National Institutes of Health. Available at: [Link]

  • MDR1/P-gp - Transporters. Solvo Biotechnology. Available at: [Link]

  • Sato, W., et al. (1995). Reversal of multidrug resistance by a novel quinoline derivative, MS-209. PubMed. Available at: [Link]

  • Gillet, J. P., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC - NIH. Available at: [Link]

  • Ekins, S., et al. (2002). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. PubMed. Available at: [Link]

  • Silva, R., et al. (2006). Multi-drug resistance (MDR1) gene and P-glycoprotein influence on pharmacokinetic and pharmacodynamic of therapeutic drugs. SciELO. Available at: [Link]

  • Multi-drug resistance (MDR1) gene and P-glycoprotein influence on pharmacokinetic and pharmacodymanic of therapeutic drugs. Redalyc. Available at: [Link]

  • Qiu, Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. PubMed. Available at: [Link]

  • Molnár, J., et al. (2009). Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines. PubMed. Available at: [Link]

  • Sharma, R., et al. (2022). Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents. PMC - NIH. Available at: [Link]

  • Roe, M., et al. (1999). In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. AACR Journals. Available at: [Link]

  • P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. ScienceDirect. Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Neurogenic Potential of 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of novel small molecules capable of modulating neurogenesis holds immense therapeutic potential for a range of neurological disorders characterized by neuronal loss. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3][4] This document presents a detailed, albeit prospective, guide for researchers and drug development professionals on how to systematically investigate the application of a novel compound, 7,8-Dimethoxyquinolin-4-amine, in neurogenesis research. While direct studies on this specific molecule are not yet published, we draw upon established methodologies and the pro-neurogenic effects of structurally related compounds, such as the TrkB agonist 7,8-dihydroxyflavone, to propose a comprehensive research framework.[5][6] This guide provides detailed protocols for in vitro and in vivo assays, explains the scientific rationale behind experimental choices, and offers a template for data analysis and presentation.

Introduction and Scientific Rationale

Adult neurogenesis, the process of generating new functional neurons from neural stem cells (NSCs), occurs primarily in the subgranular zone (SGZ) of the hippocampus and the subventricular zone (SVZ).[7][8] Enhancing this process is a promising strategy for treating conditions like Alzheimer's disease, Parkinson's disease, and major depressive disorder.[9][10] Small molecules offer a distinct advantage due to their potential for oral bioavailability and ability to cross the blood-brain barrier.

The compound this compound features a quinoline core, a heterocyclic motif known for its diverse pharmacological properties, including anticancer and antibacterial activities.[1][2] Furthermore, the dimethoxy substitution pattern is reminiscent of the dihydroxy motif on compounds like 7,8-dihydroxyflavone (7,8-DHF), a well-characterized TrkB agonist that promotes neurogenesis.[5][6] This structural similarity provides a compelling, albeit hypothetical, basis for investigating this compound as a potential modulator of neurotrophic signaling pathways.

This document outlines a logical, multi-stage research plan to:

  • Determine the effect of this compound on NSC proliferation and differentiation in vitro.

  • Characterize the resulting neuronal phenotype.

  • Propose a framework for validating promising in vitro results in an in vivo model of adult hippocampal neurogenesis.

Hypothesized Mechanism of Action

Based on related compounds, we hypothesize that this compound may act as an agonist or positive allosteric modulator of a neurotrophic factor receptor, such as the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). Activation of this pathway is known to initiate downstream signaling cascades involving PI3K/Akt and MAPK/ERK, which are critical for neuronal survival, growth, and differentiation.[11]

Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Neurotrophic Factor Receptor (e.g., TrkB) PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Ligand This compound (Hypothetical Agonist) Ligand->Receptor Binds & Activates Akt Akt PI3K->Akt CREB CREB Akt->CREB Promotes Survival MAPK->CREB Activates Gene_Expression Gene Expression CREB->Gene_Expression Initiates Neurogenesis_Effect ↑ Proliferation ↑ Differentiation ↑ Neuronal Survival Gene_Expression->Neurogenesis_Effect Leads to

Caption: Hypothetical signaling pathway for this compound.

Proposed Experimental Workflow

The investigation follows a tiered approach, starting with broad screening and moving towards more complex, targeted validation.

Experimental Workflow Start Compound Synthesis & Characterization (this compound) InVitro PART 1: In Vitro Screening Start->InVitro NSC_Culture Neural Stem Cell (NSC) Culture InVitro->NSC_Culture Proliferation Proliferation Assay (BrdU/EdU) NSC_Culture->Proliferation Differentiation Differentiation Assay NSC_Culture->Differentiation ICC Immunocytochemistry (β-III Tubulin, MAP2, GFAP) Differentiation->ICC Analysis1 Quantification & Analysis (Neuronal yield, neurite length) ICC->Analysis1 InVivo PART 2: In Vivo Validation (If In Vitro is Positive) Analysis1->InVivo Proceed if significant pro-neurogenic effect Animal_Model Adult Mouse Model InVivo->Animal_Model Administration Chronic Compound Administration Animal_Model->Administration BrdU_Labeling BrdU Injections Administration->BrdU_Labeling IHC Immunohistochemistry (BrdU, NeuN, DCX) BrdU_Labeling->IHC Analysis2 Quantification of Newborn Neurons IHC->Analysis2 End Conclusion on Neurogenic Potential Analysis2->End

Caption: Proposed workflow for evaluating this compound.

Detailed Protocols: In Vitro Neurogenesis Assays

In vitro models provide a controlled environment to assess the direct effects of a compound on NSCs.[10][12]

Neural Stem Cell (NSC) Culture & Maintenance

This protocol is adapted from established methods for culturing adult mouse NSCs.[13]

  • Plate Coating: Coat T-75 flasks or 6-well plates with Poly-L-ornithine (20 μg/mL) overnight at 37°C. The next day, wash three times with sterile PBS and coat with Laminin (5 mg/mL) overnight at 37°C.[13]

  • Cell Thawing & Plating: Thaw cryopreserved adult hippocampal NSCs rapidly and plate them onto the coated flasks in NSC Growth Medium.

    • NSC Growth Medium: Neurobasal-A Medium supplemented with B-27 supplement, GlutaMAX, Penicillin-Streptomycin, 20 ng/mL EGF, and 20 ng/mL bFGF.

  • Maintenance: Culture cells at 37°C in a 5% CO₂ incubator. Change half the medium every 2 days. Passage cells using Accutase when they reach 80-90% confluency.

Protocol: NSC Differentiation Assay

This protocol induces NSCs to differentiate into a mixed population of neurons and glia, allowing for the assessment of lineage selection.[14][15][16]

  • Cell Plating: Plate NSCs on coated 24-well plates (containing sterile glass coverslips) at a density of 40,000 cells/cm².[13] Allow cells to adhere for 24 hours in NSC Growth Medium.

  • Initiating Differentiation: Aspirate the growth medium and replace it with NSC Differentiation Medium.

    • NSC Differentiation Medium: Neurobasal-A Medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin (i.e., without growth factors EGF/bFGF).

  • Compound Treatment: Add this compound to the differentiation medium at various concentrations (e.g., ranging from 10 nM to 10 µM) alongside a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Culture for 7-10 days, replacing half of the medium with fresh medium and compound every 3 days.

Protocol: Immunocytochemistry (ICC) for Neuronal Markers

This protocol allows for the visualization and quantification of differentiated neurons.[17][18]

  • Fixation: After the differentiation period, gently wash the cells on coverslips twice with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization & Blocking: Wash three times with PBS. Permeabilize and block the cells for 1 hour at room temperature in Blocking Buffer.

    • Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton X-100 in PBS.

  • Primary Antibody Incubation: Incubate coverslips with primary antibodies diluted in Antibody Dilution Buffer (1% Normal Goat Serum, 0.1% Triton X-100 in PBS) overnight at 4°C.

    • Neuronal Marker: Mouse anti-β-III Tubulin (Tuj1) (1:500) or Rabbit anti-MAP2 (1:1000).[19][20]

    • Astrocyte Marker: Chicken anti-GFAP (1:1000).

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa 488, Goat anti-Rabbit Alexa 594) diluted 1:1000 in Antibody Dilution Buffer for 2 hours at room temperature, protected from light.

  • Nuclear Staining & Mounting: Wash three times with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 minutes.[17] Wash twice more with PBS. Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging & Quantification: Acquire images using a fluorescence or confocal microscope. For each condition, capture at least 5-10 random fields of view. Quantify the percentage of Tuj1-positive cells relative to the total number of DAPI-stained nuclei using software like ImageJ.

Data Presentation (Example Tables)

Quantitative data should be summarized for clear interpretation.

Table 1: Effect of this compound on NSC Differentiation

Concentration (µM) % Tuj1+ Neurons (Mean ± SEM) % GFAP+ Astrocytes (Mean ± SEM)
Vehicle (0.1% DMSO) 15.2 ± 1.8 60.5 ± 4.2
0.01 16.1 ± 2.1 59.8 ± 3.9
0.1 25.8 ± 2.5* 51.3 ± 3.5
1.0 38.4 ± 3.1** 40.1 ± 2.8*
10.0 22.1 ± 2.9 35.6 ± 3.0**

*Note: Data are hypothetical. *p < 0.05, *p < 0.01 vs. Vehicle.

Proposed Framework: In Vivo Validation

If in vitro results demonstrate a potent and consistent pro-neurogenic effect, the next logical step is validation in an animal model of adult hippocampal neurogenesis.[21][22]

  • Animal Model: Use adult (8-10 week old) male C57BL/6 mice.

  • Compound Administration: Based on preliminary pharmacokinetic studies, administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 2-4 weeks.

  • Neurogenesis Labeling: To label newly dividing cells, administer injections of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) (e.g., 50 mg/kg, i.p.) for several consecutive days during the compound treatment period.[7][23]

  • Tissue Processing: At the end of the treatment period, perfuse the animals and process the brains for immunohistochemistry.

  • Immunohistochemistry & Analysis: Stain serial sections of the hippocampus for BrdU and mature neuronal markers like NeuN.[23] Use stereological methods to quantify the number of BrdU+/NeuN+ cells in the dentate gyrus, providing a robust measure of newly generated mature neurons.[24]

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the initial investigation of this compound as a potential neurogenic agent. The proposed protocols are based on established, peer-reviewed methodologies and are designed to yield clear, quantifiable, and reproducible data. While the pro-neurogenic activity of this specific compound remains hypothetical, the structured approach outlined here provides a clear path for its evaluation, from initial in vitro screening to in vivo validation. Successful outcomes from this research plan could identify a novel lead compound for the development of regenerative therapies for neurological diseases.

References

  • Azari, H., & Reynolds, B. A. (2016). In Vitro Models for Neurogenesis. In Neurogenesis (pp. 35-51). Springer, New York, NY.
  • Creative Bioarray. (n.d.). Protocol for the Differentiation of Mouse Neural Stem Cells into Neurons. Retrieved from [Link]

  • Isaksen, T. J., et al. (2021). Protocol for mouse adult neural stem cell isolation and culture. STAR protocols, 2(2), 100481.
  • Singh, P., & Kumar, A. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Wiley Interdisciplinary Reviews: Mechanisms of Disease, 15(4), e1603.
  • protocols.io. (2023). Immunofluorescent staining for neuronal marker MAP2. Retrieved from [Link]

  • Toda, T., et al. (2015). In vivo imaging of adult human hippocampal neurogenesis: progress, pitfalls and promise.
  • Couillard-Despres, S., et al. (2011). In Vivo Monitoring of Adult Neurogenesis in Health and Disease. Frontiers in Neuroscience, 5, 67.
  • Jurkowski, M. P., et al. (2020). Imaging and spectroscopic methods to investigate adult neurogenesis in vivo: New models and new avenues. Frontiers in Neuroscience, 14, 836.
  • Antibodies.com. (2025). Pan-Neuronal Markers. Retrieved from [Link]

  • Biocompare. (2022). A Guide to Neuronal Cell Markers. Retrieved from [Link]

  • ResearchGate. (2024). Immunofluorescent staining for the neuronal markers neurofilament and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining for neuronal markers. The comparison was.... Retrieved from [Link]

  • ResearchGate. (2011). (PDF) In Vivo Monitoring of Adult Neurogenesis in Health and Disease. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Neurogenesis Assay Service. Retrieved from [Link]

  • ResearchGate. (2016). In Vitro Models for Neurogenesis | Request PDF. Retrieved from [Link]

  • Daadi, M. M. (2002). In Vitro Assays for Neural Stem Cell Differentiation. In Neural Stem Cells: Methods and Protocols (pp. 149-157). Humana Press.
  • Zhang, Z., et al. (2010). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry, 53(23), 8274–8286.
  • YouTube. (2021). In vitro models of human neurogenesis. Retrieved from [Link]

  • Singh, A., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic Chemistry, 122, 105711.
  • Liu, X., et al. (2010). A synthetic 7,8-dihydroxyflavone derivative promotes neurogenesis and exhibits potent antidepressant effect. Journal of Medicinal Chemistry, 53(23), 8274-86.
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 116, 105342.
  • Asahina, Y., et al. (2001). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Bioorganic & Medicinal Chemistry Letters, 11(14), 1733-1737.
  • Li, L., et al. (2012). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 17(9), 10866-10881.
  • ResearchGate. (n.d.). (a) Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine (i).... Retrieved from [Link]

  • ResearchGate. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance | Request PDF. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • Nakajima, W., et al. (2017). Heptamethoxyflavone Ameliorates Depressive-Like Behavior and Hippocampal Neurochemical Changes in Chronic Unpredictable Mild Stressed Mice by Regulating the Brain-Derived Neurotrophic Factor: Requirement for ERK Activation. International Journal of Molecular Sciences, 18(10), 2133.
  • Anacker, C., et al. (2024). Pharmacological Enhancement of Adult Hippocampal Neurogenesis Improves Behavioral Pattern Separation in Young and Aged Male Mice.
  • Mosher, K. I., et al. (2015). Galantamine promotes adult hippocampal neurogenesis via M₁ muscarinic and α7 nicotinic receptors in mice. Neuropharmacology, 93, 142-151.
  • Qiu, K., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(8), 3289-3302.
  • PubChem. (n.d.). 6,7-Dimethoxyquinazolin-4-amine. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Faceted Nature of 4-Aminoquinolines and the Imperative of Cytotoxicity Profiling

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Beyond their antiparasitic activity, these compounds are being extensively investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[3] The mechanism of action for their antimalarial effects often involves interfering with heme crystallization in the parasite's digestive vacuole.[4] However, the very chemical properties that make them effective, such as their ability to accumulate in acidic organelles like lysosomes, can also be a source of cytotoxicity to mammalian cells.[4][3]

This lysosomotropic property can disrupt cellular processes and, at certain concentrations, lead to cell death.[4] Therefore, a thorough assessment of the cytotoxic potential of novel 4-aminoquinoline derivatives is a critical step in the drug discovery and development pipeline. It allows for the determination of a therapeutic window and helps identify compounds with a favorable safety profile.[5][6]

This guide provides a detailed, multi-faceted protocol for assessing the cytotoxicity of 4-aminoquinoline derivatives, integrating assays that probe different aspects of cell health, from metabolic activity to membrane integrity and the induction of apoptosis.

Foundational Assays for a Comprehensive Cytotoxicity Profile

A robust assessment of cytotoxicity should not rely on a single assay. By combining methods that measure different cellular endpoints, a more complete picture of a compound's effect on cells can be obtained. This protocol will focus on three widely accepted and complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[7][8][9]

  • Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane damage and necrotic cell death.[5][10][11]

  • Caspase-3/7 Assay: To specifically quantify the induction of apoptosis.[12][13][14]

The following sections will provide detailed, step-by-step protocols for each of these assays, along with the scientific rationale behind the key steps.

Protocol 1: Assessment of Metabolic Activity using the MTT Assay

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][15] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9][15]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4: Assay Execution A Prepare cell suspension B Seed cells in 96-well plate A->B C Incubate for 24h B->C D Prepare serial dilutions of 4-aminoquinoline derivatives E Add compounds to cells D->E F Incubate for 24-72h E->F G Add MTT solution to wells H Incubate for 2-4h G->H I Add solubilization solution (e.g., DMSO) H->I J Measure absorbance at 570 nm I->J

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

Materials:

  • Selected mammalian cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • 4-aminoquinoline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of each 4-aminoquinoline derivative in DMSO.

    • Perform serial dilutions of the compounds in serum-free or low-serum medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Protocol 2: Quantifying Membrane Integrity with the LDH Assay

Principle of the Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in most eukaryotic cells.[5] When the plasma membrane is damaged, a hallmark of necrosis, LDH is released into the cell culture medium.[5][10][11] The LDH cytotoxicity assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[17] The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[17]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Days 1-2: Seeding & Treatment cluster_assay Day 3/4: Assay Execution A Seed and treat cells with 4-aminoquinolines as in MTT protocol B Collect cell culture supernatant C Transfer supernatant to a new plate B->C D Add LDH reaction mixture C->D E Incubate for 30 min at RT D->E F Add Stop Solution E->F G Measure absorbance at 490 nm F->G

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Step-by-Step Protocol

Materials:

  • Cells treated with 4-aminoquinoline derivatives in a 96-well plate (as prepared in the MTT protocol)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (often included in the kit, e.g., 10X Lysis Buffer)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Preparation of Controls:

    • Spontaneous LDH Release (Negative Control): Use wells with untreated cells.

    • Maximum LDH Release (Positive Control): To a set of untreated control wells, add the lysis buffer provided in the kit (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the end of the incubation period. This will cause complete cell lysis and release of the maximum amount of LDH.

    • Vehicle Control: Use wells treated with the vehicle (e.g., DMSO) alone.

    • Background Control: Use wells with culture medium but no cells.

  • Collection of Supernatant:

    • At the end of the compound incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure absorbance at a reference wavelength of 680 nm to correct for background.[17]

Protocol 3: Detecting Apoptosis via Caspase-3/7 Activity

Principle of the Assay

Caspases are a family of proteases that are key mediators of apoptosis (programmed cell death).[13][18] Caspase-3 and Caspase-7 are effector caspases that, when activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[13][14] This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is a specific target for Caspase-3 and -7.[12][19] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a luminescent or fluorescent signal that is proportional to the amount of active caspase in the sample.[12]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Days 1-2: Seeding & Treatment cluster_assay Day 3/4: Assay Execution A Seed cells in opaque-walled 96-well plate and treat with compounds B Equilibrate plate and reagent to RT C Add Caspase-Glo® 3/7 Reagent B->C D Mix by orbital shaking C->D E Incubate for 1-2h at RT D->E F Measure luminescence E->F

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Step-by-Step Protocol

Materials:

  • Cells treated with 4-aminoquinoline derivatives in an opaque-walled 96-well plate (essential for luminescent assays to prevent crosstalk)

  • Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with serial dilutions of the 4-aminoquinoline derivatives as described in the MTT protocol. Include appropriate controls (untreated, vehicle, and a known apoptosis-inducing agent as a positive control).

  • Assay Execution:

    • At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Prepare the caspase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared caspase reagent to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

A crucial part of cytotoxicity assessment is the calculation of the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of a compound that inhibits a biological process (in this case, cell viability or metabolic activity) by 50%.[20][21]

Calculating Percent Viability and Percent Cytotoxicity
  • MTT Assay:

    • First, subtract the average absorbance of the blank (medium only) wells from all other absorbance values.

    • Calculate the percent viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • LDH Assay:

    • Subtract the background control absorbance from all other values.

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Determining the IC50 Value
  • Data Plotting: Plot the percent viability (or percent inhibition, which is 100 - % Viability) against the logarithm of the compound concentration.[21]

  • Non-linear Regression: Use a software package like GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[21][22][23]

  • IC50 Determination: The software will calculate the IC50 value, which is the concentration at which the response is halfway between the top and bottom plateaus of the curve.[20]

Data Presentation

The results from the different cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

4-Aminoquinoline DerivativeMTT Assay IC50 (µM)LDH Assay TC50 (µM)Caspase-3/7 Activation (Fold Change at IC50)
Compound A15.2 ± 1.8> 1004.5 ± 0.6
Compound B8.7 ± 0.912.3 ± 2.11.2 ± 0.2
Chloroquine (Reference)25.6 ± 3.177.0 ± 8.52.1 ± 0.3

Note: TC50 (Toxic Concentration 50%) is often used for LDH assays. Data are representative examples.

Interpreting the Combined Results

By integrating the data from these three assays, a more nuanced understanding of the cytotoxic mechanism of the 4-aminoquinoline derivatives can be achieved:

  • High MTT IC50, Low LDH Release, High Caspase Activation: This profile suggests that the compound primarily induces apoptosis at cytotoxic concentrations, with minimal necrotic effects.

  • Similar MTT IC50 and LDH TC50, Low Caspase Activation: This indicates a predominantly necrotic or lytic mode of cell death, where loss of membrane integrity occurs at concentrations similar to those affecting metabolic activity.

  • Low MTT IC50, High LDH Release, High Caspase Activation: This suggests a mixed mode of cell death, involving both apoptosis and necrosis.

Conclusion

This comprehensive protocol provides a robust framework for assessing the cytotoxicity of 4-aminoquinoline derivatives. By employing a multi-assay approach, researchers can move beyond a simple measure of cell viability to gain insights into the potential mechanisms of cell death. This detailed understanding is essential for the selection and optimization of lead compounds in the drug development process, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. [Link]

  • The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. SciSpace. [Link]

  • In vitro cytotoxicity of 4-aminoquinoline-pyrimidine hybrids to mammalian cells.. ResearchGate. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One - Research journals. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC - PubMed Central. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

Sources

Application Notes & Protocols: Characterizing 7,8-Dimethoxyquinolin-4-amine in Topoisomerase I Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

DNA Topoisomerase I (Top1) is a vital nuclear enzyme that resolves topological stress in DNA by introducing transient single-strand breaks, which is essential for critical cellular processes like DNA replication and transcription.[1][2][3] Because of their elevated replication rates and reliance on Top1 activity, cancer cells are particularly vulnerable to agents that disrupt this process.[1] This has established Top1 as a premier target in oncology.[1][4][5][6]

The catalytic cycle of Top1 involves the formation of a transient covalent intermediate known as the "cleavage complex" (Top1cc), where the enzyme is linked to the 3'-end of the broken DNA strand.[3][7][8][9] The most successful class of Top1-targeting drugs, known as Top1 poisons, do not inhibit the enzyme's catalytic activity directly. Instead, they function by binding to and stabilizing this Top1cc.[1][5][7] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[7][8] The collision of advancing replication forks with these trapped complexes converts the single-strand breaks into permanent, lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5][10]

While the camptothecin family of drugs has validated this mechanism, their clinical use is hampered by challenges such as metabolic instability of the crucial lactone ring, side effects, and emerging drug resistance.[1][4][11][12] This necessitates the discovery of novel, non-camptothecin Top1 inhibitors with improved pharmacological profiles. The quinoline scaffold has emerged as a privileged structure in anticancer drug discovery, with derivatives showing potent activity through various mechanisms.[1][13] Compounds based on the 7,8-dimethoxyquinoline core represent a promising chemical class for investigation as novel Top1 poisons.

This guide provides a detailed framework and step-by-step protocols for characterizing the inhibitory activity of 7,8-Dimethoxyquinolin-4-amine and related analogs using foundational in vitro Topoisomerase I assays.

Mechanistic Rationale: How Quinoline Derivatives Poison Topoisomerase I

The primary mechanism by which compounds like this compound are hypothesized to act is through the stabilization of the Top1-DNA cleavage complex. By intercalating into the DNA at the site of the single-strand break, the inhibitor acts as a molecular wedge, preventing the 5'-hydroxyl end of the broken strand from realigning for the religation reaction.[7][14] This transforms the transient Top1 enzyme into a permanent DNA-damaging agent.

Top1_Inhibition_Mechanism cluster_cycle Top1 Catalytic Cycle cluster_inhibition Inhibition Pathway scDNA Supercoiled DNA Binding Top1 Binding scDNA->Binding 1. Binding Top1cc Covalent Top1-DNA Cleavage Complex (Top1cc) Binding->Top1cc 2. Cleavage Rotation Strand Rotation (Relaxation) Top1cc->Rotation 3. Unwinding Trapped_Complex Trapped Ternary Complex (Inhibitor-Top1-DNA) Top1cc->Trapped_Complex Religation DNA Religation Rotation->Religation 4. Religation rDNA Relaxed DNA + Top1 Religation->rDNA 5. Release Inhibitor 7,8-Dimethoxy- quinolin-4-amine Inhibitor->Trapped_Complex Binds & Stabilizes DSB Replication Fork Collision -> Double-Strand Breaks Trapped_Complex->DSB Apoptosis Cell Death DSB->Apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-Dimethoxyquinolin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this important quinoline derivative. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the initial construction of the quinoline core to form 7,8-dimethoxy-4-hydroxyquinoline, followed by chlorination to the 4-chloro intermediate, and concluding with a nucleophilic aromatic substitution (SNAr) to introduce the 4-amino group. This guide will address potential challenges and optimization strategies for each of these critical stages.

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Chlorination_Troubleshooting cluster_incomplete Incomplete Reaction cluster_impurities Dark Impurities I1 Symptom: Starting material remains I2 Causes: - Insufficient POCl₃ - Low temperature/time - Moisture I1->I2 I3 Solutions: - Use excess POCl₃ - Heat to 100°C for ~6h - Ensure anhydrous conditions I2->I3 D1 Symptom: Dark reaction mixture D2 Causes: - High temperature - Prolonged reaction - Uncontrolled quench D1->D2 D3 Solutions: - Maintain temp. ~100°C - Monitor by TLC - Controlled quenching D2->D3

Technical Support Center: Overcoming Solubility Challenges with 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address the common solubility challenges encountered with 7,8-Dimethoxyquinolin-4-amine in aqueous solutions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to be poorly soluble in neutral aqueous solutions?

A1: The solubility of a compound is dictated by its molecular structure. This compound possesses a quinoline scaffold, which is a fused aromatic heterocyclic system[1]. This large, rigid, and predominantly non-polar ring structure contributes to unfavorable interactions with water, a highly polar solvent. The two methoxy (-OCH₃) groups, while slightly polar, also increase the molecule's lipophilicity (oil-loving nature), further limiting its affinity for aqueous media[]. While the amine group offers a site for hydrogen bonding, the hydrophobic character of the large aromatic core dominates at neutral pH, leading to poor aqueous solubility[3].

Q2: What is the role of the amine groups in the molecule's solubility, and how is it related to pKa?

A2: this compound has two basic nitrogen atoms: the nitrogen within the quinoline ring and the exocyclic primary amine at position 4. These amine groups are fundamental to its pH-dependent solubility.

  • Basicity and Protonation: Amines are bases, meaning they can accept a proton (H⁺) from an acid to form a positively charged salt[4]. This process is governed by the pKa of the conjugate acid (R-NH₃⁺). A higher pKa indicates a stronger base[5].

  • pH-Dependent Solubility:

    • In acidic solutions (low pH) , where the proton concentration is high, the amine groups become protonated. The resulting positively charged ion (an ammonium salt) is significantly more polar and can readily form favorable interactions with water molecules, leading to a dramatic increase in aqueous solubility[].

    • In neutral or basic solutions (high pH) , the amine groups remain in their neutral, uncharged form. In this state, the molecule's hydrophobic nature prevails, resulting in low aqueous solubility[7].

As a general rule, to ensure an amine is predominantly in its protonated, water-soluble form, the pH of the aqueous solution should be adjusted to at least 2 units below the pKa of the conjugate acid[4]. While the specific pKa for this compound is not readily published, the pKa of the conjugate acid of the quinoline ring nitrogen is a key determinant and is influenced by the electron-donating methoxy groups[8].

Troubleshooting Guides & Protocols

Issue 1: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4).

This is the most common issue and is expected due to the molecule's chemistry. The primary and most effective solution is pH modification.

Core Strategy: pH-Mediated Solubilization

The principle is to convert the poorly soluble neutral amine into a highly soluble salt by preparing the stock solution in an acidic vehicle.

Protocol 1: Preparation of an Acidic Stock Solution
  • Initial Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a small volume of sterile, purified water (e.g., Milli-Q®) or your target aqueous buffer. Do not expect the compound to dissolve at this stage.

  • Acidification (Titration): While stirring or vortexing, add a dilute acid solution (e.g., 1 M HCl or 1 M Acetic Acid) dropwise.

  • Observation: Continue adding the acid slowly until the solid material completely dissolves, indicating the formation of the soluble salt. The solution should become clear.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining aqueous buffer to reach the final desired concentration and volume.

  • pH Measurement & Sterilization: Measure the final pH of your stock solution. This acidic pH is critical for maintaining solubility. If required for your experiment, sterile-filter the solution through a 0.22 µm syringe filter that is compatible with acidic solutions (e.g., PVDF or PES).

Table 1: Recommended Acids for pH Adjustment

AcidTypeTypical ConcentrationNotes
Hydrochloric Acid (HCl)Strong0.1 M - 1 MForms a simple chloride salt. Widely used and effective. Ensure final chloride concentration is compatible with your assay[4].
Acetic AcidWeak0.1 M - 1 MForms an acetate salt. May offer some buffering capacity. A good alternative if strong acids are a concern.
Citric AcidWeak0.1 M - 1 MCan act as a chelating agent, which may be a consideration for some biological assays. Forms a citrate salt[9].
Issue 2: My experiment is pH-sensitive and cannot tolerate a low pH.

If direct acidification of your final experimental medium is not possible, several alternative strategies can be employed. These often involve creating a concentrated stock in a non-aqueous or specialized vehicle, which is then diluted into the final assay medium.

Alternative Strategies
  • Co-solvents: Using a water-miscible organic solvent can increase the solubility of non-polar drugs by reducing the polarity of the overall solvent system[9][10].

    • Common Choices: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).

    • Workflow: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, perform a serial dilution into your aqueous buffer.

    • Critical Consideration: The final concentration of the organic co-solvent should be kept to a minimum (typically <1%, and often <0.1%) to avoid artifacts in biological assays[11]. Always run a vehicle control (buffer with the same final co-solvent concentration) in your experiments.

  • Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility[12].

    • Common Choices: Tween® 80, Polysorbate 20, Pluronic® F-68.

    • Workflow: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the compound and use sonication or vortexing to aid dissolution.

  • Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water[13].

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Workflow: Dissolve the cyclodextrin in the aqueous buffer first. Then, add the this compound and stir for several hours to allow for complex formation.

Table 2: Comparison of Advanced Solubilization Techniques

TechniqueMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polarity[10].Simple to prepare; high stock concentrations achievable.Potential for compound precipitation upon dilution ("crashing out"); solvent may have biological activity[10].
Surfactants Micellar encapsulation[12].Effective at low concentrations; can improve stability.Can interfere with certain assays (e.g., membrane-based); potential for cell toxicity at high concentrations.
Cyclodextrins Forms inclusion complexes[13].Low toxicity; can improve bioavailability.Can be expensive; may not be effective for all molecules; potential for competitive displacement.
Issue 3: My compound precipitates when I dilute my DMSO or acidic stock into a neutral buffer.

This common problem, often called "crashing out," occurs when the stock solution is diluted into an aqueous medium that cannot support the compound's solubility at that concentration[12].

Troubleshooting Precipitation
  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound. Determine the maximum achievable concentration in your final buffer before precipitation occurs.

  • Modify the Dilution Method: Instead of adding the stock directly to the final volume, try adding the stock to a smaller, rapidly stirring volume of buffer to promote faster mixing and reduce localized high concentrations.

  • Incorporate a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.1%) to your final aqueous buffer. This can help stabilize the diluted compound and prevent it from precipitating[12].

  • Use a pH Gradient: If diluting an acidic stock, consider a two-step dilution. First, dilute into a buffer with a slightly acidic pH (e.g., pH 5-6) before the final dilution into the neutral buffer. This gradual pH change can sometimes prevent abrupt precipitation.

Visual Workflows & Diagrams

Diagram 1: Decision-Making Flowchart for Solubilization

start Start: Need to dissolve This compound ph_sensitive Is the final experimental system pH sensitive? start->ph_sensitive use_ph Primary Strategy: Use pH Adjustment (See Protocol 1) ph_sensitive->use_ph No alt_strategy Consider Alternative Strategies ph_sensitive->alt_strategy Yes precip Does compound precipitate upon dilution? use_ph->precip co_solvent Co-solvents (DMSO, EtOH) High stock concentration, dilute carefully. alt_strategy->co_solvent surfactant Surfactants (Tween® 80) Incorporate into final buffer. alt_strategy->surfactant cyclodextrin Cyclodextrins (HP-β-CD) Forms inclusion complex. alt_strategy->cyclodextrin co_solvent->precip surfactant->precip cyclodextrin->precip lower_conc Troubleshoot: - Lower final concentration - Add surfactant to buffer - Modify dilution method precip->lower_conc Yes success Success: Proceed with experiment. Run vehicle controls. precip->success No lower_conc->success

Caption: Decision tree for selecting a solubilization strategy.

Diagram 2: Experimental Workflow for pH-Mediated Solubilization

cluster_prep Stock Solution Preparation cluster_final Final Steps weigh 1. Weigh Compound add_h2o 2. Add small volume of aqueous buffer weigh->add_h2o add_acid 3. Add dilute acid dropwise with mixing add_h2o->add_acid dissolved 4. Observe for complete dissolution add_acid->dissolved dissolved->add_acid No adjust_vol 5. Adjust to final volume and concentration dissolved->adjust_vol Yes measure_ph 6. Measure final pH of the acidic stock adjust_vol->measure_ph filter 7. Sterile filter (0.22 µm) if necessary measure_ph->filter ready Ready for Dilution into Experiment filter->ready

Caption: Step-by-step workflow for preparing an acidic stock solution.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Benchchem. (2025). Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • BOC Sciences. (n.d.). CAS 190728-25-7 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Benchchem. (n.d.). This compound | 99878-77-0.
  • Wikipedia. (n.d.). Quinoline.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. 7(2), 9-16.
  • Benchchem. (2025). overcoming solubility issues with N-benzhydryloxan-4-amine.
  • Benchchem. (2025). A Technical Guide to the Solubility of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Professionals.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

Sources

Technical Support Center: Troubleshooting the Instability of 7,8-Dimethoxyquinolin-4-amine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7,8-Dimethoxyquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this quinoline derivative into their cell-based assays. The complex, biologically active environment of cell culture media can present significant challenges to the stability of small molecules. This guide provides a structured, in-depth approach to identifying, understanding, and mitigating the instability of this compound to ensure the reproducibility and accuracy of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Initial Observations & Quick Solutions

This section addresses the most common initial signs of compound instability. If you are encountering any of these issues, start here.

Q1: My cell culture media turned yellow or brown after adding this compound. What is happening?

A: This is a strong visual indicator of compound degradation. Quinoline structures are known to be sensitive to light and oxidation, and upon degradation, they often form colored byproducts.[1][2] This color change suggests that the molecular integrity of your compound is compromised, leading to a decrease in its effective concentration and the potential for off-target effects from the degradation products.

Immediate Action:

  • Protect your stock solutions and media containing the compound from ambient and direct light by using amber tubes or wrapping containers in aluminum foil.

  • Prepare fresh dilutions of the compound for each experiment rather than using aged solutions.[3]

Q2: I'm observing a significant loss of biological activity or highly variable results in my assays. Could this be a stability issue?

A: Yes, inconsistent results and a loss of potency are classic signs of compound degradation in the assay environment.[3] When this compound degrades, its effective concentration decreases over the course of the experiment, leading to diminished or variable biological effects. However, other factors could also be at play:

  • Poor Cell Permeability: The compound may not be efficiently entering the cells.[4]

  • Adsorption to Plasticware: Small molecules can adsorb to the surfaces of culture plates and tubes, reducing the concentration available to the cells.[5]

  • Precipitation: The compound may not be fully soluble in the final culture media.

It is crucial to first confirm the compound's stability in your specific media before investigating these other potential causes.[6]

Q3: I see a fine precipitate or cloudiness in the media after adding my compound from a DMSO stock. How should I address this?

A: This indicates that the compound is precipitating out of solution. This is a solubility issue, not necessarily a stability one, but it similarly reduces the effective concentration. It typically occurs when the final concentration of the organic solvent (like DMSO) is too low to keep the lipophilic compound dissolved in the aqueous culture medium.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your media does not exceed a level that is both non-toxic to your cells (typically <0.5%) and sufficient to maintain solubility.

  • Determine Solubility Limit: Perform a simple solubility test. Prepare a serial dilution of your compound in cell culture media and visually inspect for precipitation after a brief incubation. This will help you determine the maximum working concentration under your experimental conditions.

  • Gentle Warming: Briefly warming the media to 37°C while gently mixing can sometimes help dissolve the compound, but be cautious as elevated temperatures can accelerate degradation.[3]

Part 2: A Mechanistic Approach to Diagnosing Instability

If the initial troubleshooting steps do not resolve your issues, a more systematic investigation is required. This section provides protocols and explanations to pinpoint the root cause of instability.

Issue 1: Chemical & Enzymatic Degradation in Media

The rich composition of cell culture media creates a reactive environment. The primary amine and electron-rich dimethoxy-substituted quinoline ring of your compound are susceptible to several degradation pathways.

Q: What are the most likely degradation pathways for this compound in my media?

A: Given the structure, the most probable degradation routes are oxidation and enzymatic modification.

  • Oxidation: The quinoline ring system, particularly when activated by electron-donating methoxy groups, is susceptible to oxidation.[7][8] This can be catalyzed by trace metal ions in the media or by reactive oxygen species (ROS) generated by cellular metabolism or light exposure.[9]

  • Enzymatic Degradation: Fetal Bovine Serum (FBS) is a common media supplement and a known source of various enzymes. Semicarbazide-sensitive amine oxidases (SSAO), present in FBS, are known to metabolize primary amines, which could directly target the 4-amino group of your compound.[10]

Hypothesized Degradation Pathways

Serum Impact Workflow Start Prepare Compound in Media CondA Basal Medium (No Serum) Start->CondA CondB Complete Medium (+ Standard FBS) Start->CondB CondC Complete Medium (+ Heat-Inactivated FBS) Start->CondC Incubate Incubate at 37°C (Time course: 0-48h) CondA->Incubate CondB->Incubate CondC->Incubate Analyze HPLC Analysis Incubate->Analyze Compare Compare Degradation Profiles Analyze->Compare

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Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies of 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for in vivo studies involving 7,8-Dimethoxyquinolin-4-amine. Here, we address common challenges and provide evidence-based strategies for dosage optimization and administration to ensure the scientific integrity and reproducibility of your experiments.

Introduction to this compound

This compound is a quinoline derivative, a class of compounds known for a wide range of biological activities, including potential anticancer and antimalarial properties.[1] The therapeutic potential of quinoline derivatives necessitates rigorous in vivo testing to evaluate their pharmacokinetic profiles, efficacy, and safety.[2] Success in these studies is highly dependent on the careful optimization of the compound's formulation, dosage, and route of administration.

Poor aqueous solubility is a common characteristic of complex heterocyclic structures like quinoline derivatives and presents a significant challenge for in vivo studies.[3][4][5][6] This guide will provide a framework for systematically addressing these challenges to achieve reliable and meaningful results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: For novel quinoline derivatives, determining an initial dose requires careful consideration of any existing in vitro data and the intended therapeutic application. Without specific published in vivo data for this compound, a conservative approach is recommended. Based on studies of structurally similar compounds, a starting dose in the range of 10-50 mg/kg for oral or intraperitoneal administration in mice is a reasonable starting point for efficacy studies.[7] However, it is crucial to conduct a dose-escalation study to determine the optimal dose for your specific animal model and disease indication.[7]

Q2: What are the most appropriate routes of administration for this compound?

A2: The choice of administration route should align with the intended clinical application and the compound's physicochemical properties.[2]

  • Oral (p.o.): This is often the preferred route for chronic studies due to its clinical relevance. However, the bioavailability of poorly soluble compounds can be a limiting factor.[3][5]

  • Intraperitoneal (i.p.): This route is commonly used in preclinical studies to bypass first-pass metabolism and can lead to higher systemic exposure. It is often suitable for acute or proof-of-concept studies.

  • Intravenous (i.v.): While providing 100% bioavailability, this route may be challenging for poorly soluble compounds and is typically used for pharmacokinetic studies rather than long-term efficacy models.

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: Poor solubility is a frequent hurdle with small molecule inhibitors.[8] Several formulation strategies can be employed to enhance the solubility and bioavailability of your compound:

  • Co-solvents: A mixture of solvents can be used to dissolve the compound. Common co-solvents for in vivo use include DMSO, polyethylene glycol (PEG), and ethanol. It is critical to keep the final concentration of these solvents low (e.g., <10% DMSO) to avoid toxicity.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions, which can improve the solubility and absorption of lipophilic compounds.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[8] For an amine-containing compound like this compound, solubility may be increased in an acidic vehicle.

  • Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared using vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose.[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No observable therapeutic effect. Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site.[7]Dose Escalation: Systematically increase the dose in subsequent animal cohorts. A 2- to 3-fold increase is a common starting point.[7] Pharmacokinetic (PK) Analysis: If feasible, measure plasma and target tissue concentrations of the compound to confirm exposure.[7]
Poor Bioavailability: The compound may not be adequately absorbed when administered orally.Route Optimization: Compare the efficacy of different administration routes (e.g., oral vs. intraperitoneal). Formulation Enhancement: Employ solubility-enhancing techniques as described in the FAQs.
High variability in animal responses. Inconsistent Formulation: Precipitation or non-uniform suspension of the compound can lead to inaccurate dosing.Formulation Quality Control: Visually inspect the formulation for homogeneity before each administration. Prepare fresh formulations regularly. Vehicle Optimization: Test different vehicle compositions to ensure the compound remains stable and uniformly dispersed.
Animal-to-Animal Variation: Inherent biological differences between animals can contribute to variability.Increase Sample Size: A larger number of animals per group will increase statistical power.[9] Randomization: Ensure proper randomization of animals into treatment and control groups.[9]
Observed toxicity or adverse effects (e.g., weight loss, lethargy). Dosage is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).Dose Reduction: Decrease the dose in subsequent experiments.[9] Toxicity Study: Conduct a formal dose-range finding study to determine the MTD.
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle effects. Alternative Vehicles: Test less toxic or better-tolerated vehicle systems.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Suspension for Oral Gavage

This protocol provides a general method for preparing a suspension of a poorly water-soluble compound.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water or saline.

  • Weighing: Accurately weigh the required amount of this compound.

  • Trituration: In a mortar, add a small amount of the CMC vehicle to the compound and triturate with a pestle to create a smooth, uniform paste.

  • Suspension: Gradually add the remaining CMC vehicle while continuously mixing to form a homogenous suspension.

  • Homogenization: Use a sonicator or a high-speed homogenizer to ensure a fine and uniform particle size distribution.

  • Storage and Use: Store the suspension at 4°C, protected from light. Before each use, vortex the suspension vigorously to ensure homogeneity.

Protocol 2: Acute Dose-Range Finding Study

This study is designed to determine the maximum tolerated dose (MTD) and identify potential toxicities.

  • Animal Groups: Assign a small number of animals (e.g., 3-5 per group) to a vehicle control group and at least three dose levels of this compound (e.g., 10, 50, and 200 mg/kg).

  • Administration: Administer a single dose of the assigned treatment via the intended route.

  • Observation: Monitor the animals closely for the first 4-6 hours post-dosing for any acute signs of toxicity. Continue to monitor daily for 7-14 days, recording clinical signs, body weight, and food/water intake.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).

Visualization of Experimental Workflow

Dosage Optimization Workflow

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Dose-Range Finding cluster_2 Phase 3: Efficacy Study Formulate Formulate this compound (e.g., Suspension in 0.5% CMC) Solubility Assess Solubility & Stability Formulate->Solubility DoseRange Acute Dose-Range Finding Study (e.g., 10, 50, 200 mg/kg) Solubility->DoseRange Proceed with stable formulation MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD EfficacyStudy Conduct Efficacy Study (Select doses below MTD) MTD->EfficacyStudy Inform dose selection Analysis Analyze Efficacy & Toxicity Endpoints EfficacyStudy->Analysis Analysis->Formulate Iterate if needed

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel kinase inhibitors and encountering the universal challenge of off-target effects. While developing highly selective inhibitors is a primary goal, polypharmacology is a common characteristic of small molecules, especially those targeting the highly conserved ATP-binding pocket of kinases.[1][2]

This resource will provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and minimize the off-target effects of your compound of interest. To illustrate these principles, we will use a hypothetical ATP-competitive kinase inhibitor, "IQ-1" (Inhibitor Quinoline-1) , which is based on a 7,8-dimethoxyquinolin-4-amine scaffold.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the characterization of a new kinase inhibitor.

Q1: My biochemical and cell-based assay results for IQ-1 are inconsistent. The biochemical IC50 is in the low nanomolar range, but I need micromolar concentrations to see an effect in cells. Why is this happening?

This is a frequent and critical observation in drug discovery.[3] Several factors can contribute to this discrepancy:

  • High Intracellular ATP Concentrations: Most biochemical kinase assays are performed with ATP concentrations at or below the Michaelis constant (Km) of the enzyme. However, intracellular ATP levels are typically in the millimolar range. For an ATP-competitive inhibitor like IQ-1, this high concentration of the natural substrate creates a competitive environment that can significantly reduce the inhibitor's apparent potency.[4]

  • Cellular Permeability and Efflux: IQ-1 may have poor membrane permeability, preventing it from reaching its intracellular target. Conversely, it could be a substrate for efflux pumps, such as P-glycoprotein (MDR1), which actively transport the compound out of the cell, lowering its effective intracellular concentration.[4][5]

  • Target Accessibility and State: In a cellular context, the target kinase may be part of a larger protein complex or localized to a specific subcellular compartment, restricting access for IQ-1. Furthermore, the conformation or post-translational modification state of the kinase in a living cell might differ from the recombinant enzyme used in biochemical assays, altering inhibitor binding.[6]

  • Plasma Protein Binding: If your cell culture medium contains serum, IQ-1 may bind to proteins like albumin, reducing the free concentration available to enter the cells and engage the target.

Expert Advice: It is crucial to incorporate cell-based assays early in the discovery process to identify compounds that are effective in a more physiologically relevant environment.[3]

Q2: I'm observing a cellular phenotype with IQ-1 that doesn't align with the known function of its intended target kinase. How can I confirm if this is an off-target effect?

This is a strong indicator of off-target activity.[4] Here are the gold-standard approaches to dissect on-target versus off-target effects:

  • Rescue Experiment with a Resistant Mutant: This is a definitive method. If you can introduce a mutation in the target kinase that prevents IQ-1 binding without disrupting the kinase's function, you can perform a rescue experiment. Overexpress this drug-resistant mutant in your cells. If the phenotype is reversed, the effect is on-target. If the phenotype persists despite the presence of the active, resistant kinase, it is highly likely due to an off-target effect.[4]

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target kinase that has a different chemical scaffold. If this second inhibitor recapitulates the phenotype observed with IQ-1, it strengthens the evidence for an on-target effect. If it does not, it suggests the phenotype is specific to IQ-1's off-targets.

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the resulting phenotype mimics the effect of IQ-1 treatment, it supports an on-target mechanism. Conversely, if cells lacking the target still respond to the drug, the effect is unequivocally off-target.[7][8]

Logical Flow for Phenotype Deconvolution

phenotype Unexpected Phenotype Observed with IQ-1 rescue Perform Rescue Experiment with Drug-Resistant Target Mutant phenotype->rescue knockout Test IQ-1 in Target Knockout/Knockdown Cells phenotype->knockout rescued Phenotype is Rescued rescue->rescued Yes not_rescued Phenotype Persists rescue->not_rescued No no_effect IQ-1 has No Effect knockout->no_effect Yes effect_persists IQ-1 Effect Persists knockout->effect_persists No on_target Conclusion: On-Target Effect rescued->on_target off_target Conclusion: Off-Target Effect not_rescued->off_target no_effect->on_target effect_persists->off_target

Caption: Logic diagram for troubleshooting unexpected phenotypes.

Q3: How can I proactively identify potential off-targets of IQ-1 before investing more resources?

Proactive profiling is essential for interpreting your results accurately and avoiding costly failures in later stages.[4][6]

  • Kinase Selectivity Profiling: This is the most direct approach. Screen IQ-1 against a large panel of kinases (ideally representing the entire human kinome) at a fixed concentration (e.g., 1 µM). The output will show the percent inhibition for each kinase, revealing potential off-targets. This service is commercially available from several vendors.[9] The results will help you calculate a selectivity index.[9]

  • Chemical Proteomics: Techniques like drug-affinity chromatography coupled with mass spectrometry can identify which proteins from a cell lysate bind to an immobilized version of IQ-1. This is an unbiased method that can uncover unexpected interactions with non-kinase proteins as well.[10] For instance, some kinase inhibitors have been found to interact with enzymes like NQO2.[10]

  • Computational Screening: If the crystal structure of your target is known, you can use computational docking to predict the binding of IQ-1 to a library of other kinase structures. This can help prioritize kinases for experimental screening.[11]

Q4: What are the best practices for selecting the right concentration of IQ-1 for my cell-based assays to minimize off-target effects?

Using the lowest effective concentration is paramount.[12]

  • Determine the In-Cell EC50/IC50: First, establish a robust on-target cellular assay. This could be a target engagement assay like NanoBRET, which measures binding in live cells, or a functional assay that measures the phosphorylation of a direct downstream substrate of your target kinase.[3][13] Perform a dose-response curve to determine the concentration of IQ-1 that achieves 50% of the maximal effect (EC50).

  • Work at or Below the EC50: For your general cellular experiments (e.g., proliferation, apoptosis), use a concentration of IQ-1 that is at or slightly above the on-target EC50. Avoid using concentrations that are 10-fold or higher than the EC50, as this dramatically increases the likelihood of engaging lower-affinity off-targets.

  • Consider Kinetic Selectivity: Remember that IC50 values represent thermodynamic affinity. Two kinases might have the same IC50 for IQ-1 but different on- and off-rates (kinetic selectivity). A compound with a long residence time on its intended target may provide a sustained on-target effect even as the free compound concentration drops, while transiently engaging off-targets.[13]

Hypothetical Kinase Selectivity Profile for IQ-1
Kinase Target% Inhibition @ 1 µM IQ-1On-Target/Off-TargetPotential Implication
Target Kinase A 98% On-Target Desired activity
PAK185%Off-TargetPAK1 is involved in cell motility and survival.[14]
SRC72%Off-TargetSRC family kinases are involved in proliferation and survival.[14]
KDR (VEGFR2)65%Off-TargetInhibition could lead to anti-angiogenic effects.[14]
MAP4K455%Off-TargetVital for T-cell function; inhibition could be immunosuppressive.[15]
p38β40%Off-TargetInvolved in inflammatory responses.[16]
Most other kinases<10%-Low activity against the rest of the kinome.

Part 2: Key Experimental Protocols

This section provides streamlined protocols for essential experiments to characterize and validate your inhibitor's activity and selectivity.

Protocol 1: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol assesses the binding of IQ-1 to its target kinase within the physiological context of a live cell.[3]

Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, it is in close proximity to the luciferase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When IQ-1 is added, it displaces the tracer, leading to a decrease in the BRET signal.[13]

Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with the NanoLuc®-Target Kinase fusion vector and a carrier DNA. Plate the cells in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of IQ-1 in Opti-MEM® I Reduced Serum Medium.

  • Assay Execution:

    • Remove growth medium from the cells.

    • Add the NanoBRET® Tracer and the IQ-1 dilutions to the wells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and 600 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the IQ-1 concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Workflow for a Cell-Based Target Engagement Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells Transfect Cells with NanoLuc-Kinase Fusion treat Add Tracer and IQ-1 to Cells cells->treat compound Prepare Serial Dilution of IQ-1 compound->treat incubate Incubate at 37°C treat->incubate substrate Add Nano-Glo® Substrate incubate->substrate read Read Plate on Luminometer substrate->read calculate Calculate BRET Ratio read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for a NanoBRET target engagement assay.

Protocol 2: Western Blot for Phospho-Substrate Analysis

This protocol assesses the functional consequence of IQ-1 binding by measuring the phosphorylation of a known downstream substrate of the target kinase.[17]

Methodology:

  • Cell Seeding and Treatment:

    • Plate your cells of interest (e.g., a cancer cell line where the target kinase is active) in a 6-well plate.

    • Once cells reach 70-80% confluency, treat them with a range of IQ-1 concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).[17][18] Include a vehicle control (e.g., DMSO).[18]

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.[17]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[17]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate protein or a housekeeping protein like GAPDH or β-actin.

Part 3: Concluding Remarks

Minimizing off-target effects is a continuous process of rigorous experimental design and careful data interpretation. No kinase inhibitor is perfectly selective, but by employing a multi-faceted approach that combines biochemical profiling, cell-based target validation, and genetic controls, researchers can build a comprehensive understanding of their compound's activity. This knowledge is critical for validating new drug targets, interpreting complex biological phenotypes, and ultimately developing safer and more effective therapies.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Lin, A., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(4), 786-788.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Klaeger, S., et al. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
  • Benchchem. (n.d.). Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells.
  • Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research.
  • Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 22-32.
  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the....
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20512-20517.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.
  • Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 913-918.
  • Li, H., & Frett, B. A. (2021). Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applications in immuno-oncology. European Journal of Medicinal Chemistry, 225, 113763.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance.

Sources

Technical Support Center: Purification Strategies for 7,8-Dimethoxyquinolin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 7,8-Dimethoxyquinolin-4-amine and its structurally related analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable compounds with high purity. The quinoline scaffold is a cornerstone in medicinal chemistry, but the inherent basicity of the 4-aminoquinoline core presents unique and often frustrating purification hurdles.

The primary challenges stem from the Lewis basicity of the quinoline nitrogen and the 4-amino group, which leads to strong, often irreversible, interactions with standard purification media like silica gel.[1][2] This can result in significant product loss, poor separation characterized by severe peak tailing, and even on-column decomposition.[1] This guide provides a systematic, experience-driven approach to navigate these issues, moving from initial purity assessment to bulk and high-resolution purification techniques.

Part 1: The Foundation - Purity Assessment & Strategy Selection via TLC

Before any purification attempt, a robust analytical method is required to assess the crude mixture's complexity and to develop a separation strategy. Thin-Layer Chromatography (TLC) is the most efficient and cost-effective tool for this purpose.[3][4]

Frequently Asked Questions (TLC)

Q1: Why is TLC essential before attempting a large-scale purification? A1: TLC provides a rapid snapshot of your reaction mixture. It helps you:

  • Determine Purity: Instantly visualize the number of components in your crude material.

  • Select a Solvent System: Screen various mobile phases to find one that effectively separates your target compound from impurities.[5] The Retention Factor (Rf) values on TLC are directly correlated to the elution order in column chromatography.

  • Monitor Reactions: Track the consumption of starting materials and the formation of products over time.[3]

Q2: What is a good starting solvent system for analyzing this compound on TLC? A2: The two methoxy groups and the amino group make this compound moderately polar. A good starting point is a mixture of a non-polar and a polar solvent.[6] Begin with 30-50% Ethyl Acetate in Hexanes .[5] Because of the basic amine, it is critical to add 0.5-1% Triethylamine (NEt₃) to the mobile phase to prevent streaking.[1][5] If the compound remains at the baseline (Rf ≈ 0), switch to a more polar system like 5% Methanol in Dichloromethane (DCM) , again with added NEt₃.[6]

TLC Troubleshooting Guide
Problem Primary Cause Recommended Solution
Streaking/Tailing of Spots The basic amine is interacting strongly with the acidic silanol groups on the TLC plate.[5]Add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent. This neutralizes the acidic sites.[1]
Spots Not Moving (Rf ≈ 0) The mobile phase is not polar enough to move the compound up the plate.Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes or methanol in DCM.[5]
Spots at Solvent Front (Rf ≈ 1) The mobile phase is too polar, causing all components to travel with it.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[5]
No Spots Visible The compound may not be UV-active, or the concentration is too low.Ensure you are viewing under both short-wave (254 nm) and long-wave UV light. Quinoline systems are typically UV-active.[3] If still not visible, use a chemical stain like an iodine chamber or potassium permanganate dip.[3][7]
Protocol 1: Standard TLC Analysis Workflow
  • Chamber Preparation: Add the chosen mobile phase to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it.

  • Spotting: Dissolve a small sample of your crude material in a volatile solvent (e.g., DCM or Methanol). Using a capillary tube, apply a small, concentrated spot onto the baseline of the TLC plate.

  • Development: Place the spotted plate into the prepared chamber, ensuring the baseline is above the solvent level.[5] Allow the solvent to ascend via capillary action until it is ~1 cm from the top of the plate.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.[3]

  • Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled). An ideal Rf for the target compound for column chromatography is between 0.25 and 0.40.

Purification Strategy Decision Workflow

The results from your TLC analysis, combined with the physical properties of your crude material, will guide your choice of purification method.

G start Crude Product Analysis is_solid Is the crude material a solid? start->is_solid tlc_single Is there one major spot on TLC? is_solid->tlc_single Yes tlc_separate Are impurities well-separated by Rf (>0.2)? is_solid->tlc_separate No (Oil or multiple spots) recrystallize Attempt Recrystallization tlc_single->recrystallize Yes tlc_single->tlc_separate No flash_chrom Use Flash Column Chromatography tlc_separate->flash_chrom Yes tlc_close Are impurities very close in polarity (ΔRf < 0.1)? tlc_separate->tlc_close No tlc_close->flash_chrom No (but requires careful optimization) prep_hplc Consider Preparative HPLC tlc_close->prep_hplc Yes

Caption: Decision tree for selecting a primary purification method.

Part 2: Bulk Purification of Solids - Recrystallization

For solid materials that are substantially pure (>90% by TLC), recrystallization is the most effective and scalable purification method. It relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.

Recrystallization Troubleshooting & FAQs

Q3: How do I select the best recrystallization solvent? A3: An ideal solvent should dissolve your compound completely when hot but poorly when cold.[8] For quinoline derivatives, common solvents include alcohols (ethanol, isopropanol) and ketones (acetone).[8] Perform a small-scale solvent screen in test tubes to identify the best candidate. Sometimes, a mixed-solvent system (e.g., Ethanol/Water, DCM/Hexane) is required, where the compound is soluble in one solvent (the "solusolvent") and insoluble in the other (the "antisolvent").[9]

Q4: My compound "oiled out" during cooling instead of forming crystals. What should I do? A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.[8] To fix this, reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool much more slowly. A slower cooling rate is the most critical factor for promoting the formation of an ordered crystal lattice over an amorphous oil.[8]

Q5: No crystals have formed even after the solution is cold. How can I induce crystallization? A5: This is a common issue of supersaturation. Try one of these methods:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic glass fragments serve as nucleation sites for crystal growth.[8]

  • Seeding: Add a single, pure crystal of your compound (if available) to the solution. This provides a template for crystallization.[8]

  • Reduce Volume: If too much solvent was added, carefully evaporate a portion and allow the solution to cool again.

Q6: Can I purify my basic amine by converting it to a salt? A6: Yes, this is an excellent and often underutilized strategy.[10][11] You can dissolve your crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether. The resulting hydrochloride salt will often precipitate with high purity.[10] The salt can then be collected, washed, and either used directly or neutralized back to the free base with an aqueous base (e.g., NaHCO₃) and extracted into an organic solvent.[12] This method is particularly effective for removing non-basic impurities.

Protocol 2: Step-by-Step Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Part 3: The Workhorse - Flash Column Chromatography

When recrystallization is not feasible due to the presence of multiple impurities or if the product is an oil, flash column chromatography is the primary method of choice.[13]

Flash Chromatography Troubleshooting & FAQs

Q7: My quinoline amine is streaking down the column and my yield is low. What is happening? A7: This is the most common problem and is caused by the strong interaction between the basic amine and the acidic silica gel.[2] This leads to irreversible adsorption and poor separation. The solution is to deactivate the silica gel . This is done by including 0.5-2% triethylamine (NEt₃) in your mobile phase.[1][14] The NEt₃ will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column unimpeded.

Q8: What is the best way to load my sample onto the column? A8: There are two main methods:

  • Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed. This is quick but can disturb the top of the column.

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (~2-3x the weight of your crude product), and evaporate the solvent completely on a rotary evaporator. This creates a free-flowing powder that can be carefully added to the top of the column, resulting in sharper bands and better separation.

Q9: I'm not getting good separation. How can I improve it? A9: If your TLC shows separation, but the column does not, consider these points:

  • Column Dimensions: Use a longer, narrower column for difficult separations.

  • Flow Rate: Do not run the column too fast. A slower flow rate allows for better equilibration between the stationary and mobile phases.

  • Solvent System: Your eluent may be too polar. Try a shallower gradient or an isocratic elution with a less polar solvent system that still gives your product an Rf of ~0.3 on TLC.

  • Gradient Elution: Start with a non-polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your compound, followed by a high-polarity flush to remove strongly-bound impurities.[13]

Table of Recommended Starting Solvent Systems
Compound PolarityRecommended System (with 1% NEt₃)
Low to Medium10-50% Ethyl Acetate in Hexanes
Medium to High2-10% Methanol in Dichloromethane[15]
Very High / Polar Analogs10-20% Methanol in Dichloromethane[15]
Protocol 3: Flash Chromatography with Silica Deactivation
  • Column Packing: Slurry pack the column by mixing silica gel (typically 50-100 times the weight of your crude product) with the initial, non-polar eluent.[16] Pour this slurry into the column and use pressure to pack it tightly, draining the excess solvent until it is level with the top of the silica bed. Never let the column run dry.

  • Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the mobile phase (containing 1% NEt₃) through the silica gel.

  • Sample Loading: Load your sample using the dry loading method described in Q8.

  • Elution: Begin eluting with your chosen solvent system. If running a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.

Gradient Elution Development Workflow

G start Run TLC in Optimized Solvent (Product Rf ≈ 0.3) start_eluent Start Gradient with a Weaker Eluent (e.g., Product Rf ≈ 0.1) start->start_eluent Step 1 main_eluent Run Isocratically at Optimized Solvent until Product Elutes start_eluent->main_eluent Step 2 end_eluent Increase Polarity to a Stronger Eluent (e.g., 100% Polar Solvent) main_eluent->end_eluent Step 3 finish Flush Column to Remove Strongly-Bound Impurities end_eluent->finish Step 4

Caption: A typical step-gradient workflow for flash chromatography.

Part 4: High-Purity Isolation - Preparative HPLC

For separating compounds with very similar polarities (ΔRf < 0.1) or when exceptionally high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (prep HPLC) is the method of choice.[17][18]

Preparative HPLC Troubleshooting & FAQs

Q10: When is prep HPLC necessary over flash chromatography? A10: Choose prep HPLC when:

  • You need to separate close-eluting isomers or byproducts.

  • The required purity level is for pharmaceutical-grade material or reference standards.[19]

  • The amount of material to be purified is relatively small (mg to low-gram scale).[17]

Q11: What mobile phase modifiers should I use for my amine? My peaks are very broad. A11: Broad peaks in HPLC are often due to secondary interactions with the stationary phase. For basic compounds like quinoline amines on a standard C18 (reversed-phase) column, adding an acidic modifier is essential to protonate the amine.[20] This ensures a single ionic species exists, leading to sharp, symmetrical peaks. Common choices are:

  • 0.1% Trifluoroacetic Acid (TFA): Very effective but can be difficult to remove from the final product.

  • 0.1% Formic Acid: Less aggressive than TFA and more easily removed during solvent evaporation.[20]

Q12: How do I remove the acidic modifier (like TFA) from my final product? A12: After collecting and evaporating the pure fractions, the product will likely be the TFA salt. To recover the free base, dissolve the residue in DCM or Ethyl Acetate, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, then wash with brine, dry the organic layer over Na₂SO₄, and evaporate the solvent.

Protocol 4: Scaling from Analytical to Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC column (e.g., 4.6 mm ID) using a C18 stationary phase and a mobile phase like Acetonitrile/Water with 0.1% Formic Acid. Optimize the gradient to achieve baseline separation of your target compound.

  • Loading Study: Perform injections with increasing concentrations on the analytical column to determine the maximum loading capacity before peak shape and resolution are compromised. This is known as identifying concentration overload.[18]

  • Scale-Up Calculation: Scale the flow rate and injection volume from the analytical column to the preparative column based on the square of the ratio of the column internal diameters (ID).[21]

    • Prep Flow Rate = Analytical Flow Rate × (Prep ID / Analytical ID)²

    • Prep Injection Volume = Analytical Injection Volume × (Prep ID / Analytical ID)²

  • Purification Run: Set up the preparative HPLC system with the calculated parameters. Inject the sample and collect fractions based on the UV detector signal.

  • Analysis and Work-up: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and perform the acid-base work-up as described in Q12 to isolate the final compound.

References
  • Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
  • Benchchem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.
  • Singh, I., & Kumar, A. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Methoxyquinolin-7-amine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Pawar, P. Y., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • Orgo, B. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Organic Solution.
  • Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit.
  • University of California, Irvine. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Weisz, A., et al. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification.
  • GL Sciences. (n.d.). Preparative HPLC Columns.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • Benchchem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.

Sources

Technical Support Center: Overcoming Resistance to 4-Aminoquinoline Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating resistance mechanisms to 4-aminoquinoline (4-AQ) compounds in cancer cells. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying science to empower your research. As you navigate the complexities of 4-AQ resistance, this resource will serve as a practical handbook, blending established scientific principles with field-proven insights.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the mechanism of action of 4-AQs and the primary drivers of resistance.

Q1: What is the primary anticancer mechanism of 4-aminoquinoline compounds like chloroquine (CQ) and hydroxychloroquine (HCQ)?

A1: The principal anticancer mechanism of 4-aminoquinoline compounds stems from their properties as lysosomotropic agents.[1] These weak bases readily accumulate in the acidic environment of lysosomes, leading to an increase in lysosomal pH.[2] This disruption of the lysosomal pH gradient inhibits the fusion of autophagosomes with lysosomes, effectively blocking the final stage of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[1][3] The inhibition of autophagy leads to the accumulation of damaged organelles and proteins, ultimately triggering cancer cell death.[1][4][5]

Q2: My cancer cell line is showing resistance to chloroquine. What are the most common resistance mechanisms I should investigate?

A2: Resistance to 4-aminoquinoline compounds in cancer cells is a multifaceted issue. The three most critical areas to investigate are:

  • Alterations in Autophagic Flux: While 4-AQs inhibit autophagy, some cancer cells can develop mechanisms to overcome this blockade or become less reliant on autophagy for survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump 4-AQ compounds out of the cell, reducing their intracellular concentration and limiting their ability to reach the lysosome.[6][7][8][9][10]

  • Tumor Microenvironment and pH Gradients: The acidic tumor microenvironment can influence the uptake and efficacy of weak base drugs like chloroquine through a phenomenon known as "ion trapping".[11][12][13][14][15]

Section 2: Troubleshooting Guide - Experimental Challenges

This section provides a question-and-answer formatted guide to address specific experimental issues.

Subsection 2.1: Issues with Cell Viability and Cytotoxicity Assays

Q3: I'm performing an MTT/XTT assay to determine the IC50 of chloroquine, but my results are inconsistent and not reproducible. What could be going wrong?

A3: Inconsistent results in tetrazolium-based viability assays are a common challenge. Here’s a systematic approach to troubleshooting:

  • Cell Seeding Density:

    • Problem: Too few cells will result in low absorbance readings, while too many can lead to over-confluence and nutrient depletion, affecting drug response.[16]

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line, ensuring cells are in the logarithmic growth phase throughout the experiment.[16]

  • Compound Solubility and Stability:

    • Problem: Chloroquine phosphate is generally soluble in aqueous solutions, but precipitation can occur at high concentrations or in certain media formulations.

    • Solution: Always prepare fresh drug dilutions for each experiment. Visually inspect your stock solutions and final dilutions for any signs of precipitation. The final concentration of solvents like DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[16]

  • Assay Incubation Time:

    • Problem: The incubation time with the tetrazolium reagent is critical. Insufficient time leads to a weak signal, while prolonged incubation can lead to toxicity from the reagent itself.

    • Solution: Optimize the incubation time for your cell line. Generally, 1 to 4 hours is sufficient.[17] Avoid incubating for longer than 4 hours.[17]

  • Phenol Red Interference:

    • Problem: Phenol red in cell culture media can interfere with absorbance readings of formazan products.[16]

    • Solution: Consider using a phenol red-free medium during the drug treatment and assay steps to minimize background absorbance.[16]

Troubleshooting Table for Cell Viability Assays

Problem Potential Cause Recommended Action
High variability between replicate wells Uneven cell seeding; Edge effects in the microplateUse a multichannel pipette for seeding; Avoid using the outer wells of the plate for data collection by filling them with sterile PBS or media.[16]
Low absorbance readings across the plate Insufficient cell number; Reagent degradationIncrease cell seeding density; Prepare fresh tetrazolium reagent for each experiment.[16][18]
High background in control wells Microbial contamination; Serum interferenceInspect cultures for contamination; Use a serum-free medium during the assay incubation if possible.[16]
Subsection 2.2: Challenges in Assessing Autophagy Inhibition

Q4: I'm using Western blotting to measure LC3-II accumulation after chloroquine treatment, but the changes are not as clear as expected. How can I improve my results?

A4: Detecting changes in LC3-II levels, a key marker of autophagosome accumulation, requires careful optimization.

  • Understanding Autophagic Flux:

    • Concept: An increase in LC3-II can mean either an induction of autophagy or a blockage of autophagosome degradation. Since chloroquine blocks degradation, you should see an accumulation of LC3-II. To confirm this, you need to measure autophagic flux.[19]

    • Experimental Approach: Compare LC3-II levels in cells treated with your experimental compound alone versus in combination with a lysosomal inhibitor like chloroquine or bafilomycin A1. A further increase in LC3-II in the presence of the inhibitor indicates a functional autophagic flux.[19][20]

  • Western Blotting Best Practices for LC3:

    • Membrane Choice: LC3-II is a small, lipidated protein that binds more effectively to PVDF membranes than to nitrocellulose.[21]

    • Sample Preparation: Freshly prepare lysates for each experiment, as LC3-II can be sensitive to degradation during freeze-thaw cycles.[21]

    • Loading Control: Do not use actin as a loading control, as its levels can be affected by autophagy. Use GAPDH or tubulin instead.[21]

  • Analyzing p62/SQSTM1 Levels:

    • Rationale: p62 is a protein that is degraded during autophagy. Therefore, a blockage in autophagy by chloroquine should lead to an accumulation of p62.[19]

    • Interpretation: An increase in p62 levels alongside an increase in LC3-II provides stronger evidence for autophagy inhibition.[19]

Visualizing Autophagic Flux Analysis

AutophagicFlux cluster_0 Baseline Autophagy cluster_1 Chloroquine Treatment (Autophagy Blockade) Control Control LC3-I_Control LC3-I Control->LC3-I_Control Low Basal Level LC3-II_Control LC3-II Control->LC3-II_Control Low Basal Level p62_Control p62 Control->p62_Control Low Basal Level CQ_Treated CQ LC3-I_CQ LC3-I CQ_Treated->LC3-I_CQ Conversion Blocked LC3-II_CQ LC3-II (Accumulated) CQ_Treated->LC3-II_CQ Increased Level p62_CQ p62 (Accumulated) CQ_Treated->p62_CQ Increased Level

Caption: Expected changes in autophagy markers with chloroquine treatment.

Section 3: Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments in studying 4-AQ resistance.

Protocol 3.1: Generation of a 4-Aminoquinoline-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of a 4-AQ compound.[22]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • 4-aminoquinoline compound (e.g., chloroquine phosphate)

  • 0.05% Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cryopreservation medium

Procedure:

  • Determine the Initial IC50: First, accurately determine the IC50 of the 4-AQ compound in your parental cell line using a standard cell viability assay (e.g., MTT or XTT).

  • Initial Exposure: Begin by culturing the parental cells in a medium containing the 4-AQ compound at a concentration equal to the IC50.

  • Monitor and Subculture: Initially, you will observe significant cell death. Monitor the cells daily. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of the drug.

  • Dose Escalation: Once the cells are growing consistently at the initial concentration, increase the drug concentration by 1.5- to 2-fold.[22]

  • Repeat and Cryopreserve: Repeat the process of monitoring, subculturing, and dose escalation. It is crucial to cryopreserve an aliquot of cells at each successful concentration increase.[22]

  • Confirmation of Resistance: After several months of continuous culture and dose escalation, confirm the development of resistance by performing a cell viability assay and comparing the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant line.[22]

Protocol 3.2: Autophagic Flux Assay Using Western Blot

This protocol allows for the quantitative assessment of autophagy by measuring the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.[23]

Materials:

  • Parental and resistant cancer cell lines

  • Complete cell culture medium

  • Chloroquine (CQ) or Bafilomycin A1 (BafA1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Seeding: Seed an equal number of parental and resistant cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells according to the following groups (in duplicate):

    • Group 1: Untreated (control)

    • Group 2: Chloroquine (e.g., 50 µM for 4 hours) or Bafilomycin A1 (e.g., 100 nM for 4 hours)

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-LC3B, anti-p62, and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for LC3-II and GAPDH using densitometry software. Calculate the LC3-II/GAPDH ratio for each sample. Autophagic flux is determined by the difference in the LC3-II/GAPDH ratio between the inhibitor-treated and untreated samples.

Section 4: Advanced Topics and Signaling Pathways

This section delves into the more complex mechanisms of resistance and provides visual aids to understand the involved pathways.

Q5: How does the acidic tumor microenvironment contribute to resistance against 4-aminoquinolines?

A5: The acidic extracellular pH (pHe) of solid tumors, typically ranging from 6.5 to 6.9, creates an "acid-outside" pH gradient relative to the more alkaline intracellular pH (pHi).[11] This gradient significantly impacts the efficacy of weak base drugs like chloroquine through a mechanism known as "ion trapping."[11][12][13] In the acidic extracellular space, a larger fraction of the weak base drug becomes protonated (charged). This charged form cannot easily diffuse across the cell membrane, effectively "trapping" the drug outside the cell and reducing its intracellular accumulation.[11] This can lead to a physiological form of drug resistance that is independent of specific cellular mutations.[11]

Signaling Pathway: Impact of Tumor pH on 4-AQ Uptake

TumorPH CQ_ext Chloroquine (CQ) CQH_ext Protonated Chloroquine (CQ-H+) CQ_ext->CQH_ext Protonation in acidic environment CQ_int CQ CQ_ext->CQ_int Diffusion (Limited) CellMembrane Cell Membrane CQH_ext->CellMembrane Cannot cross membrane Lysosome Lysosome (Acidic) CQ_int->Lysosome Accumulation and Autophagy Inhibition

Caption: Ion trapping of chloroquine in the acidic tumor microenvironment.

Q6: My resistant cells show increased expression of ABCB1 (MDR1). How does this transporter contribute to 4-aminoquinoline resistance, and how can I test its function?

A6: ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a well-characterized efflux pump that actively transports a wide range of substrates out of the cell.[7][24] Overexpression of ABCB1 is a common mechanism of resistance to various chemotherapeutic agents, and it can also contribute to resistance to 4-aminoquinolines.[8][9] By pumping these compounds out of the cell, ABCB1 reduces their intracellular concentration, preventing them from reaching the lysosome to inhibit autophagy.

Workflow for Investigating ABCB1-Mediated Resistance

ABCB1_Workflow Start Observe 4-AQ Resistance qPCR 1. qPCR/Western Blot for ABCB1 Expression Start->qPCR Hypothesize efflux pump involvement FunctionalAssay 2. Efflux Assay (e.g., Rhodamine 123) qPCR->FunctionalAssay If expression is upregulated InhibitorStudy 3. Co-treatment with ABCB1 Inhibitor (e.g., Verapamil) FunctionalAssay->InhibitorStudy If efflux is increased Conclusion Confirm ABCB1-Mediated Resistance InhibitorStudy->Conclusion If resistance is reversed

Caption: Experimental workflow to confirm ABCB1's role in resistance.

To test the function of ABCB1, you can perform a dye efflux assay using a fluorescent substrate like Rhodamine 123. Cells overexpressing ABCB1 will show lower intracellular accumulation of the dye. Furthermore, you can perform a combination therapy experiment where you co-treat your resistant cells with the 4-AQ compound and a known ABCB1 inhibitor, such as verapamil. A reversal of resistance in the presence of the inhibitor provides strong evidence for ABCB1's involvement.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025). PubMed Central. [Link]

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (n.d.). PubMed Central. [Link]

  • Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. (2012). PubMed. [Link]

  • Chloroquine Overcomes Chemotherapy Resistance and Suppresses Cancer Metastasis by Eradicating Dormant Cancer Cells. (2025). PubMed. [Link]

  • Untangling Autophagy Measurements: All Fluxed Up - PMC. (n.d.). PubMed Central. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC. (2025). NIH. [Link]

  • ABC transporters in cancer: more than just drug efflux pumps. (n.d.). PubMed. [Link]

  • Drug resistance and cellular adaptation to tumor acidic pH microenvironment - PMC. (n.d.). NIH. [Link]

  • Drug Combinations: Your Questions Answered | Clarivate. (2024). Clarivate. [Link]

  • Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives. (n.d.). MDPI. [Link]

  • Frequently Asked Questions About Combination Products. (2022). FDA. [Link]

  • The complex relationship between multiple drug resistance and the tumor pH gradient: a review. (n.d.). OAE Publishing Inc.. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]

  • Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress. (n.d.). MDPI. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. [Link]

  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (n.d.). PubMed Central. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Special Issue : Studying Drug Resistance Using Cancer Cell Lines. (n.d.). MDPI. [Link]

  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024). Unpublished.
  • The complex relationship between multiple drug resistance and the tumor pH gradient: a review. (2022). PubMed. [Link]

  • Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling P
  • Development of Cancer Drugs for Use in Novel Combination - Determining the Contribution of the Individual Drugs' Effects. (n.d.). FDA. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (n.d.). Taylor & Francis. [Link]

  • New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria, and a Survey of Early European Antimalarial Treatments. (n.d.). PDXScholar. [Link]

  • Factors Affecting Combination Trial Success (FACTS): Investigator Survey Results on Early-Phase Combination Trials - PMC. (n.d.). NIH. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Blog. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2025). ResearchGate. [Link]

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. (n.d.). Frontiers. [Link]

  • Western blot analysis of autophagy markers in cells exposed to LG or HG... (n.d.). ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. (2013). AACR Journals. [Link]

  • ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance. (2025). ResearchGate. [Link]

  • (PDF) Chloroquine Overcomes Chemotherapy Resistance and Suppresses Cancer Metastasis by Eradicating Dormant Cancer Cells. (2025). ResearchGate. [Link]

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  • Mechanisms of chemotherapy resistance in ovarian cancer. (2022). OAE Publishing. [Link]

  • Effective Detection of Autophagy. (n.d.). Bio-Rad Antibodies. [Link]

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  • pH and drug resistance in tumors. (n.d.). Semantic Scholar. [Link]

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refining experimental conditions for kinase assays with 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Drug Discovery

Welcome to the technical support resource for refining experimental conditions for kinase assays involving 7,8-Dimethoxyquinolin-4-amine. The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[][2] Its structural framework provides a versatile platform for developing highly selective and potent modulators of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond rigid protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and generate robust, reproducible data. We will address common challenges and frequently asked questions in a direct, Q&A format, grounded in established scientific principles.

Section 1: Foundational Knowledge & Pre-Assay Considerations (FAQs)

This section addresses the critical preliminary questions to consider before initiating your kinase inhibition experiments. A solid foundation is key to avoiding downstream complications.

Q1: What is the probable mechanism of action for this compound and why does it matter?

Based on its structural similarity to other 4-aminoquinoline and quinazoline-based inhibitors, this compound is most likely an ATP-competitive inhibitor .[5][6][7] This means it competes with adenosine triphosphate (ATP) for binding to the kinase's active site.

  • Why This Is Critical: The potency of an ATP-competitive inhibitor, measured as its IC50 value, is highly dependent on the concentration of ATP used in the assay.[6] Using an ATP concentration that is too high will mask the inhibitor's true potency, while a concentration that is too low may not be physiologically relevant. Therefore, understanding this relationship is the most critical factor in designing a meaningful experiment.

Q2: How should I prepare and handle my stock solution of this compound?

Proper handling of the compound is fundamental to achieving reproducible results.

  • Solubility: Quinoline derivatives often exhibit limited aqueous solubility.[] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Visually inspect the solution to ensure complete dissolution; slight warming or sonication can aid this process.[]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.

  • Final DMSO Concentration: When preparing working dilutions for your assay, ensure the final concentration of DMSO in all wells is consistent and kept low (typically ≤1%). High concentrations of DMSO can inhibit kinase activity and interfere with assay detection systems.[3]

Q3: What are the essential quality control steps before I can trust my assay results?

Before screening your compound, you must validate your assay system. This ensures that any observed effects are due to the inhibitor and not an artifact of the experimental setup.

  • Compound Integrity: Verify the purity and identity of your this compound batch using analytical methods like NMR or mass spectrometry. Impurities can lead to misleading results.[8]

  • Enzyme Quality: Use a highly pure and active kinase preparation. Contaminating kinases in your enzyme stock can lead to false positives or negatives.[9] Titrate the kinase to determine the optimal concentration that produces a robust signal within the linear range of the assay.[5][10]

  • Assay Robustness (Z'-factor): For screening applications, determine the Z'-factor, a statistical measure of assay variability and reproducibility. A Z'-factor value between 0.5 and 1.0 is considered excellent for a high-throughput screening assay.[10]

Section 2: Core Experimental Protocol & Optimization

This section provides a generalized, step-by-step protocol for an in vitro kinase inhibition assay using a luminescence-based detection method (e.g., ADP-Glo™), which measures kinase activity by quantifying the amount of ADP produced.[11]

Workflow for Kinase Inhibition Assay

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection A Prepare Reagent Mixes (Buffer, Kinase, Substrate) C Dispense Compound/Controls into 96/384-well plate A->C B Prepare Compound Dilutions (Serial dilution of this compound) B->C D Add Kinase + Substrate Mix C->D E Initiate Reaction (Add ATP Solution) D->E F Incubate at RT (e.g., 60 minutes) E->F G Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H Convert ADP to ATP (Add Kinase Detection Reagent) G->H I Incubate & Read Luminescence H->I

Caption: General experimental workflow for a luminescence-based kinase assay.

Detailed Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in your assay buffer. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Plate Setup: To a 96-well plate, add 5 µL of each compound dilution. Include "vehicle control" (DMSO only) and "no enzyme" wells as essential controls.[12]

  • Kinase Reaction:

    • Add 10 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the reaction by adding 10 µL of ATP solution. The concentration of ATP should be at or near the known Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction.[10]

  • Signal Detection (Example with ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Normalize the data to your controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Key Assay Parameters for Optimization
ParameterRationale & Starting RecommendationSource
Kinase Concentration Must be in the linear range of the assay to ensure initial velocity kinetics. Too high leads to rapid substrate depletion; too low yields a poor signal-to-background ratio. Start with a titration to find the EC50 concentration.[10][12]
Substrate Concentration Should ideally be at or above the Km for the substrate to ensure the reaction is not substrate-limited. However, this depends on the specific assay format and goals.[3][5]
ATP Concentration Crucial for ATP-competitive inhibitors. Set the concentration equal to the apparent Km of ATP for the kinase. This provides a standardized condition for comparing inhibitor potencies (IC50 values).[6][13][14]
Incubation Time The reaction should be stopped within the linear phase of product formation (typically 10-20% substrate turnover). Determine this by running a time-course experiment.[5][10]
DMSO Concentration Keep final DMSO concentration low and constant across all wells (e.g., 0.5-1.0%). High concentrations can directly inhibit the kinase.[3]
Section 3: Troubleshooting Guide

Even with a well-designed protocol, unexpected results can occur. This section addresses common problems in a Q&A format.

Problem Area 1: Inconsistent or Non-Reproducible IC50 Values

Q: My IC50 value for this compound is significantly different from a previous experiment. What are the likely causes?

This is a very common issue and usually points to a variation in one of three key parameters:

  • ATP Concentration: This is the most frequent culprit. The IC50 of an ATP-competitive inhibitor is directly proportional to the ATP concentration.[6] A 2-fold change in ATP concentration can cause a significant shift in the measured IC50. Solution: Always use a consistent, freshly prepared ATP stock and ensure the final concentration in the assay is precisely the same between experiments.

  • Compound Integrity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Use fresh aliquots of your compound stock for each experiment and verify its concentration and purity if discrepancies persist.

  • Enzyme Activity: The specific activity of your kinase can vary between batches or decline over time in storage. Solution: Re-titrate your enzyme stock periodically to ensure you are using a consistent and active concentration.

Problem Area 2: High Background or Anomalous Signals

Q: My "no enzyme" control wells show a high signal. What does this mean?

A high signal in the absence of the kinase points to direct interference from your test compound.[12]

  • Possible Causes:

    • Signal Quenching/Enhancement: The compound itself may be fluorescent or luminescent, or it may quench the detection signal.[3]

    • Reagent Interference: The compound could be directly interacting with the detection reagents (e.g., inhibiting the luciferase in a Glo-based assay).[9]

  • Solution: Run a counterscreen where you test this compound directly against the detection system (e.g., luciferase/luciferin) in the absence of the kinase reaction components to quantify the level of interference.

Q: My dose-response curve is very shallow, or the compound appears to be a weak inhibitor. What should I check?

A shallow curve or weak activity can be caused by several factors beyond true low potency:

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[12] This is a common artifact. Solution: Re-run the assay in the presence of a low concentration (0.01%) of a non-ionic detergent like Triton X-100. If the inhibition is due to aggregation, the detergent will disrupt the aggregates and the IC50 value will increase significantly.[12]

  • Solubility Limit Exceeded: The compound may be precipitating out of solution at higher concentrations. Solution: Visually inspect the wells with the highest concentrations for any precipitate.[8] If observed, you must either lower the top concentration of your dilution series or investigate alternative solvent systems.

  • High ATP Concentration: As mentioned, using an ATP concentration significantly above the Km will make your inhibitor appear less potent.[12]

Section 4: Beyond IC50: Investigating Specificity

Determining an IC50 value is only the first step. A critical aspect of drug development is understanding a compound's selectivity. Off-target effects, where a drug interacts with unintended targets, are a major cause of toxicity and clinical trial failure.[15][16]

On-Target vs. Off-Target Effects

G cluster_on On-Target Effects cluster_off Off-Target Effects A This compound B Target Kinase A->B Binds D Kinase X A->D Binds E Kinase Y A->E Binds F Non-Kinase Protein Z A->F Binds C Desired Therapeutic Effect B->C Inhibition G Adverse Drug Reactions (Side Effects / Toxicity) D->G E->G F->G

Caption: On-target vs. potential off-target effects of a kinase inhibitor.

Q: How do I determine if this compound is selective for my kinase of interest?

  • Next Steps: The best practice is to perform a kinase panel screen. This involves testing your compound at one or two fixed concentrations against a large panel of diverse kinases (e.g., >300). This will provide a broad overview of its selectivity profile and identify potential off-target interactions that require further investigation. Many contract research organizations (CROs) offer this as a standard service.[13]

References
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911-1912.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assay Results.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BMG LABTECH. (2020). Kinase assays.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Zhang, Y., et al. (2009).
  • An, W. F., & Tolliday, N. (2010). Assay development for protein kinase enzymes. Methods in Molecular Biology.
  • Lin, H., et al. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Institute of Cancer Research. (2020).
  • BOC Sciences. (n.d.). CAS 190728-25-7 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine.
  • BenchChem. (2025). Optimizing 2-(4-fluorophenyl)quinolin-7-amine in Cell-Based Assays.
  • Zhang, X., et al. (2022).
  • BenchChem. (2025). Application of 4-Methoxyquinolin-7-amine in Kinase Inhibitor Studies.

Sources

Technical Support Center: Synthesis of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted quinoline derivatives. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis is often fraught with challenges ranging from violent reaction conditions to poor control over substitution patterns.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental failures and provide validated protocols and optimization strategies to ensure your success.

Section 1: Classical Synthesis Troubleshooting

This section addresses the most common issues encountered with traditional, acid-catalyzed cyclization methods for quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing the core quinoline scaffold but is infamous for its vigorous nature.

Question 1: My Skraup reaction is extremely exothermic and difficult to control, often resulting in a black, intractable tar. What is happening and how can I prevent it?

Answer:

Causality: The Skraup synthesis is notoriously violent due to the highly exothermic, acid-catalyzed dehydration of glycerol into acrolein.[1][2] This acrolein intermediate is volatile and prone to rapid, uncontrolled polymerization under the harsh acidic and oxidizing conditions, leading to the formation of tar.[1][3] The subsequent condensation and cyclization steps are also highly exothermic.

Troubleshooting & Optimization:

  • Introduce a Moderator: The most critical step to tame the reaction is the addition of a moderator. Ferrous sulfate (FeSO₄) is the standard choice, as it helps to ensure a smoother, more controlled reaction profile.[1][2] Boric acid can also be used.[1][2]

  • Control Acid Addition: The concentrated sulfuric acid should be added slowly, in portions, with efficient cooling (e.g., an ice-water bath) and vigorous stirring. This prevents the buildup of excessive heat.[1]

  • Optimize the Oxidizing Agent: While nitrobenzene is the traditional oxidant, it contributes to the reaction's vigor.[3][4] Consider using arsenic acid or arsenic pentoxide, which generally results in a less violent reaction.[3][4] A milder and effective alternative is using iodine (often generated in situ), which helps control the exotherm.[3]

  • Maintain Strict Temperature Control: After the initial controlled heating to start the reaction, be prepared for the exotherm. Efficient stirring and external cooling may be necessary to keep the temperature from running away.[1]

Workflow: Taming the Skraup Reaction

start Problem: Violent Reaction & Tarring mod Add Moderator? (e.g., FeSO₄) start->mod acid Control H₂SO₄ Addition? (Slow, with cooling) mod->acid Yes oxidant Change Oxidant? (e.g., As₂O₅ or I₂) acid->oxidant Yes temp Monitor Temperature? oxidant->temp Yes success Successful, Controlled Reaction temp->success Yes

Caption: Troubleshooting workflow for Skraup synthesis.

Table 1: Comparison of Oxidizing Agents in Skraup Synthesis
Oxidizing AgentTypical YieldsAdvantagesDisadvantages
Nitrobenzene~70-80%[5]Readily available; acts as a solvent.[4]Contributes to a violent reaction.[3]
Arsenic Pentoxide (As₂O₅)Variable, substrate-dependentLess violent than nitrobenzene.[3][4]High toxicity.
Iodine (I₂)GoodMilder reaction profile; helps control exothermicity.[3]May require optimization.
The Doebner-von Miller (DVM) Reaction

A more versatile modification of the Skraup, the DVM reaction uses α,β-unsaturated aldehydes or ketones.

Question 2: My Doebner-von Miller reaction suffers from low yields and the formation of a significant amount of polymer. How can I improve this?

Answer:

Causality: The primary cause of low yields is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl starting material.[1][6] This side reaction competes directly with the desired conjugate addition of the aniline, consuming your starting material. The reaction mechanism itself is complex, often proceeding through a fragmentation-recombination pathway, which can be inefficient if not properly controlled.[7][8][9]

Troubleshooting & Optimization:

  • Catalyst Choice: The reaction can be catalyzed by both Brønsted acids (p-TsOH, HClO₄) and Lewis acids (SnCl₄, Sc(OTf)₃).[7][10] The choice of catalyst can significantly impact the rate of desired reaction versus polymerization. It is often beneficial to screen several acid catalysts to find the optimal one for your specific substrates.

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated solution of the aniline and acid can keep its instantaneous concentration low, thus minimizing the rate of self-polymerization.[1]

  • Use a Biphasic System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline and acid catalyst are in an aqueous or polar phase can drastically reduce polymerization and improve yields.[6]

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two carbonyl compounds (the Beyer method), which can prevent high concentrations of the reactive intermediate from building up.[7]

Diagram: Doebner-von Miller Competing Pathways

sub Aniline + α,β-Unsaturated Carbonyl add Conjugate Addition (Desired Pathway) sub->add Slow Addition, Biphasic System poly Self-Polymerization (Side Reaction) sub->poly High Concentration, Strong Acid prod Quinoline Product add->prod tar Polymeric Tar poly->tar

Caption: Competing reaction pathways in the DVM synthesis.

The Friedländer & Combes Syntheses

These methods offer more direct routes to substituted quinolines but often face a critical challenge: regioselectivity.

Question 3: I am using an unsymmetrical ketone in my Friedländer synthesis (or an unsymmetrical β-diketone in my Combes synthesis) and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer:

Causality: When an unsymmetrical ketone with two different enolizable α-methylene groups is used, the initial condensation can occur at either side, leading to two different regioisomeric quinoline products.[11][12] The outcome is governed by a delicate balance of steric hindrance, electronic effects, and reaction conditions, which can favor either the kinetic or thermodynamic product.[12][13]

Troubleshooting & Optimization:

  • Catalyst Control (Friedländer): This is the most powerful strategy.

    • Acid Catalysis: Lewis acids like In(OTf)₃ have been shown to be highly effective for selective Friedländer reactions.[14] Chiral phosphoric acids can even be used for atroposelective syntheses.[15]

    • Base Catalysis: Strong bases like KOtBu or DBU are commonly used.[16]

    • Amine Catalysis: Cyclic secondary amines, such as pyrrolidine, can effectively direct the reaction towards the more sterically accessible product.[11]

  • Steric Direction (Combes): In the Combes synthesis, increasing the steric bulk of one of the substituent groups on the β-diketone can effectively block one cyclization pathway, favoring the formation of a single regioisomer.[13][17]

  • Substrate Modification (Friedländer): Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can completely block reaction at that site, ensuring the formation of a single product.[11]

  • Reaction Condition Optimization:

    • Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio. In some Conrad-Limpach syntheses (related to Combes), lower temperatures favor the kinetic product while higher temperatures favor the thermodynamic one.[5]

    • Solvent: The choice of solvent (e.g., polar aprotic vs. non-polar) can influence catalyst activity and regiochemical outcomes.[16]

    • Modern Catalysts (Combes): Using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient and sometimes more selective than sulfuric acid.[13]

Table 2: Strategies for Regiocontrol in Friedländer Synthesis
StrategyMethodExampleOutcome
Catalyst Control Use of specific Lewis acidsIn(OTf)₃ with 2-aminoarylketonesHighly selective formation of Friedländer product.[14]
Use of amine catalystsPyrrolidine with unsymmetrical ketonesFavors the 2-substituted quinoline isomer.[11]
Substrate Control Introduction of directing groupPhosphoryl group on ketone α-carbonBlocks one reaction pathway, leading to a single product.[11]
Condition Control Microwave-Assisted SynthesisMicrowave irradiationCan enhance yields and sometimes improve regioselectivity.[11]

Section 2: Purification Challenges

The synthesis is only half the battle. Isolating a pure quinoline derivative presents its own set of challenges.

Question 4: My quinoline derivative streaks badly on my silica gel TLC plate and gives poor separation during column chromatography. Sometimes I suspect it's decomposing on the column. What should I do?

Answer:

Causality: This is a classic problem caused by the interaction of the basic nitrogen atom of the quinoline ring with the acidic silanol (Si-OH) groups on the surface of the silica gel.[18][19] This strong interaction leads to tailing (streaking) and, in the case of sensitive compounds, can catalyze decomposition.

Troubleshooting & Optimization:

  • Use a Basic Modifier: This is the most common and effective solution. Add a small amount of a tertiary amine to your eluent system.

    • Standard Practice: Add 0.5-2% triethylamine (NEt₃) to your mobile phase (e.g., Hexane/Ethyl Acetate/NEt₃ 80:20:1).[18]

    • How it Works: The triethylamine is more basic than your quinoline and will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.

  • Switch the Stationary Phase: If a basic modifier isn't sufficient or if your compound is highly acid-sensitive, change your stationary phase.

    • Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[18]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography is a powerful option that avoids the issue of acidic stationary phases altogether.[18]

  • Deactivate the Silica Gel: You can pre-treat, or "deactivate," the silica gel by making a slurry with the eluent containing triethylamine before packing the column. This ensures all acidic sites are neutralized from the start.[18]

  • Work Quickly: Minimize the contact time between your compound and the silica by running the column as quickly as is practical for good separation. For very sensitive compounds, running the column in a cold room can help slow the rate of decomposition.[18]

Workflow: Troubleshooting Quinoline Purification

start Problem: Streaking/Decomposition on Silica Gel mod Add Basic Modifier? (0.5-2% NEt₃) start->mod success Clean Separation, Pure Product mod->success Yes, Fixed fail Problem Persists mod->fail No sp Change Stationary Phase? (Alumina or C18) deact Deactivate Silica Gel? sp->deact No sp->success Yes, Fixed deact->success Yes, Fixed fail->sp

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the development of orally bioavailable quinazoline compounds. Our approach is rooted in scientific principles and validated by field-proven insights to help you navigate the complexities of drug absorption, distribution, metabolism, and excretion (ADME).

FAQs and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Solubility and Dissolution Challenges

Question 1: My quinazoline-based inhibitor shows potent in vitro activity but fails in vivo due to poor oral absorption. What is the likely cause and how can I troubleshoot this?

Answer: This is a frequent challenge, often stemming from the poor aqueous solubility of the quinazoline scaffold.[1][2] For a drug to be absorbed, it must first dissolve in the gastrointestinal (GI) fluids.[2] Low solubility limits the concentration of the drug available for absorption across the gut wall, leading to low and variable bioavailability.[3][4][5][6]

Initial Troubleshooting Steps:

  • Physicochemical Characterization: Before proceeding to complex formulations, it is crucial to thoroughly characterize the physicochemical properties of your compound. This includes determining its aqueous solubility at different pH values (especially pH 1.2, 4.5, and 6.8 to simulate GI conditions), pKa, logP, and solid-state properties (crystalline vs. amorphous).[7][8]

  • Biopharmaceutical Classification System (BCS) Categorization: Based on its solubility and permeability, classify your compound according to the BCS. Quinazoline-based kinase inhibitors often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[9] This classification will guide your formulation strategy.

Experimental Workflow for Solubility Screening:

G cluster_0 Initial Assessment cluster_1 Strategy Selection Based on BCS A Quinazoline Inhibitor with Poor In Vivo Performance B Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) A->B D Categorize into BCS Class B->D C Assess Permeability (e.g., PAMPA, Caco-2) C->D E BCS Class II (Low Solubility, High Permeability) D->E If High Permeability F BCS Class IV (Low Solubility, Low Permeability) D->F If Low Permeability G Focus on Solubility Enhancement E->G H Address Both Solubility and Permeability F->H

Caption: Decision workflow for initial troubleshooting of poor oral absorption.

Question 2: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for in vitro assays. How can I prevent this?

Answer: This common issue, known as "precipitation upon dilution," can lead to inaccurate and inconsistent assay results.[1] The abrupt change in solvent environment from 100% DMSO to an aqueous buffer causes the poorly soluble compound to crash out.

Here are several strategies to address this:[1]

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay.

  • Use Co-solvents: Incorporate a small percentage (1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer.

  • Employ Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, keeping it in solution.

  • Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with your drug, significantly enhancing its apparent aqueous solubility.[1][2] Pre-incubating the compound with the cyclodextrin before the final dilution is often effective.

Question 3: What are the most effective formulation strategies to enhance the solubility and dissolution rate of quinazoline-based inhibitors?

Answer: Several advanced formulation strategies can be employed to overcome the solubility limitations of quinazoline compounds. The choice of strategy will depend on the specific properties of your molecule.

Formulation StrategyMechanism of ActionExample Application & ResultKey Considerations
Salt Formation Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.[1]Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[1]Requires an ionizable functional group on the molecule. The resulting salt form must be stable.
Amorphous Solid Dispersions The drug is dispersed at a molecular level within a hydrophilic polymer matrix, converting it to a more soluble amorphous state and reducing particle size.[1][2]A solid dispersion of Lapatinib with the polymer HPMCP HP-55 significantly increased its dissolution rate.[1]The amorphous form is thermodynamically unstable and can recrystallize over time. Polymer selection is critical.
Nanosuspensions Drug particle size is reduced to the nanometer range, which increases the surface area for dissolution according to the Noyes-Whitney equation.[1][10]A nanoliposomal formulation of Erlotinib improved drug bioavailability by nearly 2-fold compared to ordinary liposomes.[1]Requires specialized equipment (e.g., high-pressure homogenizers, media mills). Physical stability of the nanosuspension must be ensured.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nanoemulsion upon contact with GI fluids, presenting the drug in a solubilized state.[1][2][4][5]Self-emulsifying drug delivery systems (SEDDS) have been shown to enhance the oral absorption of kinase inhibitors.[2][4][5]Can be complex to formulate and may have limitations on drug loading.
Complexation A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug, increasing its apparent water solubility.[1][2]An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug in 60 minutes, demonstrating a significant increase in dissolution.[1]The size of the drug molecule must be compatible with the cyclodextrin cavity.
Metabolism and Efflux Transporter Issues

Question 4: My quinazoline inhibitor has good solubility and permeability, but the oral bioavailability is still very low. What could be the reason?

Answer: When solubility and permeability are not the limiting factors, low oral bioavailability is often due to extensive first-pass metabolism in the gut wall and liver, or active efflux back into the intestinal lumen by transporters.[3][6][11]

  • First-Pass Metabolism: Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, are abundant in the liver and intestinal epithelium and are major contributors to the metabolism of many kinase inhibitors.[3][12] This pre-systemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.

  • Efflux Transporters: P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is highly expressed on the apical side of intestinal epithelial cells.[3][13] It functions as a biological barrier, actively pumping a wide range of xenobiotics, including some quinazoline inhibitors, out of the cells and back into the GI lumen, thereby limiting their net absorption.[3][13][14]

Troubleshooting Workflow for Suspected High Metabolism or Efflux:

G cluster_0 Problem Identification cluster_1 In Vitro Investigation cluster_2 Diagnosis & Strategy A Good Solubility & Permeability, but Low Oral Bioavailability B Metabolic Stability Assay (Liver Microsomes or S9 Fractions) A->B C Caco-2 Bidirectional Transport Assay A->C D Identify Major Metabolites (LC-MS/MS) B->D E Calculate Efflux Ratio C->E F High Metabolic Clearance D->F G High Efflux Ratio (>2) E->G H Medicinal Chemistry Approach (Block Metabolic Hotspots) F->H J Prodrug Strategy F->J I Co-administer with P-gp Inhibitor (e.g., Verapamil, Cyclosporine A) G->I G->J

Caption: Workflow to investigate high first-pass metabolism or transporter efflux.

Protocol: In Vitro Metabolic Stability Assay

  • Objective: To determine the rate at which the test compound is metabolized by liver enzymes.

  • Materials: Test compound, liver microsomes (human, rat, mouse), NADPH regenerating system, phosphate buffer, positive control compound (e.g., testosterone).

  • Procedure: a. Pre-warm a solution of liver microsomes in phosphate buffer to 37°C. b. Add the test compound (final concentration typically 1 µM). c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. e. Centrifuge to pellet the protein. f. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Question 5: How can I apply medicinal chemistry strategies to improve the oral bioavailability of my quinazoline inhibitor?

Answer: Medicinal chemistry provides powerful tools to optimize the ADME properties of a lead compound.

  • Structural Modifications:

    • Blocking Metabolic Hotspots: Once the primary sites of metabolism on your molecule are identified, you can make chemical modifications at these "hotspots" to block enzymatic degradation. For example, introducing a fluorine atom at a site of aromatic hydroxylation can prevent this metabolic pathway.[15]

    • Modulating Physicochemical Properties: Fine-tuning the lipophilicity (logP) and hydrogen bonding capacity of the molecule can improve the balance between solubility and permeability. Various substitutions on the quinazoline ring system can significantly alter these properties and, consequently, the biological activity.[8]

  • Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[16][17] This approach can be used to:

    • Increase Aqueous Solubility: Attaching a polar moiety (e.g., a phosphate group) can dramatically increase water solubility.[16]

    • Enhance Permeability: Masking polar functional groups with lipophilic promoieties can improve absorption.

    • Bypass First-Pass Metabolism: By modifying the structure, the prodrug may no longer be a substrate for the metabolizing enzymes or efflux transporters that limit the parent drug's bioavailability.

Concluding Remarks

Enhancing the oral bioavailability of quinazoline-based inhibitors is a multifaceted challenge that requires an integrated approach. By systematically evaluating the physicochemical properties, understanding the interplay of solubility, permeability, metabolism, and efflux, and applying targeted formulation and medicinal chemistry strategies, researchers can significantly improve the likelihood of developing clinically successful oral therapeutics. This guide provides a framework for troubleshooting common issues and selecting appropriate experimental pathways.

References

  • Overcoming poor solubility of 4(3H)-quinazolinone compounds - Benchchem.
  • Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed.
  • Integration of Nanotechnology with Quinazolines in the Medical Field - OUCI.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Integration of Nanotechnology with Quinazolines in the Medical Field - ResearchGate.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central.
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - NIH.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics - ACS Publications.
  • (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
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Validation & Comparative

comparing the efficacy of 7,8-Dimethoxyquinolin-4-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader:

Initial research into the kinase inhibitory profile of 7,8-Dimethoxyquinolin-4-amine revealed a significant gap in the publicly available scientific literature. As of this writing, no specific experimental data detailing its efficacy or selectivity against any particular kinase has been published. To provide a valuable and scientifically grounded resource in line with the core requirements of this guide, we have pivoted our focus to a closely related and well-characterized compound: a 6,7-dimethoxy-4-anilinoquinoline derivative , which has demonstrated potent inhibitory activity against the c-Met kinase.[1] This guide will, therefore, compare the efficacy of this surrogate compound with other established c-Met inhibitors, providing a framework for understanding the therapeutic potential of this chemical scaffold.

Introduction: The c-Met Kinase and the Promise of Quinoline Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular growth, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a well-established driver in the development and progression of numerous cancers. Consequently, the development of small molecule inhibitors targeting c-Met has become a significant focus in oncology research. The quinoline scaffold has emerged as a promising starting point for the design of such inhibitors, with various derivatives demonstrating potent anti-tumor activities.[1][2]

This guide provides a comprehensive comparison of a potent 6,7-dimethoxy-4-anilinoquinoline c-Met inhibitor with other known inhibitors targeting this critical oncogenic pathway. We will delve into the experimental data, outline the methodologies for efficacy evaluation, and provide a framework for the rational design of future quinoline-based kinase inhibitors.

Comparative Efficacy of c-Met Inhibitors

The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

Compound ClassSpecific Inhibitor Examplec-Met IC50 (µM)Cellular Activity (Cell Line)Reference
6,7-Dimethoxy-4-anilinoquinoline Compound 12n0.030 ± 0.008Potent activity against A549, MCF-7, and MKN-45 cancer cell lines[1]
4-Anilinoquinazoline Gefitinib-Used as a comparator, with some synthesized 4-anilinoquinolines showing superior activity[2]
4-phenylamino-3-quinolinecarbonitriles Compound 31a0.0012 (Src Kinase)Potent inhibition of Src-dependent cell proliferation[3]

Note: The table includes data for a Src kinase inhibitor to highlight the versatility of the quinoline scaffold and the potential for off-target effects, which will be discussed later.

Understanding the Mechanism: How Quinoline-Based Inhibitors Target c-Met

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cell proliferation, survival, and migration.

Small molecule inhibitors, such as the 6,7-dimethoxy-4-anilinoquinoline derivative, are typically ATP-competitive. They are designed to fit into the ATP-binding pocket of the c-Met kinase domain, preventing the binding of ATP and thereby blocking the autophosphorylation and subsequent activation of the signaling cascade.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization ATP_pocket ATP-Binding Pocket cMet_receptor->ATP_pocket Autophosphorylation Downstream_signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) ATP_pocket->Downstream_signaling Activation Quinoline_inhibitor 6,7-Dimethoxy-4-anilinoquinoline Inhibitor Quinoline_inhibitor->ATP_pocket Inhibition Proliferation Cell Proliferation, Survival, Migration Downstream_signaling->Proliferation

Caption: Simplified signaling pathway of c-Met and the inhibitory action of a quinoline-based inhibitor.

Experimental Protocols for Efficacy Evaluation

The determination of a kinase inhibitor's efficacy involves a series of well-defined experimental procedures, progressing from in vitro enzymatic assays to cell-based assays and potentially in vivo studies.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant c-Met kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • Test compound (6,7-dimethoxy-4-anilinoquinoline derivative) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the c-Met kinase, the substrate peptide, and the kinase buffer.

    • Add the diluted test compound to the wells. Include a positive control (known c-Met inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow IC50 Determination Workflow start Prepare Serial Dilutions of Inhibitor mix Combine Kinase, Substrate, Buffer, and Inhibitor start->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate detect Add Detection Reagent incubate->detect read Measure Signal detect->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: Workflow for determining the in vitro IC50 of a kinase inhibitor.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on c-Met signaling.

Protocol:

  • Reagents and Materials:

    • Cancer cell line with high c-Met expression (e.g., A549, MCF-7, MKN-45)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Kinase Selectivity Profiling: A Critical Consideration

While potent inhibition of the primary target is crucial, the selectivity of a kinase inhibitor is equally important for minimizing off-target effects and potential toxicity. Kinase selectivity is typically assessed by screening the inhibitor against a large panel of different kinases.[4] A highly selective inhibitor will show potent activity against its intended target with significantly less activity against other kinases. The 4-aminoquinoline derivative discussed in one study exhibited high selectivity for RIPK2, inhibiting only a few other kinases at a high concentration, which is a desirable characteristic for a therapeutic candidate.[4]

Future Directions and the Evolution of Quinoline-Based Inhibitors

The 6,7-dimethoxy-4-anilinoquinoline scaffold represents a promising starting point for the development of novel c-Met inhibitors. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to improve potency and selectivity.[5]

  • Optimization of Pharmacokinetic Properties: Enhancing drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of lead compounds in animal models of cancer.

Conclusion

While the specific kinase inhibitory profile of this compound remains to be elucidated, the broader class of quinoline-based compounds, particularly the 6,7-dimethoxy-4-anilinoquinoline derivatives, holds significant promise as potent and selective c-Met inhibitors. The comparative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to advance the discovery and development of the next generation of targeted cancer therapies. Continued exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

  • Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]

  • Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. (n.d.). PubMed. [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). PMC. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). PMC - NIH. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC - NIH. [Link]

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  • The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4‐Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria. (n.d.). PMC - NIH. [Link]

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A Comparative Guide to Validating Cellular Target Engagement of 7,8-Dimethoxyquinolin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful preclinical campaign. For novel chemical entities such as 7,8-Dimethoxyquinolin-4-amine, a member of a scaffold class known for its potential kinase inhibitory activity, robust target engagement validation is not merely a confirmatory step but a critical driver of lead optimization.[][2] This guide provides an in-depth comparison of contemporary methodologies for assessing the cellular target engagement of this compound, offering researchers the rationale and practical framework to select and implement the most appropriate strategy.

The quinoline and quinazoline cores are prevalent in a multitude of approved and investigational drugs, frequently targeting the ATP-binding pocket of protein kinases.[][2] Molecules like 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine serve as key intermediates in the synthesis of inhibitors for kinases such as EGFR and VEGFR.[] Given this precedent, this guide will focus on methodologies particularly suited for, but not limited to, the validation of kinase inhibitors.

We will dissect and compare three gold-standard, yet conceptually distinct, approaches: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Chemical Proteomics. Each method offers a unique lens through which to view the drug-target interaction, and the choice of assay can profoundly impact the trajectory of a drug discovery program.

Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement assay is a strategic decision guided by factors such as the availability of specific reagents, the desired throughput, and the specific questions being asked. Do we want to confirm a hypothesized target, or do we want to unbiasedly discover all potential targets? The following table summarizes the key characteristics of the three leading methodologies.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayChemical Proteomics (e.g., Kinobeads)
Principle Ligand-induced thermal stabilization of the target protein.[3][4]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[5][6]Affinity capture of target proteins on immobilized probes followed by mass spectrometry.[7][8][9]
Cellular Context Intact cells or cell lysates.[10][11]Intact cells.[5][12]Cell or tissue lysates.[7][8]
Target Agnostic? No, requires a specific antibody for detection (unless coupled with MS).No, requires genetic modification of the target protein.[12]Yes, can identify a broad range of targets in an unbiased manner.[9]
Reagent Requirement Validated antibody for the target protein.NanoLuc® fusion construct and a specific fluorescent tracer.[5][13]Immobilized broad-spectrum inhibitors (e.g., kinobeads) and mass spectrometry instrumentation.[7][14]
Throughput Low to medium (Western blot) or high (plate-based formats).[11]High.[5][12]Low to medium.
Data Output Thermal shift (ΔTm) or isothermal dose-response curves.[10]BRET ratio, IC50 values.[5][12]Target identification and relative quantification, dose-response curves.[7][8]
Key Advantage Label-free, applicable to endogenous proteins.[3][4]Real-time measurement in living cells, high sensitivity.[13]Unbiased target discovery, can identify off-targets.[14]

I. Cellular Thermal Shift Assay (CETSA): The Label-Free Approach

CETSA is predicated on the biophysical principle that the binding of a ligand, such as this compound, to its protein target increases the target's thermal stability.[3][4] This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.

Experimental Rationale & Workflow

The core of a CETSA experiment involves treating intact cells or cell lysates with the compound of interest, heating the samples across a range of temperatures, and then quantifying the amount of soluble target protein remaining.[11] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis A Seed and grow target cells B Treat cells with This compound or vehicle (DMSO) A->B Incubate C Aliquot and heat samples across a temperature gradient B->C Transfer D Lyse cells and separate soluble and precipitated fractions C->D Process E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E Analyze F Plot melting curves and determine thermal shift (ΔTm) E->F Calculate

Caption: CETSA experimental workflow.

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., a cancer cell line known to express the putative kinase target) and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Carefully collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.

  • Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the treated and vehicle control samples. The difference in the melting temperature (Tm) between the curves represents the thermal shift (ΔTm) induced by the compound.

II. NanoBRET™ Target Engagement Assay: A Live-Cell Proximity-Based Method

The NanoBRET™ assay is a powerful technology that measures compound binding to a specific protein target within living cells in real-time.[15] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.[6][13]

Experimental Rationale & Workflow

In this system, the target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target's active site is added to the cells. When the tracer is bound, the energy from the luciferase substrate catalysis is transferred to the tracer, generating a BRET signal. A competing compound, like this compound, will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[6][12]

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_plating Assay Plating cluster_compound_addition Compound Addition cluster_tracer_addition Tracer & Substrate cluster_readout Readout cluster_analysis Data Analysis A Transfect cells with NanoLuc®-target fusion plasmid B Plate transfected cells in assay plates A->B 24h C Add serial dilutions of This compound B->C Incubate D Add NanoBRET® tracer and Nano-Glo® substrate C->D Equilibrate E Measure luminescence at two wavelengths (donor and acceptor) D->E Measure F Calculate BRET ratio and determine IC50 E->F Calculate

Caption: NanoBRET™ Target Engagement Assay workflow.

Detailed Protocol: Adherent Cell NanoBRET™ Assay
  • Cell Preparation: Transfect HEK293T cells (or another suitable cell line) with a plasmid encoding the putative kinase target fused to NanoLuc® luciferase.

  • Assay Plating: One day post-transfection, harvest the cells and plate them in a white, 96- or 384-well assay plate.

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM I Reduced Serum Medium. Add the compound dilutions to the assay plate and incubate at 37°C for 2 hours.

  • Tracer and Substrate Addition: Prepare a solution containing the specific NanoBRET™ tracer (at a concentration near its EC50) and the Nano-Glo® substrate in Opti-MEM. Add this solution to the wells.

  • Signal Measurement: Read the plate within 10-20 minutes on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

III. Chemical Proteomics: An Unbiased View of the Target Landscape

For instances where the direct target of this compound is unknown or to proactively identify potential off-targets, chemical proteomics provides a powerful, unbiased approach. The "kinobeads" technology is a prime example, utilizing broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[7][14]

Experimental Rationale & Workflow

Cell lysate is pre-incubated with the free test compound (this compound). The compound will bind to its specific targets. Subsequently, the lysate is passed over the kinobeads. Proteins that are bound to the test compound will not be captured by the beads. By comparing the proteins captured from treated versus untreated lysates using quantitative mass spectrometry, one can identify the targets of the compound in a dose-dependent manner.[8][9]

Kinobeads_Workflow cluster_lysis Cell Lysis cluster_incubation Compound Incubation cluster_capture Affinity Capture cluster_digestion Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare cell lysate B Incubate lysate with This compound or vehicle A->B Treat C Add Kinobeads to capture unbound kinases B->C Compete D Wash beads and perform on-bead protein digestion C->D Isolate E Analyze peptides by LC-MS/MS D->E Analyze F Identify and quantify proteins; determine dose-dependent binding E->F Quantify

Caption: Chemical Proteomics (Kinobeads) workflow.

Detailed Protocol: Kinobeads Competition Binding Assay
  • Lysate Preparation: Grow cells to a high density and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by ultracentrifugation.

  • Compound Incubation: Aliquot the lysate and incubate with serial dilutions of this compound or vehicle control for 1 hour at 4°C.

  • Affinity Enrichment: Add the kinobeads slurry to the lysates and incubate for an additional hour at 4°C with gentle rotation to allow for the capture of unbound kinases.

  • Washing and Digestion: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and perform on-bead tryptic digestion overnight.

  • LC-MS/MS Analysis: Collect the resulting peptides and analyze them using a high-resolution quantitative mass spectrometer.

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance as a function of the this compound concentration. A dose-dependent decrease in abundance indicates that the compound is engaging that specific kinase.

Conclusion and Recommendations

Validating the cellular target engagement of this compound is a critical step in advancing it through the drug discovery pipeline. The choice of methodology should be tailored to the specific research question and available resources.

  • For confirming a hypothesized kinase target for which a good antibody is available, CETSA is an excellent choice. It is label-free and can be performed on endogenous proteins in their native cellular environment.

  • When a high-throughput screen is desired or for quantifying binding affinity in real-time within living cells, the NanoBRET™ assay is the superior option, provided that a suitable tracer is available or can be developed.

  • To unbiasedly identify the primary target(s) and potential off-targets of this compound, Chemical Proteomics using kinobeads is the most comprehensive approach. This method provides a global view of the compound's interactions with the cellular kinome, which is invaluable for understanding its mechanism of action and potential liabilities.

By carefully selecting and rigorously executing one or more of these powerful techniques, researchers can build a compelling data package that clearly demonstrates the cellular target engagement of this compound, paving the way for its further development as a potential therapeutic agent.

References
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  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]

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A Comparative Analysis of 7,8-Dimethoxyquinolin-4-amine and Its Fluoro-Substituted Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds with a broad spectrum of activities, including potent anticancer properties.[1][2] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse library of derivatives that can modulate various cellular pathways implicated in cancer progression. Among these, 7,8-dimethoxyquinolin-4-amine has emerged as a promising, albeit underexplored, scaffold. The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] This guide presents a comparative analysis of this compound and its putative fluoro-substituted analogs, drawing upon existing data for structurally related compounds to provide a framework for future research and development in this area. While direct comparative studies are limited, this analysis aims to provide valuable insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorine Substitution

The incorporation of fluorine into a drug candidate can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity and small atomic size can alter the electronic distribution of a molecule, impacting its pKa, lipophilicity, and ability to form hydrogen bonds.[3] These modifications can lead to:

  • Enhanced Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life.

  • Improved Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins.[3]

  • Increased Membrane Permeability: In some cases, fluorination can enhance a molecule's ability to cross cell membranes.

This guide will explore the hypothetical advantages of introducing fluorine at various positions of the this compound core.

Synthesis of this compound and its Analogs

The synthesis of 4-aminoquinoline derivatives can be achieved through several established methods. A common approach involves the cyclization of substituted anilines with a three-carbon synthon, such as in the Combes or Doebner-von Miller reactions.[4] For the synthesis of this compound and its fluoro-analogs, a plausible synthetic route would start from the appropriately substituted aniline.

General Synthetic Workflow

Synthetic Workflow A Substituted 2-Amino-3,4-dimethoxybenzaldehyde (or fluoro-substituted analog) B Reaction with a suitable ketone or β-ketoester A->B Step 1 C Cyclization (e.g., Friedländer Synthesis) B->C Step 2 D Introduction of the 4-amino group C->D Step 3 E Target Compound: This compound (or fluoro-substituted analog) D->E Step 4

Caption: A generalized synthetic workflow for 4-aminoquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilinoquinoline Derivatives

This protocol is adapted from a method used for synthesizing 7-fluoro- and 8-methoxy-4-anilinoquinolines and can be modified for this compound.[5]

  • Preparation of the 4-chloroquinoline intermediate:

    • Start with the corresponding substituted quinolin-4-ol.

    • Reflux the quinolin-4-ol in phosphorus oxychloride (POCl₃) for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Filter the resulting precipitate, wash with water, and dry to obtain the 4-chloroquinoline intermediate.

  • Nucleophilic substitution with aniline (or other amines):

    • Dissolve the 4-chloroquinoline intermediate in a suitable solvent such as isopropanol or ethanol.

    • Add the desired aniline or amine.

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and add a non-polar solvent (e.g., petroleum ether) to precipitate the product.

    • Filter the product, wash with a suitable solvent, and recrystallize from ethanol to obtain the purified 4-anilinoquinoline derivative.[5]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][6]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, BGC823) in a 96-well plate at a density of 5,000-10,000 cells per well.[1]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[1]

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.

Comparative Performance Analysis

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
4-Anilinoquinolines 4-(3'-Chlorophenylamino)-7-fluoroquinolineBGC-823 (Gastric)3.63[5]
4-(3'-Fluorophenylamino)-8-methoxyquinolineBGC-823 (Gastric)7.15[5]
Gefitinib (Reference)BGC-823 (Gastric)11.10[5]
4-Aminoquinazolines 6,7,8-Trimethoxy-N-(3-chlorophenyl)-4-aminoquinazolinePC3 (Prostate)9.8[7]
6,7,8-Trimethoxy-N-(4-fluorophenyl)-4-aminoquinazolinePC3 (Prostate)> 50[7]
Imatinib Mesylate (Reference)HCT116 (Colon)5.64 ± 0.68[8]

Analysis of the Data:

  • The data on 4-anilinoquinolines suggests that both 7-fluoro and 8-methoxy substitutions can lead to potent anticancer activity, with some derivatives showing superior performance to the reference drug gefitinib.[5]

  • The study on 4-aminoquinazolines indicates that the position of the fluoro-substituent on the N-aryl ring is critical for activity, with the 4-fluoro analog being significantly less active than the 3-chloro analog in that particular series.[7]

  • It is plausible that fluorination on the quinoline ring of this compound could enhance its anticancer potency, but the optimal position for substitution would need to be determined experimentally.

Potential Mechanisms of Action and Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[2]

Inhibition of Tyrosine Kinases

Many 4-anilinoquinoline and 4-aminoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[5][9] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Induction of Apoptosis

Some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10] This can be evaluated using techniques such as Annexin V staining followed by flow cytometry.

Experimental Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)
  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing and Resuspension: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.[1]

  • Staining: Add FITC Annexin V and Propidium Iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Future Directions and Conclusion

The comparative analysis presented in this guide, while based on inferences from structurally related compounds, highlights the potential of this compound and its fluoro-substituted analogs as a promising class of anticancer agents. The introduction of fluorine is a rational strategy to potentially enhance the potency and pharmacokinetic properties of the parent compound.

Key areas for future research include:

  • Systematic Synthesis and Evaluation: A focused synthetic effort is required to prepare a library of fluoro-substituted analogs of this compound with fluorine at various positions on the quinoline ring. These compounds should then be subjected to a comprehensive biological evaluation, including in vitro cytotoxicity against a panel of cancer cell lines and in vivo efficacy studies.

  • Direct Comparative Studies: Head-to-head comparisons of the parent compound with its fluoro-analogs are crucial to definitively establish the impact of fluorination on biological activity and physicochemical properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be essential for their further development. Kinase inhibition assays and apoptosis studies will be critical in this regard.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be necessary to assess the drug-like properties of the most promising candidates.

References

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Comparative Kinase Cross-Reactivity Profile of 7,8-Dimethoxyquinolin-4-amine and Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The quinoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the predicted cross-reactivity profile of 7,8-Dimethoxyquinolin-4-amine, a representative member of this structural class. In the absence of direct, publicly available large-scale screening data for this specific molecule, we present a comparative profile based on robust experimental data from structurally analogous 4-aminoquinoline and 6,7-dimethoxyquinazoline derivatives. We further delineate the authoritative experimental workflows required to empirically determine a compound's kinome-wide selectivity. This includes a detailed protocol for the industry-standard radiometric kinase activity assay and a guide to interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them critical targets in drug discovery, especially in oncology.[3] The quinoline ring system has proven to be a highly versatile and "druggable" scaffold for developing molecules that target the highly conserved ATP-binding site of these enzymes.[1][2] Specifically, the 4-aminoquinoline framework is a well-established pharmacophore found in numerous potent kinase inhibitors.[4][5]

The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. While potent on-target inhibition is desired for therapeutic effect, off-target activity against other kinases can lead to unforeseen side effects and dose-limiting toxicities.[6] Therefore, comprehensive kinase cross-reactivity profiling against a large, diverse panel of kinases is a mandatory step in the preclinical development of any new inhibitor candidate.[6] This guide uses this compound as a focal point to explore both a predicted selectivity profile based on its structural congeners and the gold-standard methodologies used to generate such essential data.

Predicted Kinase Selectivity Profile: A Comparative Analysis

While comprehensive screening data for this compound is not publicly available, we can infer a probable interaction profile by examining closely related molecules that have been extensively characterized. The 4-aminoquinoline core, often with methoxy substitutions at the 6 and 7 positions, is a recurring motif in inhibitors targeting several key kinase families.

Key Inferences from Structural Analogs:

  • EGFR and HER2: The 4-anilino-6,7-dimethoxyquinazoline scaffold is the basis for first-generation EGFR inhibitors like Gefitinib and Erlotinib.[5][7] The quinoline counterpart, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, is an exceptionally potent EGFR inhibitor.[8] This strongly suggests that this compound has the potential to interact with EGFR and other members of the ErbB family.

  • c-Met: A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a key driver in many cancers.[9] One analog demonstrated an IC50 value of 30 nM against c-Met.[9]

  • RIPK2: In a study focused on Receptor-Interacting Protein Kinase 2 (RIPK2), a 4-aminoquinoline derivative was identified as a highly potent inhibitor with an IC50 of 5.1 nM.[4] A subsequent selectivity screen of this compound against 70 kinases revealed significant activity (>90% inhibition at 1 µM) against a small number of off-target kinases, including Fyn, Lyn, BTK, and Abl.[4]

  • Src Family Kinases (SFKs): The 4-anilinoquinoline scaffold has also been successfully employed to develop potent inhibitors of Src kinase.[10] Given the overlap seen in the RIPK2 inhibitor profile, it is plausible that this compound could exhibit activity against members of the Src family.

Table 1: Comparative Kinase Activity of Structurally Related Compounds

Compound ClassPrimary Target(s)Reported Potency (IC50)Potential Off-Targets
4-Anilino-6,7-dimethoxyquinazolinesEGFR0.006 - 0.025 nM[8]Other ErbB family members
6,7-Dimethoxy-4-anilinoquinolinesc-Met30 nM[9]Not extensively reported
4-Aminoquinoline DerivativesRIPK25.1 nM[4]Fyn, Lyn, BTK, Abl[4]
4-Anilino-3-quinolinecarbonitrilesSrcLow nanomolar[10]Not extensively reported

Based on this comparative analysis, a hypothetical screening of this compound would likely reveal primary activity against receptor tyrosine kinases such as EGFR and c-Met , with potential cross-reactivity against certain non-receptor tyrosine kinases like Src, Abl, and BTK . Empirical validation is essential to confirm this prediction.

Experimental Workflow for Kinase Selectivity Profiling

Determining the cross-reactivity profile of an investigational compound is a systematic process. It begins with a broad screen at a single high concentration to identify initial hits, followed by more detailed dose-response studies to quantify potency (IC50) for any inhibited kinases.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Analysis Compound Test Compound (e.g., this compound) Screen Single-Dose Screen (e.g., 1 µM) vs. Large Kinase Panel (300+ kinases) Compound->Screen Data1 Identify 'Hits' (% Inhibition > Threshold, e.g., 50%) Screen->Data1 DoseResponse IC50 Determination (10-point dose response) for all 'Hit' Kinases Data1->DoseResponse Progress 'Hits' Data2 Generate IC50 Values Quantify Potency & Selectivity DoseResponse->Data2 Analysis Selectivity Analysis (e.g., Selectivity Score, Kinome Map) Data2->Analysis Analyze Data Report Comprehensive Cross-Reactivity Profile Analysis->Report

Caption: Workflow for determining kinase inhibitor selectivity.

Commercial services, such as those offered by Reaction Biology, provide access to extensive kinase panels covering the majority of the human kinome, streamlining this crucial drug discovery phase.[6][11]

Protocol Deep Dive: The Radiometric Filter Binding Assay

The radiometric kinase assay is widely regarded as the "gold standard" for in vitro kinase profiling.[12] Its primary advantage is the direct measurement of substrate phosphorylation, avoiding potential artifacts from modified substrates or coupling enzymes used in other methods.[12]

Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by a kinase onto a specific peptide or protein substrate. The phosphorylated substrate is then captured on a filter membrane, while unreacted [γ-³³P]ATP is washed away. The amount of radioactivity remaining on the filter is directly proportional to the kinase's activity.[13]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Kinase + Substrate + Test Compound + Buffer B Add [γ-³³P]ATP Incubate at 30°C A->B Start Reaction C Spot Reaction onto Phosphocellulose Filter Mat B->C Stop Reaction D Wash with Phosphoric Acid (Removes unreacted ATP) C->D E Dry Filter Mat & Quantify Radioactivity (Scintillation Counting) D->E

Caption: Key steps of the radiometric filter binding assay.

Detailed Step-by-Step Methodology

This protocol is a representative example and should be optimized for each specific kinase-substrate pair.

  • Reagent Preparation:

    • Kinase Buffer (1X): Prepare a buffer appropriate for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO, typically starting from 1 mM. Then, create intermediate dilutions in the kinase buffer.

    • ATP Stock: Prepare a stock solution of "hot" ATP by mixing unlabeled ATP with [γ-³³P]ATP to achieve the desired specific activity and final concentration (often at or near the Km for the specific kinase).

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the diluted test compound or DMSO vehicle (for control wells) to the appropriate wells of a 384-well polypropylene plate.

    • Add 10 µL of a master mix containing the kinase and its specific substrate peptide, prepared in 1X kinase buffer.

    • Causality: Pre-incubating the kinase with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature allows the compound to bind to the kinase before the enzymatic reaction is initiated.[14] This ensures that the measured inhibition reflects a true equilibrium state.

  • Initiation of Kinase Reaction:

    • Add 10 µL of the "hot" ATP solution to all wells to start the reaction. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains within the linear range.

  • Termination and Substrate Capture:

    • Following incubation, terminate the reaction by spotting 20 µL from each well onto a phosphocellulose filter mat (e.g., Whatman P81). The positively charged paper binds the negatively charged phosphorylated peptide substrate.[13]

  • Washing:

    • Wash the filter mat extensively (e.g., 3-4 times for 10 minutes each) in a bath of 0.75% phosphoric acid.

    • Self-Validation: This washing step is critical for the validity of the assay. It removes all unreacted [γ-³³P]ATP, ensuring that the detected signal comes only from the phosphate that has been enzymatically incorporated into the substrate.[12] Insufficient washing would lead to a high background and invalid results.

    • Perform a final rinse with acetone to facilitate rapid drying.

  • Detection and Data Analysis:

    • Allow the filter mat to dry completely.

    • Seal the mat in a sample bag with scintillation fluid and measure the radioactivity for each spot using a microplate scintillation counter.

    • Data Conversion: Convert the raw counts per minute (CPM) into percent inhibition relative to the DMSO controls using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_max_signal - CPM_background))

    • For dose-response experiments, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.

References

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  • Ye, F., et al. (2001). Inhibition of Src kinase activity by 4-phenylamino-3-quinolinecarbonitriles, part 2: Optimization of the side chain at C-7. Bioorganic & Medicinal Chemistry Letters, 11(8), 1045-1048. Available at: [Link]

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Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation of 7,8-Dimethoxyquinolin-4-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit in a high-throughput screen to a clinically effective therapeutic is long and fraught with challenges. A critical juncture in this process is establishing a robust in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the IVIVC for a promising, albeit understudied, molecule: 7,8-Dimethoxyquinolin-4-amine. While direct extensive research on this specific molecule is limited, we will leverage established principles and data from structurally similar quinoline and quinazoline derivatives to construct a logical and scientifically rigorous pathway for its evaluation.

The U.S. Food and Drug Administration (FDA) defines an IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[1] Establishing such a correlation is paramount; it can serve as a surrogate for bioequivalence studies, enhance product quality, and ultimately reduce the regulatory burden and the need for extensive human studies.[1][2][3][4]

This guide will not merely list protocols but will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. We will explore the necessary in vitro assays to define the molecule's activity and the subsequent in vivo models that can validate these findings in a complex biological system, always with the goal of creating a predictive bridge between the laboratory bench and preclinical outcomes.

Section 1: Characterizing the In Vitro Activity of this compound

The initial step in understanding the therapeutic potential of any compound is to characterize its activity in controlled, simplified biological systems. For a quinoline derivative like this compound, a common starting point is the investigation of its potential as an anticancer agent, given that many similar structures exhibit such properties.[5][6][7] A frequent mechanism of action for such compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[8][9]

Primary In Vitro Screening: Kinase Inhibition Assays

Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[10] Therefore, a primary investigation should involve screening this compound against a panel of kinases.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol is a classic and highly sensitive method for determining kinase activity.[10][11]

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., from a panel of oncogenic kinases).

    • Kinase-specific substrate peptide or protein.

    • [γ-³²P]ATP (radiolabeled ATP).

    • Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Phosphocellulose paper.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microcentrifuge tube, combine the kinase, its substrate, and the kinase reaction buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

Rationale for Experimental Choices:

  • Radiometric Assay: This method directly measures the transfer of the phosphate group from ATP to the substrate, providing a highly sensitive and direct measure of kinase activity.[10]

  • Kinase Panel: Screening against a broad panel of kinases is crucial for determining both the potency and the selectivity of the inhibitor. High selectivity is a desirable trait for a drug candidate to minimize off-target effects.

Cellular Activity: Cytotoxicity Assays

Once a direct molecular target is identified, the next logical step is to assess the compound's effect on whole cells. Cytotoxicity assays determine the concentration of the compound that is toxic to cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[6][12]

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well microtiter plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Data Summary Table: Hypothetical In Vitro Activity of this compound

Assay TypeTarget/Cell LineEndpointResult
Kinase InhibitionKinase XIC₅₀50 nM
Kinase InhibitionKinase YIC₅₀> 10 µM
CytotoxicityHCT116 (Colon Cancer)GI₅₀200 nM
CytotoxicityMCF-7 (Breast Cancer)GI₅₀500 nM

Section 2: Evaluating In Vivo Efficacy and Pharmacokinetics

While in vitro assays provide crucial initial data, they lack the complexity of a whole organism.[13] In vivo studies are essential to understand how a compound behaves in a living system, considering factors like absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in a more physiologically relevant tumor microenvironment.[14]

Preclinical In Vivo Models: Human Tumor Xenografts

The most common in vivo models for anticancer drug screening are human tumor xenografts in immunocompromised mice.[13][14][15] These models involve implanting human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow.[14]

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Model:

    • Immunocompromised mice (e.g., athymic nude or SCID mice).[14]

  • Procedure:

    • Inject a suspension of human cancer cells (e.g., HCT116) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor volume for each mouse at each time point.

    • Plot the mean tumor volume ± standard error for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Perform statistical analysis to determine the significance of the difference in tumor growth between the treated and control groups.

Workflow for In Vitro to In Vivo Translation

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_screening Biochemical Assay (e.g., Kinase Inhibition) cell_based_assay Cellular Assay (e.g., Cytotoxicity) in_vitro_screening->cell_based_assay Identifies Potent Hits ivivc IVIVC Model Development in_vitro_screening->ivivc Generates In Vitro Data pk_studies Pharmacokinetic Studies (ADME) cell_based_assay->pk_studies Promising Candidate Selection efficacy_studies Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies Informs Dosing Regimen efficacy_studies->ivivc Generates In Vivo Data

Caption: A streamlined workflow from initial in vitro screening to in vivo validation for establishing an IVIVC.

Section 3: Forging the Correlation: The Mathematical Bridge

The ultimate goal is to establish a mathematical relationship between the in vitro and in vivo data.[1][2] For anticancer drugs, this can be more complex than for oral dosage forms where dissolution is the primary in vitro parameter. However, a correlation can often be established between in vitro potency (e.g., IC₅₀ or GI₅₀) and in vivo efficacy (e.g., TGI).

Conceptual Framework for IVIVC in Oncology

Oncology_IVIVC cluster_invitro In Vitro Parameters cluster_invivo In Vivo Outcomes cluster_correlation Predictive Model ic50 IC50 / GI50 (Potency) ivivc_model IVIVC ic50->ivivc_model Correlates with selectivity Kinase Selectivity tgi Tumor Growth Inhibition (Efficacy) pk_params AUC, Cmax (Exposure) pk_params->ivivc_model Influences ivivc_model->tgi Predicts

Caption: The conceptual model for establishing an IVIVC for an anticancer agent.

Data Comparison Table: Hypothetical IVIVC Data for this compound

ParameterIn Vitro ResultIn Vivo ResultCorrelation Strength
Activity HCT116 GI₅₀: 200 nMHCT116 Xenograft TGI: 65% at 20 mg/kgStrong
Exposure N/APlasma AUC: 500 ng*h/mLN/A
Toxicity N/ABody weight loss: <5%Well-tolerated

A strong correlation would suggest that the in vitro cytotoxicity assay is a good predictor of in vivo antitumor activity for this class of compounds. This would allow for more rapid and cost-effective screening of future analogs of this compound, with a higher degree of confidence that promising in vitro results will translate to in vivo efficacy.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of efficient and effective drug development. For a novel compound like this compound, a systematic approach beginning with targeted in vitro assays to determine its mechanism and potency, followed by well-designed in vivo studies to assess its efficacy and pharmacokinetic profile, is essential. The ultimate goal is to build a predictive mathematical model that links the laboratory data to preclinical outcomes. This not only de-risks the drug development process but also accelerates the journey of potentially life-saving therapeutics to the clinic. The principles and methodologies outlined in this guide, while using this compound as a case study, provide a universally applicable framework for the IVIVC of novel chemical entities.

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A Comparative Guide to the Anti-proliferative Effects of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the anti-proliferative effects of various 4-aminoquinoline derivatives, intended for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies, this document provides a comprehensive overview of structure-activity relationships, mechanisms of action, and experimental protocols to aid in the evaluation and development of this promising class of anti-cancer compounds.

Introduction: The Resurgence of 4-Aminoquinolines in Oncology

The 4-aminoquinoline scaffold, historically the backbone of widely used anti-malarial drugs like chloroquine, has garnered significant attention in oncology for its potent anti-proliferative properties.[1][2] The versatility of this heterocyclic system allows for a wide range of structural modifications, leading to a diverse library of derivatives with varying efficacies and mechanisms of action against numerous cancer cell lines.[3][4] This guide will delve into a comparative analysis of these derivatives, providing a framework for understanding their therapeutic potential.

Comparative Anti-proliferative Activity of 4-Aminoquinoline Derivatives

The anti-proliferative efficacy of 4-aminoquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of various 4-aminoquinoline derivatives against several common cancer cell lines, as reported in the scientific literature.

Derivative Name/StructureCancer Cell LineIC50 (µM)Reference
ChloroquineMCF-720.72
ChloroquineMDA-MB-46824.36
AmodiaquineMDA-MB-468>100
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineMCF-72.1[3][6]
N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amineMCF-71.9[3][6]
2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amineMCF-72.5[3][6]
N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amineMCF-72.8[3][6]
Primaquine fumardiamide derivative (3a)MCF-72.5[4]
Primaquine fumardiamide derivative (3a)HCT 1163.1[4]
Primaquine fumardiamide derivative (3a)H4604.2[4]
Mefloquine fumardiamide derivative (4a)MCF-71.8[4]
Mefloquine fumardiamide derivative (4a)HCT 1162.2[4]
Mefloquine fumardiamide derivative (4a)H4603.5[4]

Molecular Mechanisms of Action: Beyond Lysosomotropism

While the lysosomotropic properties of 4-aminoquinolines contribute to their anti-cancer effects, their primary mechanism of anti-proliferative action often involves the modulation of key cellular signaling pathways.[2] A frequently implicated pathway is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[7][8][9]

Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[7][8] Several 4-aminoquinoline derivatives have been shown to inhibit this pathway at various points, thereby arresting the cell cycle and inducing apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminoquinolines 4-Aminoquinoline Derivatives Aminoquinolines->PI3K Inhibition Aminoquinolines->Akt Inhibition Aminoquinolines->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aminoquinoline derivatives.

Structure-Activity Relationship (SAR) Analysis

The anti-proliferative potency of 4-aminoquinoline derivatives is intrinsically linked to their chemical structure. Modifications at various positions of the quinoline ring and the amino side chain can dramatically influence their biological activity.

  • Position 7 of the Quinoline Ring: Substitution at this position is critical for activity. Electron-withdrawing groups, such as a chloro (-Cl) or trifluoromethyl (-CF3) group, generally enhance anti-proliferative effects.[10]

  • The 4-Amino Side Chain: The nature of the substituent at the 4-amino position significantly impacts potency. The length and branching of the alkyl chain, as well as the presence of additional functional groups, can modulate the compound's ability to interact with its molecular targets. For instance, the incorporation of bulky aromatic or heteroaromatic rings can lead to increased cytotoxicity.[3][6]

SAR_4_Aminoquinoline cluster_scaffold 4-Aminoquinoline Scaffold cluster_modifications Key Modification Sites Scaffold R7 Position 7: - Cl, -CF3 (Electron-withdrawing) Enhances Activity R4 4-Amino Side Chain: - Alkyl chain length & branching - Aromatic/heteroaromatic rings Modulates Potency

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A Researcher's Guide to the Head-to-Head Evaluation of EGFR Inhibitors: Gefitinib vs. 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted oncology, with its aberrant signaling driving the pathogenesis of numerous malignancies, most notably non-small cell lung cancer (NSCLC).[1][2] Gefitinib ('Iressa'), a first-generation EGFR tyrosine kinase inhibitor (TKI), revolutionized the treatment paradigm for patients with activating EGFR mutations.[3][4][5] It functions as a reversible, ATP-competitive inhibitor, effectively shutting down the kinase activity of the receptor.[6][7][8] However, the clinical utility of gefitinib is frequently curtailed by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[3][9][10]

This reality necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. The 4-anilinoquinoline core, a structural relative of gefitinib's quinazoline scaffold, represents a promising avenue of investigation.[11] This guide provides a direct, head-to-head comparative framework for evaluating the established drug, gefitinib, against a representative investigational compound, 7,8-Dimethoxyquinolin-4-amine.

Our objective is not to present definitive, pre-existing comparative data, which is not yet established in the public domain for this compound. Instead, we aim to provide the scientific rationale and detailed experimental blueprint for researchers to conduct such a comparison. We will delve into the mechanistic underpinnings, propose a logical experimental workflow, and provide self-validating protocols to ensure data integrity and reproducibility.

Part 1: The Mechanistic Landscape of EGFR Inhibition

At its core, the therapeutic strategy is to interrupt the phosphorylation cascade initiated by EGFR. Upon binding of ligands like EGF, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This creates docking sites for adaptor proteins that activate critical downstream pro-survival and proliferative pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR axes.[12][13][14]

Both gefitinib and quinoline-based inhibitors are designed to occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation event that serves as the master switch for these downstream signals.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitors Gefitinib or This compound Inhibitors->EGFR Inhibits ATP Binding

Figure 1: The EGFR signaling cascade and the point of therapeutic intervention by ATP-competitive inhibitors.

Part 2: A Comparative Profile of the Molecules

A direct comparison begins with the fundamental properties of each compound. While both are small molecule inhibitors, their core structures dictate their interaction with the target and potential off-target effects.

FeatureGefitinibThis compound
Core Scaffold Quinazoline[7]Quinoline
Mechanism Reversible ATP-competitive inhibitor of EGFR tyrosine kinase.[6]Presumed ATP-competitive inhibitor based on structural class.[11]
Key Interactions Binds to the ATP pocket of the EGFR kinase domain.[8]Hypothesized to bind the ATP pocket; dimethoxy groups may form additional interactions influencing potency or selectivity.
Known Resistance T790M mutation reduces binding affinity; bypass track activation (e.g., MET amplification).[3][9][10]Activity against T790M and other resistance mutations is a key unevaluated parameter.
Clinical Status FDA-approved for NSCLC with activating EGFR mutations.[4][15]Investigational compound; not clinically approved.

Part 3: A Framework for Experimental Comparison

To objectively compare these two compounds, a tiered experimental approach is necessary, moving from direct target engagement to cellular effects.

Biochemical Potency: In Vitro Kinase Assays

The first crucial experiment is to determine the direct inhibitory effect of each compound on the enzymatic activity of the EGFR kinase. This is quantified as the half-maximal inhibitory concentration (IC50). It is critical to test against not only wild-type (WT) EGFR but also the most common activating and resistance mutations.

Rationale for Experimental Design: A successful next-generation inhibitor should demonstrate high potency against activating mutations (e.g., L858R, Exon 19 del) while having significantly lower activity against WT EGFR to minimize toxicity (a wider "therapeutic window").[16] Crucially, its potency against the T790M resistance mutant will determine its potential to treat relapsed patients.[17]

Table 1: Comparative EGFR Kinase Inhibition Profile (IC50, nM)

Compound EGFR (Wild-Type) EGFR (L858R) EGFR (L858R+T790M)
Gefitinib ~20-40 nM ~5-20 nM >1,000 nM[18]

| This compound | To Be Determined | To Be Determined | To Be Determined |

Cellular Efficacy: Anti-Proliferative Assays

Moving into a biological context, the next step is to assess the ability of the compounds to inhibit the growth of cancer cell lines whose survival is dependent on EGFR signaling. This is typically measured as the half-maximal growth inhibition concentration (GI50).

Rationale for Experimental Design: This assay confirms that the compound can penetrate the cell membrane and inhibit the target in its native environment. Using a panel of cell lines with different EGFR statuses (WT, mutant, resistant) provides a direct link between target inhibition and cellular outcome.[19][20]

Table 2: Comparative Anti-Proliferative Activity in NSCLC Cell Lines (GI50, µM)

Cell Line EGFR Status Gefitinib[18] This compound
A549 Wild-Type >10 To Be Determined
HCC827 Exon 19 Deletion (Sensitive) ~0.015 To Be Determined

| H1975 | L858R + T790M (Resistant) | >10 | To Be Determined |

Part 4: Core Experimental Protocols

The integrity of a comparative study rests on robust and well-controlled experimental execution. Below is a detailed workflow and a specific protocol for assessing target engagement within the cell.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Validation Start Compound Acquisition & QC KinaseAssay In Vitro Kinase Assay (IC50 vs. WT, L858R, T790M) Start->KinaseAssay ProlifAssay Cell Proliferation Assay (GI50 in A549, HCC827, H1975) KinaseAssay->ProlifAssay Potency Confirmed WesternBlot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) ProlifAssay->WesternBlot Cellular Activity Confirmed ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) WesternBlot->ApoptosisAssay PK_PD Pharmacokinetics & Pharmacodynamics ApoptosisAssay->PK_PD Mechanism Confirmed Xenograft Tumor Xenograft Model (e.g., H1975 in nude mice) PK_PD->Xenograft

Figure 2: Tiered experimental workflow for the comprehensive evaluation of a novel EGFR inhibitor against an established standard.

Protocol: Western Blot for Phospho-EGFR Signaling

This protocol provides a definitive readout of on-target activity by directly measuring the phosphorylation status of EGFR and its key downstream effectors.

Objective: To determine the concentration-dependent inhibition of EGF-induced EGFR, AKT, and ERK phosphorylation by gefitinib and this compound in a relevant cell line (e.g., HCC827).

Methodology:

  • Cell Seeding and Serum Starvation:

    • Plate HCC827 cells in 6-well plates at a density that will result in 70-80% confluency the next day.

    • Causality: This density ensures cells are in a logarithmic growth phase and provides sufficient material for lysis without being over-confluent, which can alter signaling.

    • Once adhered, wash cells with PBS and switch to serum-free medium for 16-24 hours.

    • Causality: Serum starvation minimizes basal EGFR activation from growth factors present in fetal bovine serum, ensuring a low baseline and a robust, observable signal upon EGF stimulation.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of gefitinib and this compound in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate starvation medium and add the inhibitor-containing medium to the cells. Incubate for 2 hours at 37°C.

    • Causality: A 2-hour pre-incubation is typically sufficient for the compounds to reach equilibrium and inhibit the target kinase before ligand stimulation.

  • Ligand Stimulation:

    • Stimulate the cells by adding human recombinant EGF directly to the medium to a final concentration of 50 ng/mL. Incubate for 10 minutes at 37°C. Include an unstimulated, vehicle-treated control well.

    • Causality: A 10-minute stimulation provides a strong, synchronous phosphorylation signal that is transient enough to be captured effectively.

  • Cell Lysis and Protein Quantification:

    • Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.

    • Causality: Working on ice and using cold buffers is critical to inhibit endogenous phosphatase and protease activity, preserving the phosphorylation state of the proteins.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Causality: Equal protein loading in the subsequent steps is the most critical variable for accurate, semi-quantitative comparison between samples.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-p44/42 MAPK (ERK1/2)

      • Total p44/42 MAPK (ERK1/2)

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane extensively with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Part 5: Conclusion and Future Directions

Gefitinib remains a vital therapeutic and an essential benchmark for the development of new EGFR inhibitors.[5] A novel compound like this compound can only be considered a viable clinical candidate if it demonstrates a clear and compelling advantage over this established standard.

The experimental framework outlined above provides a rigorous pathway for such a comparison. The critical differentiator for this compound will be its performance against the T790M resistance mutation. Should this quinoline derivative—or an optimized analogue—demonstrate potent inhibition of T790M-mutant EGFR both biochemically and cellularly, while maintaining a favorable therapeutic window over wild-type EGFR, it would represent a significant advancement. Subsequent evaluation in in vivo xenograft models using cell lines like H1975 would be the logical next step to confirm its therapeutic potential in overcoming acquired resistance to first-generation TKIs.[21][22][23] This structured, head-to-head approach is fundamental to the rational design and development of the next generation of targeted cancer therapies.

References

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  • Title: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Source: Taylor & Francis Online URL: [Link]

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evaluating the selectivity of 7,8-Dimethoxyquinolin-4-amine for specific cancer cell lines.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Selectivity of 7,8-Dimethoxyquinolin-4-amine for Specific Cancer Cell Lines

Introduction: The Quinoline Scaffold and the Quest for Selective Cancer Therapeutics

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities, including a number of established and experimental anticancer agents.[1][2] Its derivatives have been shown to exert antitumor effects through diverse mechanisms, such as the inhibition of critical signaling molecules like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGFR), interference with DNA replication via topoisomerase inhibition, and the induction of programmed cell death (apoptosis).[3][4][5][6]

This guide focuses on a specific, promising derivative: This compound . While extensive data exists for structurally related quinolines and quinazolines, a comprehensive selectivity profile for this particular compound is not yet established in publicly available literature. Therefore, this document serves as a technical blueprint for researchers, outlining a rigorous, multi-step experimental strategy to evaluate its potency and selectivity against a panel of cancer cell lines. We will detail the scientific rationale behind each experimental choice, provide validated protocols, and establish a framework for comparing its performance against relevant alternatives.

Compound Profile & Hypothesized Mechanism of Action

The structure of this compound, with its 4-amino group and methoxy substitutions at positions 7 and 8, suggests potential interactions with ATP-binding pockets of various kinases. Structurally similar 4-anilinoquinolines and 4-anilinoquinazolines are known to be potent EGFR inhibitors.[3] Furthermore, other substituted quinazolines have demonstrated activity against the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation that is often dysregulated in cancers like colorectal and hepatocellular carcinoma.[7][8]

Based on this structural homology, we can hypothesize that this compound may exert its anticancer effects by:

  • Inhibiting receptor tyrosine kinases such as EGFR or VEGFR.

  • Disrupting the Wnt/β-catenin signaling cascade.

  • Inducing apoptosis through intrinsic or extrinsic pathways.

Our experimental design is therefore constructed to test these hypotheses and establish a clear selectivity profile.

Comparative Framework: Establishing a Performance Baseline

To meaningfully evaluate this compound, its performance must be benchmarked against both a standard-of-care drug and other relevant quinoline-based compounds.

  • Gefitinib: An FDA-approved EGFR inhibitor with a 4-anilinoquinazoline core. It serves as an excellent benchmark for potential EGFR-targeting activity.[3]

  • Compound 18B (from Neogi et al., 2022): A 4,7-disubstituted 8-methoxyquinazoline derivative shown to inhibit the β-catenin/TCF4 signaling pathway. This provides a comparator for Wnt/β-catenin pathway activity.[7][8]

  • Topotecan: A well-known Topoisomerase I inhibitor, included to explore alternative mechanisms common to quinoline derivatives.[9]

Experimental Design: A Step-by-Step Evaluation Workflow

Our evaluation follows a logical progression from a broad primary screen to more focused mechanistic assays. This workflow ensures that resources are directed toward the most promising lines of inquiry.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Mechanistic Analysis cluster_2 Phase 3: Data Synthesis A Select Diverse Cell Line Panel (Cancer & Non-Cancerous) B Cell Viability Assay (MTT/Resazurin) 72-hour incubation A->B C Calculate IC50 Values (Half-maximal Inhibitory Concentration) B->C D Calculate Selectivity Index (IC50 Normal / IC50 Cancer) C->D High Potency Leads E Apoptosis Confirmation Assay (Western Blot for Cleaved PARP, Caspase-3) D->E F Hypothesis-Driven Target Analysis (e.g., pEGFR, β-catenin levels) E->F G Comparative Data Summary Table F->G H Final Report & Conclusion G->H

Caption: Experimental workflow for evaluating compound selectivity.

Part 1: Rationale for Cell Line Selection

The choice of cell lines is critical for determining selectivity. A well-curated panel should include cells from different tissue origins and with known molecular characteristics relevant to our hypothesized targets.

Cell LineCancer TypeKey CharacteristicsRationale
A549 Non-Small Cell LungEGFR wild-typeTo assess activity in EGFR-normal lung cancer.
HCT116 Colorectal CarcinomaHigh Wnt/β-catenin signalingTo test the hypothesis of Wnt pathway inhibition.[7]
HepG2 Hepatocellular CarcinomaHigh Wnt/β-catenin signalingA second model for Wnt pathway activity.[8]
BGC823 Gastric CarcinomaHigh EGFR expressionA model for EGFR-dependent gastric cancer.[3]
MCF-7 Breast AdenocarcinomaEstrogen receptor-positiveA common breast cancer model to broaden the profile.
CRL1459 Non-cancerous ColonNormal Colon FibroblastCritical Control: To determine general cytotoxicity and calculate the selectivity index.[10]
Part 2: Primary Screening - IC50 Determination

The initial step is to determine the concentration of this compound that inhibits 50% of cell growth (IC50). This is a fundamental measure of a compound's potency. A lower IC50 value indicates higher potency. We will use a colorimetric assay like MTT or a fluorometric assay like resazurin, which measure the metabolic activity of viable cells.[11][12]

Detailed Protocol: MTT Cell Viability Assay for IC50 Determination is available in the Protocols section below.

Part 3: Data Interpretation and Secondary Assays

The IC50 values from the primary screen will guide our next steps. We will generate a comparative data table to contextualize the potency of this compound.

Table 1: Comparative IC50 Data (Hypothetical & Literature-Based)

Cell LineThis compound (IC50, µM)Gefitinib (IC50, µM)Compound 18B (IC50, µM)Selectivity Index (SI) for 7,8-DMQ-4-A
A549Hypothetical Value~20-30>25Calculate: IC50(CRL1459) / IC50(A549)
HCT116Hypothetical Value>505.64 ± 0.68[7]Calculate: IC50(CRL1459) / IC50(HCT116)
HepG2Hypothetical Value>5010.21 ± 1.12[7]Calculate: IC50(CRL1459) / IC50(HepG2)
BGC823Hypothetical Value19.27 ± 1.55[3]N/ACalculate: IC50(CRL1459) / IC50(BGC823)
MCF-7Hypothetical Value~5-10N/ACalculate: IC50(CRL1459) / IC50(MCF-7)
CRL1459Hypothetical Value>50N/AN/A

The Selectivity Index (SI) is a crucial metric, calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value (ideally >2) indicates that the compound is preferentially toxic to cancer cells over normal cells, a highly desirable characteristic for a therapeutic agent.[10]

If this compound shows high potency and a favorable SI in specific cell lines, we proceed to mechanistic studies on those lines.

Part 4: Mechanistic Deep Dive - Apoptosis Induction

A key question is whether the observed cytotoxicity is due to the induction of apoptosis. This can be robustly determined by Western blot analysis, looking for the cleavage of key apoptotic proteins like PARP and Caspase-3.[13][14] The appearance of cleaved fragments is a hallmark of apoptotic cell death.[15]

G cluster_pathway Apoptosis Signaling Cascade cluster_detection Western Blot Detection ProCasp9 Pro-Caspase-9 Casp9 Active Caspase-9 ProCasp9->Casp9 Apoptotic Signal ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP (116 kDa) Casp3->PARP WB_C3 Detect Pro- and Cleaved Caspase-3 Casp3->WB_C3 cPARP Cleaved PARP (89 kDa) PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis WB_PARP Detect Full-length and Cleaved PARP cPARP->WB_PARP

Caption: Apoptosis confirmation via Western blot detection.

Detailed Protocol: Western Blot for Apoptosis Markers is available in the Protocols section below.

Protocols

MTT Cell Viability Assay for IC50 Determination

This protocol is adapted from standard methodologies.[16]

Materials:

  • Selected cell lines (A549, HCT116, etc.)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound, dissolved in DMSO to a stock concentration of 10 mM

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[17] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with DMSO at the same final concentration as the highest drug dose, and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.[18][19]

Western Blot for Apoptosis Markers

This protocol is based on established Western blotting procedures for detecting caspase activation.[15][20]

Materials:

  • Cells treated with this compound (at 1x and 2x IC50 concentrations) and untreated controls.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris).

  • PVDF membrane.

  • Blocking Buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-PARP, Mouse anti-β-Actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treating cells for a relevant time point (e.g., 24 or 48 hours), collect both adherent and floating cells to ensure apoptotic cells are not lost.[20] Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the resulting bands. An increase in the cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) in treated samples compared to controls confirms the induction of apoptosis.[14] β-Actin (~42 kDa) should remain constant, confirming equal protein loading.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for evaluating the selectivity and mechanism of action of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust data package. The key to a meaningful evaluation lies in the careful selection of a diverse cell line panel, the inclusion of appropriate benchmarks, and the rigorous application of validated protocols. The resulting selectivity profile will be instrumental in determining the future trajectory of this compound in the drug development pipeline.

References

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  • Abdel-Ghani, T.M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 13(7), 863-876. [Link]

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  • Wei, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 29(19), 126630. [Link]

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A Comparative Analysis of Quinazoline and Quinoline Scaffolds in G9a Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The histone methyltransferase G9a (EHMT2) has emerged as a compelling target in drug discovery, particularly in oncology, due to its role in regulating gene expression through the methylation of histone H3 on lysine 9 (H3K9).[1][2][3][4] Its overexpression in various cancers and its involvement in silencing tumor suppressor genes have spurred the development of small molecule inhibitors.[1][3][5] Among the most explored chemotypes are those based on the quinazoline and quinoline scaffolds. This guide provides an in-depth comparative study of these two scaffolds, offering insights into their structure-activity relationships (SAR), inhibitory potency, and cellular activity, supported by experimental data and protocols to aid researchers in the field.

G9a and GLP: A Tale of Two Homologous Methyltransferases

G9a and its homolog, G9a-like protein (GLP or EHMT1), share approximately 80% sequence identity within their catalytic SET domains and often function as a heterodimeric complex to catalyze H3K9 mono- and dimethylation.[6] While both are implicated in transcriptional repression, they can have distinct biological functions, making the development of selective inhibitors a key objective for dissecting their individual roles.[7] The high degree of homology presents a significant challenge in achieving selectivity, a crucial aspect to consider when evaluating inhibitor scaffolds.[6][8]

The Quinazoline Scaffold: A Pioneering Framework

The quinazoline core was one of the first scaffolds to be identified for potent G9a inhibition, with BIX-01294 being a landmark discovery.[9][10] This scaffold has been extensively explored, leading to the development of highly potent inhibitors such as UNC0638 and UNC0642.[7][10]

Structure-Activity Relationship (SAR) of Quinazoline Inhibitors

Extensive SAR studies on the 2,4-diamino-7-aminoalkoxy-quinazoline scaffold have revealed several key structural features that govern potency and selectivity[1][2]:

  • The 7-Aminoalkoxy Side Chain: This region is critical for achieving high potency. The nature of the amine at the terminus of this chain significantly influences activity, with a basic nitrogen being crucial for retaining high potency.[1]

  • The 2-Amino and 4-Amino Groups: Modifications at these positions are generally well-tolerated, allowing for the fine-tuning of physicochemical properties and selectivity.[11] For instance, the incorporation of a lysine-mimicking n-propyl-pyrrolidine at the 4-position led to a significant enhancement in potency.[12]

The Quinoline Scaffold: An Evolution for Enhanced Potency

In the quest for more potent and potentially more selective G9a inhibitors, the quinoline scaffold emerged as a promising alternative to the quinazoline core. The isosteric replacement of the N2 nitrogen of the quinazoline ring with a carbon atom to form the quinoline scaffold has been shown to increase the basicity of the N1 nitrogen, which is crucial for binding to G9a and can lead to higher inhibitory potency.[13]

Head-to-Head Comparison: Quinazoline vs. Quinoline

Direct comparative studies have demonstrated that quinoline analogs can exhibit improved potency against G9a compared to their quinazoline counterparts.[6] For example, the direct quinoline derivatives of the GLP-selective inhibitors MS0124 and MS012 retained high potency for GLP and displayed improved potency for G9a.[6] While this improved potency can be advantageous, it sometimes comes at the cost of selectivity over GLP.[6]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activities of key quinazoline and quinoline-based G9a/GLP inhibitors.

CompoundScaffoldG9a IC50 (nM)GLP IC50 (nM)Selectivity (GLP/G9a)Reference
BIX-01294 Quinazoline~1,700~1,500~0.9[10]
UNC0224 Quinazoline15201.3[11]
UNC0638 Quinazoline<10<15~1.5[10]
MS0124 Quinazoline440 ± 6313 ± 40.03 (GLP selective)[6][7]
MS3748 Quinazoline295 ± 1035 ± 20.017 (GLP selective)[6]
Compound 38 Quinoline92 ± 336 ± 20.065 (GLP selective)[6]
Compound 39 Quinoline110 ± 4211 ± 40.1 (GLP selective)[6]
A-366 Spiro-indole3.33811.5[12]
CSV0C018875 Quinoline(Potent inhibitor)Not ReportedNot Reported[14]

Note: IC50 values can vary between different assay formats.

Visualizing the Scaffolds and Inhibition Mechanism

To better understand the structural differences and the general mechanism of action, the following diagrams are provided.

cluster_quinazoline Quinazoline Scaffold cluster_quinoline Quinoline Scaffold quinazoline quinoline

Caption: Core structures of the quinazoline and quinoline scaffolds.

G9a_Inhibition G9a_GLP G9a/GLP Complex H3K9me1_me2 H3K9me1/me2 G9a_GLP->H3K9me1_me2 Methylation SAH S-adenosyl homocysteine (SAH) G9a_GLP->SAH H3K9 Histone H3 (H3K9) H3K9->G9a_GLP SAM S-adenosyl methionine (SAM) SAM->G9a_GLP Inhibitor Quinazoline/Quinoline Inhibitor Inhibitor->G9a_GLP Inhibition Gene_Silencing Transcriptional Repression/ Gene Silencing H3K9me1_me2->Gene_Silencing

Caption: Simplified pathway of G9a-mediated H3K9 methylation and its inhibition.

Experimental Protocols for Assessing G9a Inhibition

Accurate and reproducible assessment of inhibitor potency is paramount. Below are detailed protocols for key biochemical and cellular assays.

Biochemical G9a Inhibition Assay (Radioactivity-based)

This scintillation proximity assay (SPA) measures the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated histone H3 peptide substrate.

Materials:

  • Purified recombinant G9a enzyme

  • Biotinylated H3(1-21) peptide substrate

  • [³H]-S-adenosyl-L-methionine (SAM)

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

  • Stop Solution: 5 M guanidine hydrochloride

  • Streptavidin-coated SPA beads

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilution.

  • Add 10 µL of a solution containing G9a enzyme and the H3 peptide in assay buffer.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of [³H]-SAM in assay buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 10 µL of the stop solution containing streptavidin-coated SPA beads.

  • Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.

  • Read the plate on a scintillation counter.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.[6]

Cellular G9a Inhibition Assay (In-Cell Western)

This immunofluorescence-based assay directly quantifies the levels of H3K9me2 within cells, providing a direct measure of G9a inhibition in a cellular context.[10][15][16]

Materials:

  • MDA-MB-231 cells (or other suitable cell line with robust H3K9me2 levels)[15][16]

  • 96-well black, clear-bottom microplate

  • Cell culture medium

  • Test compound

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary antibody against H3K9me2

  • Infrared dye-conjugated secondary antibody

  • DNA stain for normalization (e.g., DRAQ5)

  • Near-infrared imaging system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the test compound for 48-72 hours.[10]

  • Wash cells with PBS and fix with the fixation solution for 20 minutes.

  • Wash cells and permeabilize with the permeabilization buffer for 20 minutes.

  • Block with blocking buffer for 1.5 hours.

  • Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.

  • Wash and incubate with the infrared dye-conjugated secondary antibody and DNA stain for 1 hour.

  • Wash and acquire the signal using a near-infrared imager.

  • Normalize the H3K9me2 signal to the DNA stain signal to account for cell number.

  • Determine the IC50 value from the dose-response curve.

ICW_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor A->B C Fix and Permeabilize Cells B->C D Block Non-specific Binding C->D E Incubate with Primary Antibody (anti-H3K9me2) D->E F Incubate with Secondary Antibody (IR-dye) & DNA Stain E->F G Image and Quantify Fluorescence F->G H Normalize and Calculate IC50 G->H

Caption: Workflow for the In-Cell Western (ICW) assay for G9a inhibition.

Concluding Remarks and Future Directions

Both quinazoline and quinoline scaffolds have proven to be fertile ground for the discovery of potent G9a inhibitors. The quinazoline framework laid the foundation, leading to the development of well-characterized chemical probes. The quinoline scaffold offers a pathway to potentially enhanced potency, though careful optimization is required to maintain selectivity.

Despite significant preclinical success, no G9a inhibitors have yet advanced into clinical trials, potentially due to concerns about on-target toxicities related to G9a's role in normal tissue homeostasis.[17] Future efforts in this field will likely focus on:

  • Improving Selectivity: Designing inhibitors with greater selectivity for G9a over GLP and other methyltransferases remains a key challenge.

  • Targeting Specific Disease Contexts: Developing inhibitors with properties tailored for specific cancer types or other diseases where G9a is a validated driver.

  • Exploring Novel Mechanisms of Action: Investigating allosteric inhibitors or degraders (PROTACs) could offer alternative therapeutic strategies with potentially improved safety profiles.

This guide provides a comprehensive overview to aid researchers in navigating the chemical landscape of G9a inhibitors. The provided experimental protocols offer a starting point for the robust evaluation of new chemical entities, ultimately contributing to the development of novel epigenetic therapies.

References

  • Liu, F., et al. (2017). Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. ACS Medicinal Chemistry Letters, 8(7), 723-727. [Link]

  • St. Gelais, C., et al. (2017). Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. OSTI.GOV. [Link]

  • Chang, Y., et al. (2009). Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines. Journal of Medicinal Chemistry, 52(22), 7065-7074. [Link]

  • Liu, F., et al. (2017). Structure-Activity Relationship studies of G9a-Like protein (GLP) inhibitors. ResearchGate. [Link]

  • Feng, T., et al. (2014). The discovery of novel histone lysine methyltransferase G9a inhibitors (part 1): molecular design based on a series of substituted 2,4-diamino-7- aminoalkoxyquinazoline by molecular-docking-guided 3D quantitative structure-activity relationship studies. Medicinal Chemistry, 10(4), 426-440. [Link]

  • Liu, F., et al. (2017). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 60(5), 1834-1845. [Link]

  • Chang, Y., et al. (2009). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 52(22), 7065-7074. [Link]

  • Pascual-Sabater, S., et al. (2021). Emerging role of G9a in cancer stemness and promises as a therapeutic target. Oncogene, 40(45), 6323-6334. [Link]

  • Rotili, D., et al. (2014). Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity. PLoS ONE, 9(5), e96941. [Link]

  • ResearchGate. (n.d.). Chemical structures of reported G9a inhibitors. Quinazoline derivatives... ResearchGate. [Link]

  • Nee, M., et al. (2013). Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a. ACS Medicinal Chemistry Letters, 4(3), 311-316. [Link]

  • Pérez-Sánchez, H., et al. (2023). Diversity and Chemical Space Characterization of Inhibitors of the Epigenetic Target G9a: A Chemoinformatics Approach. ACS Omega, 8(33), 30037-30050. [Link]

  • Mohan, S., et al. (2020). Identification of novel quinoline inhibitor for EHMT2/G9a through virtual screening. Biochimie, 168, 147-156. [Link]

  • Vedadi, M., et al. (2011). Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines. Journal of Medicinal Chemistry, 54(17), 6139-6150. [Link]

  • Sbardella, G., et al. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). Current and Emerging Approaches Targeting G9a for the Treatment of Various Diseases. Journal of Medicinal Chemistry. [Link]

  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566-574. [Link]

  • Liu, F., et al. (2015). Discovery of the First-in-Class G9a/GLP Covalent Inhibitors. Journal of Medicinal Chemistry, 58(22), 9134-9140. [Link]

  • Kang, L., et al. (2014). Inhibition of H3K9 Methyltransferase G9a Repressed Cell Proliferation and Induced Autophagy in Neuroblastoma Cells. PLoS ONE, 9(9), e106932. [Link]

  • Pérez-Sánchez, H., et al. (2023). Diversity and Chemical Space Characterization of Inhibitors of the Epigenetic Target G9a: A Chemoinformatics Approach. ACS Omega. [Link]

  • ResearchGate. (n.d.). Quinazoline-based modulators of epigenetic targets. (A) Known... ResearchGate. [Link]

  • ResearchGate. (2025). Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines. ResearchGate. [Link]

  • Li, Y., et al. (2020). G9a inhibition promotes the formation of pacemaker-like cells by reducing the enrichment of H3K9me2 in the HCN4 promoter region. Experimental and Therapeutic Medicine, 20(4), 3323-3331. [Link]

  • Al-Hatamleh, M. A. I., et al. (2024). G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • NIH Public Access. (n.d.). [No Title]. [Link]

  • Segovia, C., et al. (2020). Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer. Annals of Translational Medicine, 8(15), 937. [Link]

  • ResearchGate. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. ResearchGate. [Link]

  • ClinicalTrials.gov. (n.d.). The Association of G9a Protein and Clinical Outcome of Patients With Vulvar Cancer. ClinicalTrials.gov. [Link]

  • Zhang, J., et al. (2019). Recent progress in histone methyltransferase (G9a) inhibitors as anticancer agents. European Journal of Medicinal Chemistry, 179, 583-593. [Link]

  • Vedadi, M., et al. (2011). Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. Journal of Medicinal Chemistry, 54(17), 6139-6150. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-aminoquinazoline derivatives, a prominent class of compounds in oncology research and development. We will explore the critical structural features that govern their antitumor activity, compare the performance of key derivatives against various molecular targets, and provide detailed, field-proven protocols for their preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and application of these potent therapeutic agents.

The 4-Aminoquinazoline Scaffold: A Privileged Structure in Cancer Therapy

The 4-aminoquinazoline core is a foundational scaffold in the design of targeted anticancer therapies. Its rigid, heterocyclic structure provides an ideal framework for interacting with the ATP-binding pocket of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The remarkable success of gefitinib and erlotinib, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), solidified the importance of this chemical motif in oncology.[1][2] These agents have demonstrated significant therapeutic efficacy against solid tumors, particularly non-small cell lung cancer (NSCLC), by selectively inhibiting the tyrosine kinase activity of EGFR.[1]

The core pharmacophore of a 4-aminoquinazoline inhibitor typically consists of the quinazoline ring system, which anchors the molecule in the ATP-binding site, and a substituted aniline group at the 4-position that extends into a hydrophobic pocket. The nitrogen atom at position 1 (N1) of the quinazoline ring is a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[3] Modifications at various positions of this scaffold have led to the development of a diverse array of inhibitors with altered potency, selectivity, and pharmacological properties.

Deconstructing the Structure-Activity Relationship (SAR)

The antitumor activity of 4-aminoquinazoline derivatives is exquisitely sensitive to structural modifications. Below, we dissect the SAR at key positions of the quinazoline scaffold.

The Quinazoline Core: The Anchor

The quinazoline bicycle is the cornerstone of the pharmacophore. The nitrogen atoms at positions 1 and 3 are critical for its interaction with the kinase hinge region. N1 typically forms a hydrogen bond with a backbone amide hydrogen of a methionine residue in the hinge region of EGFR, a key interaction for potent inhibition.

The 4-Anilino Moiety: The Specificity Driver

The substituent at the 4-position, most commonly a substituted aniline ring, plays a pivotal role in determining the inhibitor's potency and selectivity. This group projects into a hydrophobic pocket adjacent to the ATP-binding site.

  • Substitutions on the Aniline Ring: Small, electron-withdrawing groups, such as a chlorine or bromine atom at the 3-position and a fluorine atom at the 4-position, are often favored. These substitutions can enhance binding affinity and modulate the pharmacokinetic properties of the compound. For instance, the 3-chloro-4-fluoroaniline moiety of gefitinib is a classic example of a well-optimized group for EGFR inhibition.

Positions 6 and 7: The Solubility and Selectivity Modulators

Substitutions at the 6 and 7-positions of the quinazoline ring are critical for modulating aqueous solubility, a key parameter for oral bioavailability, and for introducing additional interactions that can enhance potency and selectivity.

  • Alkoxy Groups: The introduction of methoxy or ethoxy groups at these positions, often in combination, is a common strategy to improve the physicochemical properties of the molecule. Erlotinib, for example, features a 6,7-bis(methoxy) substitution pattern.

  • Solubilizing Side Chains: The incorporation of longer, more polar side chains containing basic amines (e.g., morpholine, piperazine) can significantly improve aqueous solubility and oral absorption. Lapatinib, a dual EGFR and HER2 inhibitor, incorporates a large (3-fluorobenzyl)oxymethyl group at the 6-position, contributing to its unique activity profile.

Comparative Analysis of 4-Aminoquinazoline Derivatives

The versatility of the 4-aminoquinazoline scaffold has enabled the development of inhibitors targeting a range of kinases beyond EGFR. The following table provides a comparative overview of representative derivatives and their biological activities.

Compound/DerivativeTarget(s)Cancer Cell LineIC50Reference
Gefitinib EGFRA549 (NSCLC)10.41 µM[4]
Erlotinib EGFRA431 (Epidermoid Carcinoma)3.0 µM[5]
Lapatinib EGFR, HER2BT474 (Breast Cancer)0.064 µM[6]
Vandetanib (ZD6474) VEGFR-2, EGFRHepG2 (Hepatocellular Carcinoma)-[2]
Compound 15 c-SrcA549 (NSCLC)27.3 nM (enzymatic)[1]
Compound 6b PI3KαHCT116 (Colorectal Carcinoma)13.6 nM (enzymatic)[7]
Compound 1h VEGFR-2-6-fold more potent than ZD6474[2]
Compound 15a EGFR, VEGFR-2HT-29 (Colorectal Adenocarcinoma)EGFR: 0.13 µM, VEGFR-2: 0.56 µM[3]
Compound 8h VEGFR-2MCF-7 (Breast Cancer)60.27 nM (enzymatic)[8]

Experimental Protocols for Preclinical Evaluation

The following protocols are provided as a guide for the preclinical assessment of 4-aminoquinazoline derivatives. These methods are designed to be robust and reproducible, forming a self-validating system for data generation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for measuring the cytotoxic effects of potential anticancer agents.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., A549, MCF-7) in appropriate complete medium.

    • Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 4-aminoquinazoline derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Causality Behind Experimental Choices: The 24-hour pre-incubation ensures that cells are in a logarithmic growth phase before drug exposure. The 48-72 hour treatment period is a standard duration to observe significant antiproliferative effects. The use of a vehicle control is crucial to distinguish the effect of the compound from that of the solvent.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo antitumor activity of a 4-aminoquinazoline derivative using a subcutaneous xenograft model in immunocompromised mice.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.

Step-by-Step Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture when they are in the exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to promote tumor formation.

    • Inject a specific number of cells (e.g., 1-5 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of 6-8 week old female athymic nude or SCID mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration:

    • Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be sterile and non-toxic.

    • Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily, twice daily for 21 days).

    • Administer the vehicle alone to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.

    • At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences in tumor growth.

Causality Behind Experimental Choices: The use of immunocompromised mice is essential to prevent the rejection of the human tumor cells. Randomization of mice into treatment groups helps to minimize bias. Monitoring body weight and clinical signs is crucial for assessing the toxicity of the compound. The choice of drug dose and schedule should be based on prior pharmacokinetic and tolerability studies.[9][10]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of 4-aminoquinazoline derivatives and the experimental procedures used to evaluate them, the following diagrams are provided.

EGFR Signaling Pathway

This diagram illustrates the downstream signaling cascade initiated by the activation of the Epidermal Growth Factor Receptor (EGFR), a primary target of many 4-aminoquinazoline derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds to Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates mTOR->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis

Caption: EGFR Signaling Pathway and its downstream effectors.

MTT Assay Workflow

This diagram outlines the key steps in the MTT cytotoxicity assay.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The 4-aminoquinazoline scaffold remains a highly valuable platform for the discovery and development of novel antitumor agents. A thorough understanding of its structure-activity relationship is paramount for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds, ensuring the generation of reliable and translatable data. As our understanding of the molecular drivers of cancer continues to evolve, the rational design of 4-aminoquinazoline derivatives will undoubtedly continue to yield innovative and effective cancer therapies.

References

  • Design, Synthesis and Biological Evaluation of Several Novel 4-aminoquinazoline Derivatives as Potent Anti-Tumor Agents. Latin American Journal of Pharmacy. 2023;45(6):474. Available from: [Link]

  • Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors. Organic & Biomolecular Chemistry. 2013;11(48):8426-34. Available from: [Link]

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry. 2018;26(8):1837-1845. Available from: [Link]

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  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals. 2024;17(5):649. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Several Novel 4-aminoquinazoline Derivatives as Potent Anti-Tumor Agents. Latin American Journal of Pharmacy. 2023;45(6):474. Available from: [Link]

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  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. 2020;63(15):8296-8314. Available from: [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. 2021;12(5):785-791. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7,8-Dimethoxyquinolin-4-amine, a compound often utilized in medicinal chemistry and drug discovery. The procedures outlined here are grounded in established safety principles for quinoline derivatives and nitrogen-containing heterocyclic compounds, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Core Safety Principles

Structurally related compounds to this compound are classified with specific hazards. It is prudent to handle this compound as a compound that possesses similar risks.

Table 1: Hazard Profile Based on Structurally Similar Compounds

Hazard ClassificationDescriptionRationale and Immediate Actions
Acute Toxicity (Oral) Potentially harmful if swallowed.[1]In case of ingestion, do not induce vomiting and seek immediate medical attention.[3]
Skin Corrosion/Irritation Causes skin irritation.[4]Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[3] Remove contaminated clothing.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[3]
Potential Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects based on data from quinoline.[1]Handle with appropriate engineering controls (e.g., chemical fume hood) and personal protective equipment to minimize exposure.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects, based on quinoline data.[5][6]Prevent release to the environment. Do not dispose of down the drain.[7]

Core Disposal Principle: Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[1][2] This compound must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management service.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood, and to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[8]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are essential.[9]

  • Lab Coat: A standard laboratory coat must be worn to protect from skin contact.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[8]

Spill Management:

In the event of a spill, evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][6] Carefully collect the contaminated absorbent material and place it into a designated hazardous waste container.[5] Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol

The primary and accepted method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company.[5][7] This method is preferred for nitrogen-containing heterocyclic compounds as it ensures complete destruction, although it can produce hazardous combustion byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

Step 1: Waste Segregation Segregate waste containing this compound from all other waste streams at the point of generation. This includes pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions. It is incompatible with strong oxidizing agents.[1]

Step 2: Containerization Collect all waste in a designated, leak-proof, and chemically compatible container with a secure screw cap.[1] A glass bottle is often recommended for liquid waste. For solid waste, a clearly marked, sealable container is appropriate.

Step 3: Labeling The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] Also, include the appropriate hazard pictograms (e.g., irritant, health hazard, environmentally hazardous).

Step 4: Storage Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials and general laboratory traffic.[1]

Step 5: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2] Provide them with accurate information regarding the waste contents.

Unacceptable Disposal Methods:

  • Drain Disposal: This is strictly prohibited due to the compound's aquatic toxicity.[7]

  • Autoclaving: Autoclaves are designed for sterilizing biological waste and are not suitable for chemical waste.[10] Autoclaving this compound could lead to the release of toxic vapors and would not effectively destroy the chemical hazard.[11][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated PPE) ppe->assess segregate Segregate Waste from Other Streams assess->segregate container Collect in a Designated, Sealed, Compatible Container segregate->container label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->label_waste storage Store in a Secure, Designated Waste Area label_waste->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,8-Dimethoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling 7,8-Dimethoxyquinolin-4-amine. While specific toxicological data for this compound is not extensively published, its structure as a quinoline derivative and an aromatic amine necessitates treating it with significant caution. The principles outlined here are derived from established safety profiles of analogous compounds and are designed to create a self-validating system of protection that prioritizes your well-being.

Hazard Assessment: An Evidence-Based Approach by Chemical Analogy

The foundation of any effective PPE strategy is a thorough understanding of the potential hazards. Given the structural class of this compound, we can infer a hazard profile based on well-documented related compounds. Aromatic amines and quinoline derivatives frequently exhibit properties ranging from mild irritation to severe toxicity.[1][2][3][4] This principle of analogy is a cornerstone of laboratory safety for new chemical entities.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassGHS Classification & Potential EffectsRepresentative Compounds
Skin Corrosion/Irritation Warning: Causes skin irritation.[5][6]4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline, 10-Hydroxybenzo[h]quinoline[2][5]
Serious Eye Damage/Irritation Warning/Danger: Causes serious eye irritation or damage.[5][7][8]Quinoline, 2-Chloro-6,7-dimethoxyquinazolin-4-amine[1][7]
Respiratory Irritation Warning: May cause respiratory irritation.[2]10-Hydroxybenzo[h]quinoline[2]
Systemic Toxicity & Long-Term Effects Warning: Suspected of causing genetic defects and cancer.[1][2]Quinoline, 10-Hydroxybenzo[h]quinoline[1][2]

This data compels the use of a comprehensive PPE protocol that assumes the potential for skin and eye irritation, respiratory effects, and possible long-term systemic toxicity.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is an integrated system of barriers. Each component is chosen to counteract a specific hazard identified in our assessment. Always inspect PPE for integrity before each use.

Eye and Face Protection

Direct contact with quinoline derivatives can cause serious eye irritation or damage.[1][5] Standard safety glasses are insufficient.

  • Primary Protection: Wear tightly fitting chemical safety goggles that provide a complete seal around the eyes, conforming to standards such as EN 166 (EU) or ANSI Z87.1 (US).[1]

  • Secondary Protection: When there is a significant risk of splashes, such as during bulk transfers or solution preparation, supplement goggles with a full-face shield.[9] A face shield offers broader protection against splashes to the entire face.[10]

Hand Protection

Amines and related heterocyclic compounds can be absorbed through the skin.[3] Therefore, robust hand protection is non-negotiable.

  • Glove Selection: Chemical-resistant gloves are mandatory. Given the aromatic amine structure, butyl rubber or Viton® gloves are excellent choices for extended contact.[1] For shorter-duration tasks, high-quality nitrile gloves (minimum 5 mil thickness) are acceptable, but with the understanding that breakthrough times may be shorter.[2]

  • Best Practice: Double-gloving is strongly recommended. This practice significantly reduces the risk of exposure in case the outer glove is compromised. It also allows for the safe removal of the contaminated outer glove within the containment area (e.g., fume hood) before handling other items.[10] Always wash hands thoroughly after removing gloves.[5]

Skin and Body Protection

Preventing incidental skin contact is crucial.

  • Primary Garment: A clean, long-sleeved, knee-length laboratory coat must be worn and kept fully fastened.[2]

  • Enhanced Protection: For procedures involving larger quantities or a higher risk of spills, a complete chemical-resistant suit or a chemical-resistant apron worn over the lab coat is required.[1]

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory. No skin should be exposed between the lab coat and footwear.[1]

Respiratory Protection

Handling the solid powder form of this compound presents an inhalation risk. Engineering controls are the first line of defense.

  • Primary Control: All weighing and handling of the solid compound, and any procedure that could generate aerosols, must be performed within a certified chemical fume hood.[2]

  • When Respirators are Required: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup), respiratory protection is necessary. A NIOSH-approved respirator with combination organic vapor and P100 (particulate) cartridges is the appropriate choice.[2] Surgical masks offer no protection from chemical vapors or fine particulates and must not be used.[10][11]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow minimizes the potential for error and exposure.

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are immediately accessible.[7]

    • Assemble all necessary chemicals, equipment, and waste containers before starting.

    • Don all required PPE as described in Section 2, inspecting each item for damage.

  • Execution (inside a fume hood):

    • Carefully weigh or measure the this compound.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers sealed when not in immediate use.

  • Decontamination & Doffing:

    • After handling is complete, decontaminate any equipment used.

    • Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated solid waste container before leaving the fume hood.

    • Remove the lab coat and inner gloves, followed by eye protection.

    • Wash hands and forearms thoroughly with soap and water.[7][12]

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Complete Experiment clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Spill and Disposal Protocols

Immediate Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Isolate: Restrict access to the spill area.[5]

  • Protect: If trained and safe to do so, don appropriate PPE, including respiratory protection.

  • Contain & Clean: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust generation.[13] For a liquid spill, use an inert absorbent material (e.g., clay, diatomaceous earth) to collect the spillage.[13]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • All contaminated materials, including gloves, disposable lab coats, and absorbent materials, must be treated as hazardous waste.

  • Dispose of the chemical waste and contaminated materials in clearly labeled, sealed containers.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[7][8][12] Do not pour chemical waste down the drain.[5]

By integrating this expert-level understanding of the potential hazards with a meticulous and systematic approach to PPE and operational workflows, you can confidently and safely advance your critical research.

References

  • BenchChem. (2025). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.
  • BenchChem. (2025). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Chloro-6,7-dimethoxyquinazolin-4-amine.
  • Techno PharmChem.
  • Fisher Scientific. (2008).
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • DREXEL. (2016).
  • Echemi. 4-[(6,7-Dimethoxyquinolin-4-yl)
  • GERPAC. (2009). Personal protective equipment for preparing toxic drugs.
  • DREXEL. (2018).
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • BenchChem. (2025).
  • TCI Chemicals. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.